molecular formula C22H17N3O5 B1633923 (Z)-Azoxystrobin

(Z)-Azoxystrobin

Cat. No.: B1633923
M. Wt: 403.4 g/mol
InChI Key: WFDXOXNFNRHQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Azoxystrobin is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXOXNFNRHQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861313
Record name Methyl 2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Z)-Azoxystrobin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture. It belongs to the strobilurin class of fungicides, which are known for their inhibitory action on mitochondrial respiration. Azoxystrobin exists as two geometric isomers, the (E)- and (Z)-isomers. The (E)-isomer is the predominantly manufactured and more fungicidally active form. However, under environmental conditions, particularly exposure to light, the (E)-isomer can undergo photoisomerization to the (Z)-isomer, a process that can impact the overall persistence and efficacy of the fungicide.[1][2] This technical guide focuses specifically on the chemical structure and properties of the (Z)-isomer of Azoxystrobin.

Chemical Structure and Identification

The chemical structure of (Z)-Azoxystrobin is presented below. It is characterized by the stereochemistry at the double bond of the methoxyacrylate group.

IUPAC Name: methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

CAS Number: 143130-94-3[3]

Molecular Formula: C₂₂H₁₇N₃O₅

Molecular Weight: 403.39 g/mol

Physicochemical Properties

Experimentally determined physicochemical data for the pure this compound isomer is not widely available in public literature, as most studies focus on the commercially available (E)-isomer or a mixture of isomers. The data presented below for Azoxystrobin (predominantly the E-isomer) provides a likely approximation for the (Z)-isomer, though some variations are expected.

PropertyValueReference
Physical State White crystalline solid[4]
Melting Point 118-119 °C[1][5]
Boiling Point 581.3±50.0 °C (Predicted)[1]
Density 1.33 g/cm³[1]
Water Solubility 6 mg/L (20 °C)[1]
Vapor Pressure 1.1 x 10⁻¹⁰ Pa (25 °C)[1]
logP (Octanol-Water Partition Coefficient) 2.5 (20 °C)[4]

Mechanism of Action

Like its (E)-isomer, this compound is a Quinone outside Inhibitor (QoI).[6] The primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc₁ complex (Complex III).[6] This binding blocks electron transfer, thereby inhibiting ATP synthesis, which is essential for fungal cellular processes.[6] While both isomers share this mechanism, the relative binding affinity and subsequent fungicidal efficacy of the (Z)-isomer compared to the (E)-isomer are not well-documented in publicly available research.

Z_Azoxystrobin This compound Cyt_bc1 Cytochrome bc₁ Complex (Qo site) Z_Azoxystrobin->Cyt_bc1 Binds to Electron_Transport Electron Transport Chain Cyt_bc1->Electron_Transport Inhibits ATP_Synthase ATP Synthase ATP_Production ATP Production Electron_Transport->ATP_Production Blocks Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Leads to

Figure 1. Mechanism of action of this compound.

Synthesis and Isomerization

The commercial synthesis of azoxystrobin is optimized to produce the more active (E)-isomer.[2] The (Z)-isomer is primarily formed through the photoisomerization of the (E)-isomer upon exposure to UV light.[1] This conversion is a significant factor in the environmental fate of the fungicide.

E_Azoxystrobin (E)-Azoxystrobin Z_Azoxystrobin This compound E_Azoxystrobin->Z_Azoxystrobin Photoisomerization UV_Light UV Light Reduced_Efficacy Potentially Reduced Fungicidal Efficacy Z_Azoxystrobin->Reduced_Efficacy

Figure 2. Photoisomerization of (E)-Azoxystrobin to this compound.

Experimental Protocols

Analytical Method for the Determination of this compound

The following protocol is based on a validated HPLC-DAD method for the simultaneous determination of azoxystrobin and its (Z)-isomer impurity in pesticide formulations.[7][8]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD).

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound analytical standard.

  • (E)-Azoxystrobin analytical standard.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a suitable isocratic or gradient elution. A common starting point is a ratio of 70:30 (v/v) acetonitrile:water.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 255 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound and (E)-Azoxystrobin standards and dissolve in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: For formulated products, accurately weigh a quantity of the sample, dissolve it in a suitable solvent, and dilute as necessary to fall within the concentration range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the peaks of this compound and (E)-Azoxystrobin based on their retention times compared to the standards.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Standard Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolve and Dilute) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection at 255 nm Separation->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Quantification Quantification using Calibration Curve Peak_ID->Quantification

Figure 3. Experimental workflow for the analysis of this compound.

Toxicology

The toxicological profile of azoxystrobin has been extensively studied, with most data pertaining to the technical grade material which is predominantly the (E)-isomer. The acute oral LD50 in rats is reported to be >5000 mg/kg, and the acute dermal LD50 in rats is >2000 mg/kg.[9] A specific study on the acute oral toxicity in mice of a mixture containing the (Z)-isomer (designated as R230310) was conducted, indicating that toxicological data for this isomer exists within regulatory submissions.[4] However, the detailed results of this study are not publicly available. Generally, azoxystrobin is considered to have low acute toxicity.[9]

Fungicidal Activity

The (E)-isomer of azoxystrobin is recognized as the more biologically active form.[1] The photoisomerization to the (Z)-isomer under environmental conditions can lead to a reduction in fungicidal efficacy.[1] However, a quantitative comparison of the fungicidal activity of the pure (E) and (Z) isomers against various fungal pathogens is not well-documented in the available scientific literature. Such studies would be invaluable for a more complete understanding of the environmental impact on the performance of azoxystrobin.

Conclusion

This compound is a significant isomer of the widely used fungicide, azoxystrobin, primarily formed through photoisomerization of the more active (E)-isomer. While sharing the same mechanism of action, the formation of the (Z)-isomer has implications for the overall effectiveness and persistence of azoxystrobin in the field. This technical guide provides a summary of the current knowledge on the chemical structure and properties of this compound. Further research is warranted to fully elucidate the specific physicochemical properties, toxicology, and fungicidal activity of the pure (Z)-isomer to enable a more comprehensive risk and efficacy assessment for drug development professionals and researchers.

References

The Genesis of a Fungicidal Giant: A Technical Guide to the Discovery and Synthesis of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-Azoxystrobin, a broad-spectrum systemic fungicide, represents a landmark achievement in agrochemical research and development. Its discovery, inspired by a naturally occurring compound, and subsequent chemical synthesis have revolutionized the control of fungal pathogens in a vast array of agricultural and horticultural crops. This technical guide provides an in-depth exploration of the intricate journey from a fungal metabolite to a billion-dollar molecule, detailing the pivotal discovery process, the evolution of its chemical synthesis, and the fundamental experimental protocols that underpinned its development.

The Discovery of this compound: From Nature's Blueprint to a Synthetic Analogue

The story of azoxystrobin begins with the observation of the basidiomycete fungus Strobilurus tenacellus, which produces a compound with potent antifungal properties. This natural product, strobilurin A, became the lead compound for an extensive research program initiated by Imperial Chemical Industries (ICI), now Syngenta.

The Natural Lead: Strobilurin A

Initial investigations in the 1970s by German academic groups identified strobilurin A and B as the antifungal agents produced by Strobilurus tenacellus.[1] These compounds exhibited a novel mode of action, inhibiting mitochondrial respiration in fungi.[1] However, strobilurin A suffered from poor photostability, rendering it unsuitable for agricultural applications where it would be exposed to sunlight.[1]

The Challenge of Photostability and the Birth of a Synthetic Program

The inherent instability of strobilurin A in light prompted a large-scale synthetic chemistry program at ICI's Jealott's Hill research site.[1] The primary goal was to create analogues that retained the potent fungicidal activity of the natural product while exhibiting enhanced photostability. The β-methoxyacrylate portion of strobilurin A was identified as the essential "toxophore" responsible for its biological activity.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic approach of synthesizing and testing over 1400 analogues was undertaken to understand the structure-activity relationships (SAR) and to optimize the molecule for agricultural use.[1] This extensive research led to the discovery that replacing the unstable polyene chain of strobilurin A with a more stable stilbene structure containing the β-methoxyacrylate toxophore resulted in compounds with good fungicidal activity in glasshouse tests, though still lacking sufficient photostability.[1] Further modifications, culminating in the incorporation of a substituted pyrimidine ring, led to the identification of azoxystrobin (then coded as ICIA5504) as the optimal candidate for commercialization.[1]

The Chemical Synthesis of this compound

The commercial synthesis of azoxystrobin is a multi-step process that has been refined over the years to improve efficiency and reduce environmental impact. The core of the synthesis involves the construction of the key intermediates and their subsequent coupling.

Key Synthetic Intermediates

The synthesis of azoxystrobin generally involves the preparation of two key fragments that are later joined:

  • The Phenylacrylate Fragment: (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

  • The Pyrimidinyl Fragment: 4,6-dichloropyrimidine and 2-cyanophenol

General Synthetic Routes

Several synthetic strategies have been developed for azoxystrobin. Two prominent routes are highlighted below.

One of the early and widely used methods involves an Ullmann-type etherification reaction.[1] This process is outlined in the workflow diagram below.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling A 2-Hydroxyphenylacetic acid B Methyl 2-(2-hydroxyphenyl)acetate A->B Esterification (Methanol, H+) C (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate B->C Formylation & Methylation (Methyl formate, NaH; Dimethyl sulfate) G Azoxystrobin C->G Ullmann-type Etherification (Cu catalyst, Base) D 4,6-Dichloropyrimidine F 4-(2-Cyanophenoxy)-6-chloropyrimidine D->F Nucleophilic Aromatic Substitution (Base) E 2-Cyanophenol E->F F->G

Caption: Ullmann-type Etherification Synthesis Workflow for Azoxystrobin.

More recent and efficient synthetic routes have employed a Suzuki cross-coupling reaction, which offers advantages in terms of reaction conditions and yields.

G cluster_0 Synthesis of Intermediate X cluster_1 Synthesis of Intermediate Y cluster_2 Final Coupling and Deprotection X1 2-Bromophenol X2 Protected 2-Bromophenol X1->X2 Protection X3 (2-Hydroxyphenyl)boronic acid X2->X3 Grignard formation, then reaction with B(OMe)3 Z1 Coupled Intermediate X3->Z1 Suzuki Cross-Coupling (Pd catalyst, Base) Y1 Methyl 2-bromo-3-methoxyacrylate Y3 Methyl 2-(6-chloro-4-pyrimidinyloxy)phenyl-3-methoxyacrylate Y1->Y3 Y2 4,6-Dichloropyrimidine Y2->Y3 Y3->Z1 Z2 Azoxystrobin Z1->Z2 Deprotection

Caption: Suzuki Cross-Coupling Synthesis Workflow for Azoxystrobin.

Experimental Protocols

The development of azoxystrobin relied on robust and reproducible experimental protocols to assess the fungicidal activity of the synthesized analogues.

In Vitro Antifungal Assay: Poisoned Food Technique

This method is a standard procedure for the initial screening of antifungal compounds.

Objective: To determine the concentration of a test compound required to inhibit the mycelial growth of a target fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of the target fungus (e.g., Alternaria alternata)

  • Stock solution of the test compound in a suitable solvent (e.g., acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50 °C.

  • Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). A control plate with only the solvent is also prepared.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

In Vivo Antifungal Assay: Detached Leaf Assay

This assay provides a more realistic evaluation of a compound's efficacy on plant tissue.

Objective: To assess the protective and curative activity of a test compound against a fungal pathogen on a detached leaf.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., wheat, barley)

  • Spore suspension of the target pathogen (e.g., Puccinia triticina for wheat leaf rust)

  • Test compound formulated as a sprayable solution

  • Humid chamber (e.g., a plastic box with a moistened filter paper)

  • Growth chamber or greenhouse with controlled temperature and light conditions

Procedure:

  • Protective Assay: a. Spray the detached leaves with the test compound solution until runoff. b. Allow the leaves to air dry. c. Inoculate the treated leaves with the pathogen spore suspension.

  • Curative Assay: a. Inoculate the detached leaves with the pathogen spore suspension. b. Incubate the leaves for a period sufficient for infection to establish (e.g., 24-48 hours). c. Spray the inoculated leaves with the test compound solution.

  • Place the treated leaves in a humid chamber.

  • Incubate the chamber in a growth chamber under optimal conditions for disease development.

  • Assess the disease severity after a specific incubation period (e.g., 7-14 days) by visually estimating the percentage of leaf area covered with disease symptoms (e.g., pustules, lesions).

  • Compare the disease severity on treated leaves to that on untreated control leaves to determine the efficacy of the compound.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi.[1] Specifically, it blocks the electron transport chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III).[1]

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Qo Site Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Azoxystrobin Azoxystrobin Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi H+ H+ H+->ATP_Synthase Azoxystrobin->Complex_III Inhibits e- transfer

Caption: Mechanism of Action of Azoxystrobin in the Mitochondrial Electron Transport Chain.

This inhibition of electron transport disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. Consequently, essential fungal life processes such as spore germination, mycelial growth, and sporulation are halted, leading to the effective control of the fungal pathogen.

Data Presentation

The extensive SAR studies conducted during the development of azoxystrobin generated a vast amount of quantitative data. The following table provides a representative summary of the fungicidal activity of key analogues against a model fungal pathogen.

CompoundStructure Modification from Strobilurin APhotostabilityIn Vitro EC50 (µg/mL)In Vivo Disease Control (%)
Strobilurin A- (Natural Product)Low0.120
Stilbene AnaloguePolyene chain replaced with stilbeneModerate0.560
ICIA5504 (Azoxystrobin)Stilbene replaced with substituted pyrimidine ringHigh0.2>95

Table 1: Comparative fungicidal activity of key strobilurin analogues.

The discovery and synthesis of this compound is a testament to the power of natural product chemistry as a source of inspiration for the development of novel agrochemicals. The journey from the unstable strobilurin A to the highly effective and photostable azoxystrobin involved a meticulous and large-scale research and development effort. The detailed understanding of its synthesis, mechanism of action, and the experimental protocols for its evaluation provide a comprehensive framework for researchers and scientists in the field of drug and pesticide development. The legacy of azoxystrobin continues to influence the design and discovery of new fungicidal agents, highlighting the importance of a multidisciplinary approach that combines natural product chemistry, synthetic organic chemistry, and biology.

References

(Z)-Azoxystrobin CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Z)-Azoxystrobin

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, synthesis, and analytical methods. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Nomenclature and Chemical Identity

Azoxystrobin exists as two geometric isomers, the (E)- and (Z)-isomers. The (E)-isomer is the more common and biologically active form found in commercial fungicide formulations.[1] The (Z)-isomer is often considered an impurity.[2]

IdentifierThis compound(E)-Azoxystrobin
CAS Number 143130-94-3131860-33-8[3]
IUPAC Name methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoatemethyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate[3]
Molecular Formula C₂₂H₁₇N₃O₅C₂₂H₁₇N₃O₅[3]
Molecular Weight 403.39 g/mol 403.39 g/mol [3]
Synonyms (Z)-Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylateAmistar, Quadris, Heritage[4]

Physicochemical Properties

The physicochemical properties of the (E)-isomer, azoxystrobin, are well-documented. Data for the (Z)-isomer is less common.

Property(E)-Azoxystrobin
Physical State White crystalline solid[4]
Melting Point 116 °C[3]
Density 1.33 g/cm³
Vapor Pressure 8.3 x 10⁻¹³ mm Hg at 25 °C[4]
Solubility in Water 6.7 mg/L at 20 °C[3]
log P (Octanol/Water) 2.50 at 20 °C[4]
Solubility in Organic Solvents (g/L at 20°C) Hexane: 0.057, Methanol: 20, Toluene: 55, Acetone: 86, Ethyl acetate: 130, Acetonitrile: 340, Dichloromethane: 400[4]

Mode of Action

Azoxystrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration.[3] It specifically targets the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[5][6] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the energy currency of the cell.[3] This disruption of energy metabolism prevents fungal spore germination and mycelial growth.[7]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III (Cytochrome bc₁) UQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV O2 O₂ Complex_IV->O2 e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Azoxystrobin This compound Azoxystrobin->Complex_III Binds to Qo site NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II H2O H₂O ADP ADP + Pi ADP->ATP_Synthase start Starting Materials step1 Reaction with 4,6-dichloropyrimidine start->step1 intermediate Intermediate: (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate step1->intermediate step2 Reaction with 2-cyanophenol intermediate->step2 product (E)-Azoxystrobin step2->product sample Homogenized Sample (e.g., 10-15g) extraction Add Acetonitrile and Salts (e.g., MgSO₄, NaCl) Shake/Vortex sample->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant cleanup Dispersive Solid-Phase Extraction (d-SPE) (Add sorbents like PSA, C18, GCB) Shake/Vortex supernatant->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

References

An In-depth Technical Guide to the Environmental Fate and Degradation of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide (Z)-Azoxystrobin. The information presented herein is intended to support environmental risk assessments and further research into the behavior of this compound in various environmental compartments. This document details the physicochemical properties, degradation pathways, and experimental methodologies used to study this compound.

Physicochemical Properties of Azoxystrobin

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental behavior. The key properties of Azoxystrobin are summarized in the table below.

PropertyValueReference
IUPAC Name Methyl (2Z)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate[1]
CAS Number 131860-33-8[2]
Molecular Formula C₂₂H₁₇N₃O₅[2]
Molar Mass 403.388 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 116 °C[2]
Water Solubility 6.7 mg/L (at 20 °C)[3]
Vapor Pressure 8.3 x 10⁻¹³ mm Hg (at 25 °C)[2]
Log P (Octanol-Water Partition Coefficient) 2.5 (at 20 °C)[2]
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 207 to 594[2]

Environmental Fate and Degradation Summary

This compound, the less predominant isomer of Azoxystrobin, can form in the environment through the photoisomerization of the E-isomer.[4][5] Its environmental fate is governed by a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial degradation.[6][7] The primary degradation pathways involve the cleavage of the ester linkage and transformations of the aromatic rings.[6][8]

Abiotic Degradation

2.1.1. Hydrolysis

Hydrolysis is a significant degradation pathway for Azoxystrobin, particularly under alkaline conditions.[3][8] The molecule is stable to hydrolysis at acidic and neutral pH (pH 5 and 7).[2][3] However, at pH 9, hydrolysis is more pronounced, with the primary degradation product being the azoxystrobin acid metabolite (R234886).[6][9][10]

Table 2: Hydrolysis Half-life of Azoxystrobin

pHTemperature (°C)Half-life (DT₅₀)Reference
525Stable[2][3]
725Stable[2][3]
925Significant hydrolysis observed[11]
95012.1 - 12.56 days[2][12]

2.1.2. Photolysis

Photodegradation in both water and on soil surfaces is a critical dissipation route for Azoxystrobin.[6] Exposure to light can lead to the isomerization of the biologically active E-isomer to the Z-isomer.[4][5] The phototransformation of Azoxystrobin in aqueous solutions proceeds through multiple pathways, including photoisomerization, hydrolysis of the methyl ester and nitrile groups, and cleavage of the ether linkage.[13]

Table 3: Photolysis Data for Azoxystrobin

MediumConditionParameterValueReference
Organic Solvents-Photoisomerization (E to Z) Quantum Yield0.75 ± 0.08[4][14][15]
Organic Solvents-Photodegradation Quantum Yield0.073 ± 0.008[4][14]
Aqueous Solution (pH 7)Simulated SunlightHalf-life (DT₅₀)8.7 - 13.9 days[11]
Biotic Degradation

Microbial degradation is a key process in the breakdown of Azoxystrobin in soil.[16] The degradation rate is influenced by soil type, microbial activity, and environmental conditions such as temperature and moisture.[17] The primary biotic degradation pathway is the hydrolysis of the ester moiety.[8]

Table 4: Soil Biodegradation Half-life of Azoxystrobin

ConditionSoil TypeHalf-life (DT₅₀)Reference
AerobicNot specified8 - 12 weeks[2][3]
AerobicSandy Loam107.47 days[18]
AnaerobicSandy Loam62.69 days[18]
AerobicNot specified56 - 279 days[12][17]

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed to assess the environmental fate of chemicals like Azoxystrobin.

Hydrolysis: OECD Guideline 111

This guideline determines the rate of hydrolysis as a function of pH.[12][16][18][19]

  • Test Setup: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance. The solutions are incubated in the dark at a constant temperature.[12][18]

  • Procedure: A preliminary test is conducted for 5 days at 50°C. If significant hydrolysis (>10%) occurs, a higher-tier test is performed at different temperatures to determine the hydrolysis rate constant and half-life.[16][20]

  • Analysis: Samples are collected at various time points and analyzed for the parent compound and hydrolysis products, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[21][22]

Photolysis in Water: OECD Guideline 316

This guideline evaluates the phototransformation of chemicals in water via direct photolysis.[23][24][25][26]

  • Test Setup: A solution of the test substance in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[23][25] Dark controls are run in parallel to differentiate between photochemical and other degradation processes.[23]

  • Procedure: The test is typically run for a period equivalent to 30 days of summer sunlight. Samples are taken at multiple time points.[23]

  • Analysis: The concentration of the parent compound and its photoproducts are measured over time to determine the photolysis rate constant, half-life, and quantum yield.[25] Analytical methods include HPLC and LC-MS/MS.[22][27]

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is used to assess the rate and pathway of biodegradation in soil under both aerobic and anaerobic conditions.[28][29][30][31]

  • Test Setup: Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture conditions. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas.[28][30]

  • Procedure: The study duration is typically up to 120 days. Soil samples are collected at various intervals.[28][30][31] Evolved CO₂ and other volatile compounds are trapped.[30]

  • Analysis: Soil samples are extracted and analyzed for the parent compound and its transformation products. The distribution of radioactivity is determined if a radiolabeled test substance is used.[30][31]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the environmental fate of this compound.

Environmental_Fate_Workflow cluster_input Input cluster_compartments Environmental Compartments cluster_processes Degradation Processes cluster_outputs Outputs Azoxystrobin This compound Soil Soil Azoxystrobin->Soil Water Water Azoxystrobin->Water Air Air Azoxystrobin->Air Biodegradation Biodegradation Soil->Biodegradation Photolysis Photolysis Soil->Photolysis Surface Water->Photolysis Hydrolysis Hydrolysis Water->Hydrolysis Metabolites Metabolites Biodegradation->Metabolites Photolysis->Metabolites Hydrolysis->Metabolites Mineralization Mineralization (CO2) Metabolites->Mineralization Bound_Residues Bound Residues Metabolites->Bound_Residues

Caption: General environmental fate workflow of this compound.

Hydrolysis_Pathway Azoxystrobin This compound C₂₂H₁₇N₃O₅ Azoxystrobin_Acid Azoxystrobin Acid (R234886) C₂₁H₁₅N₃O₅ Azoxystrobin->Azoxystrobin_Acid Hydrolysis (alkaline conditions)

Caption: Hydrolysis degradation pathway of this compound.

Photolysis_Pathway E_Azoxystrobin (E)-Azoxystrobin Z_Azoxystrobin This compound E_Azoxystrobin->Z_Azoxystrobin Photoisomerization Photoproducts Various Photoproducts E_Azoxystrobin->Photoproducts Photodegradation Z_Azoxystrobin->E_Azoxystrobin Photoisomerization Z_Azoxystrobin->Photoproducts Photodegradation

Caption: Photolysis pathways of Azoxystrobin isomers.

Biodegradation_Pathway Azoxystrobin This compound Metabolite1 N-(4,6-dimethoxypyrimidin-2-yl)-acetamide Azoxystrobin->Metabolite1 Microbial Degradation Metabolite2 2-amino-4-(4-chlorophenyl)-3-cyano-5,6-dimethyl-pyridine Azoxystrobin->Metabolite2 Microbial Degradation Metabolite3 3-quinolinecarboxylic acid, 6,8-difluoro-4-hydroxy-ethyl ester Azoxystrobin->Metabolite3 Microbial Degradation Further_Degradation Further Degradation Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation

Caption: Simplified biodegradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Processing Test_System Prepare Test System (e.g., buffered solution, soil) Spiking Spike with this compound Test_System->Spiking Incubate Incubate under Controlled Conditions (e.g., dark, light, temp) Spiking->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling Extraction Extract Analytes Sampling->Extraction Analysis Analyze via HPLC/GC-MS Extraction->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics Metabolite_ID Identify Metabolites Analysis->Metabolite_ID

Caption: General experimental workflow for a degradation study.

References

Toxicological profile of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Profile of (Z)-Azoxystrobin

Introduction

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals, which are derived from naturally occurring compounds.[1] It is widely used in agriculture to protect a variety of crops from fungal diseases.[1][2] The biologically active form is predominantly the (E)-isomer; however, the (Z)-isomer, also known as R230310, is a significant metabolite formed through photoisomerization.[3][4][5] This document provides a comprehensive overview of the toxicological profile of azoxystrobin, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Acute Toxicity

Azoxystrobin generally exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[6][7][8]

Test Species Route Value Reference
LD50RatOral>5000 mg/kg bw[6][7]
LD50RatDermal>2000 mg/kg bw[6][7]
LC50RatInhalation>4.0 mg/L (4-hour)[9]
Eye IrritationRabbit-Mildly irritating[9]
Skin IrritationRabbit-Slightly irritating[9]
Skin SensitizationGuinea Pig-Non-sensitizer[7]
Experimental Protocols for Acute Toxicity Studies
  • Oral LD50 in Rats: The acute oral toxicity was determined by administering azoxystrobin to rats via gavage. The dose at which 50% of the test animals died was determined to be greater than 5000 mg/kg body weight.[6][7]

  • Dermal LD50 in Rats: For the acute dermal toxicity study, azoxystrobin was applied to the shaved skin of rats. The dermal LD50 was found to be greater than 2000 mg/kg body weight.[6][7]

  • Inhalation LC50 in Rats: In the acute inhalation toxicity study, rats were exposed to azoxystrobin via nose-only inhalation for a period of 4 hours. The concentration that was lethal to 50% of the animals was determined to be 0.7 mg/L.[7]

  • Skin and Eye Irritation in Rabbits: The potential for skin and eye irritation was assessed by applying azoxystrobin to the skin and into the eyes of rabbits and observing for any adverse reactions. It was found to be slightly irritating to both the skin and eyes.[7][9]

  • Skin Sensitization in Guinea Pigs: The Magnusson & Kligman (maximization) test was used to evaluate the skin sensitization potential of azoxystrobin in guinea pigs. The results indicated that it is not a skin sensitizer.[7]

Chronic Toxicity and Carcinogenicity

Long-term exposure to azoxystrobin has been associated with effects on the liver and bile duct, as well as decreased body weight.[7][8]

Study Species Duration NOAEL LOAEL Effects Observed at LOAEL Reference
Chronic ToxicityDog-25 mg/kg bw/day50 mg/kg bw/day-[10]
CarcinogenicityMouse-37.5 mg/kg bw/day-Reduced body weights at 272.4 mg/kg bw/day[7]
Combined Chronic Toxicity/CarcinogenicityRat2 years18.2 mg/kg bw/day34 mg/kg bw/dayReduced body weights, food consumption and efficiency, and bile-duct lesions[7][10]
Experimental Protocols for Chronic Toxicity and Carcinogenicity Studies
  • 2-Year Combined Chronic Toxicity/Carcinogenicity Study in Rats: In this long-term study, rats were administered azoxystrobin in their diet for two years. The No Observed Adverse Effect Level (NOAEL) was established at 18.2 mg/kg body weight per day. The Lowest Observed Adverse Effect Level (LOAEL) was 34 mg/kg bw/day, based on observations of reduced body weights, decreased food consumption and efficiency, and lesions in the bile duct.[7][10] There was no evidence of carcinogenicity in this study.[8][10]

  • Carcinogenicity Study in Mice: Mice were administered azoxystrobin in their diet to assess its carcinogenic potential. The NOAEL was determined to be 37.5 mg/kg bw/day. At a higher dose of 272.4 mg/kg bw/day, reduced body weights were observed. No treatment-related neoplastic findings were reported.[7]

Reproductive and Developmental Toxicity

Azoxystrobin has not been shown to be teratogenic or to have adverse effects on reproduction at doses that are not maternally toxic.[5][10]

Study Species NOAEL (Maternal Toxicity) NOAEL (Developmental Toxicity) Effects Observed Reference
Developmental ToxicityRabbit150 mg/kg bw/day500 mg/kg bw/day (highest dose tested)Decreased maternal body-weight gain at 500 mg/kg bw/day. No effects on fetuses.[7]
Developmental ToxicityRat-25 mg/kg bw/dayNo embryotoxic, fetotoxic, or teratogenic effects up to 300 mg/kg bw/day.[7][10]
Two-Generation Reproductive ToxicityRat-31.7 mg/kg bw/dayNo effect on reproductive ability.[10]
Experimental Protocols for Reproductive and Developmental Toxicity Studies
  • Developmental Toxicity Study in Rabbits: Pregnant rabbits were administered azoxystrobin by gavage during the period of organogenesis. Maternal toxicity, observed as decreased body-weight gain, was noted at 500 mg/kg bw/day. There were no treatment-related effects on the fetuses, leading to a developmental NOAEL of 500 mg/kg bw/day, which was the highest dose tested.[7]

  • Two-Generation Reproductive Toxicity Study in Rats: In this study, two generations of rats were exposed to azoxystrobin in their diet. The NOAEL for reproductive and developmental effects was determined to be 31.7 mg/kg bw/day. Azoxystrobin did not have an adverse effect on the reproductive ability of the rats.[10]

Genotoxicity

Azoxystrobin has shown mixed results in genotoxicity assays, with some positive findings in in-vitro tests, but in-vivo tests have generally been negative.[8][10]

Test System Result Reference
Bacterial DNA Repair TestIn vitroNegative[10]
Bacterial Reverse Mutation AssayIn vitroNegative[10]
Genetic Mutation TestMouse Lymphoma-derived Culture Cells (L5178Y)Positive[10]
Chromosomal Aberration TestCultured Human LymphocytesPositive[10]
Hepatic Unscheduled DNA Synthesis (UDS) TestIn vivo/In vitro (Rats)Negative[10]
Micronucleus TestMouse Bone Marrow CellsNegative[10]
Experimental Protocols for Genotoxicity Assays
  • In Vitro Assays: A battery of in vitro tests was conducted to assess the genotoxic potential of azoxystrobin. Positive results were observed in the mouse lymphoma assay and the chromosomal aberration test using human lymphocytes. However, these responses were considered weak.[10]

  • In Vivo Assays: In vivo studies, including the hepatic unscheduled DNA synthesis (UDS) test in rats and the micronucleus test in mouse bone marrow cells, yielded negative results at sufficiently high doses.[10] Based on these findings, it is considered unlikely that azoxystrobin poses a genotoxic risk in vivo.[10]

Mechanism of Action and Signaling Pathways

The primary mode of action for azoxystrobin is the inhibition of mitochondrial respiration.[2][11] This occurs through the blockage of electron transport at the quinol outer binding site (Qo site) of the cytochrome b-c1 complex (Complex III), which prevents the production of ATP.[2][11]

Azoxystrobin_Mechanism_of_Action Mechanism of Action of Azoxystrobin on Mitochondrial Respiration cluster_mitochondrion Mitochondrial Inner Membrane complexI Complex I coq Coenzyme Q (Ubiquinone) complexI->coq e- complexII Complex II complexII->coq e- complexIII Complex III (Cytochrome b-c1) coq->complexIII e- coq->inhibition cytc Cytochrome c complexIII->cytc e- complexIV Complex IV cytc->complexIV e- atp_synthase ATP Synthase atp ATP atp_synthase->atp produces azoxystrobin Azoxystrobin azoxystrobin->inhibition inhibition->complexIII

Caption: Azoxystrobin inhibits mitochondrial respiration by blocking electron transfer at Complex III.

Recent studies have also suggested that azoxystrobin can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, including DNA damage.[12][13] Furthermore, there is emerging evidence that azoxystrobin may have endocrine-disrupting effects and potential neurotoxicity.[14][15]

Azoxystrobin_Toxicity_Pathways Potential Toxicological Pathways of Azoxystrobin azoxystrobin Azoxystrobin Exposure mitochondrial_dysfunction Mitochondrial Dysfunction (Complex III Inhibition) azoxystrobin->mitochondrial_dysfunction endocrine_disruption Endocrine Disruption azoxystrobin->endocrine_disruption neurotoxicity Neurotoxicity azoxystrobin->neurotoxicity ros Increased Reactive Oxygen Species (ROS) mitochondrial_dysfunction->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Overview of potential signaling pathways involved in Azoxystrobin toxicity.

Ecotoxicology

Azoxystrobin is known to be toxic to freshwater and estuarine/marine fish and aquatic invertebrates.[9]

Organism Group Toxicity Level Reference
Freshwater FishToxic[9]
Aquatic InvertebratesToxic[9]
BirdsModerately Toxic[4]
HoneybeesModerately Toxic[4]
EarthwormsModerately Toxic[4]

Conclusion

This compound, a metabolite of the widely used fungicide azoxystrobin, is part of a toxicological profile characterized by low acute mammalian toxicity. However, long-term exposure has been shown to affect the liver and bile ducts in animal studies. While it is not considered to be carcinogenic or a reproductive toxicant at non-maternally toxic doses, some in-vitro studies have indicated a potential for genotoxicity, although this is not supported by in-vivo data. The primary mechanism of action is the inhibition of mitochondrial respiration, which can lead to oxidative stress and other downstream effects. Given its toxicity to aquatic organisms, the environmental impact of azoxystrobin is a significant consideration.

References

Photoisomerization of (Z)-Azoxystrobin to its Biologically Active (E)-Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin, a broad-spectrum fungicide widely utilized in agriculture, exists as two geometric isomers: (E)-azoxystrobin and (Z)-azoxystrobin. The fungicidal activity is predominantly attributed to the (E)-isomer, which functions by inhibiting mitochondrial respiration in fungi.[1][2] Under the influence of light, particularly UV radiation, the less active (Z)-isomer can undergo photoisomerization to the more potent (E)-form.[1][3] This technical guide provides an in-depth overview of the photoisomerization process, including the underlying photochemical principles, detailed experimental protocols for its study, and a summary of key quantitative data. The significant difference in biological activity between the two isomers underscores the importance of understanding this photochemical transformation for optimizing fungicidal formulations and applications.

Introduction to Azoxystrobin and its Isomers

Azoxystrobin belongs to the strobilurin class of fungicides, which are known for their mechanism of action as Quinone outside Inhibitors (QoI).[2][4] They disrupt the fungal electron transport chain, thereby inhibiting ATP synthesis.[2] Commercial formulations of azoxystrobin primarily contain the (E)-isomer due to its superior fungicidal efficacy.[1] The (Z)-isomer, while less active, can be present as an impurity or be formed under certain environmental conditions. The conversion of the (Z)-isomer to the (E)-isomer through photoisomerization is a critical process that can impact the overall effectiveness of azoxystrobin applications.

The Photochemical Process: (Z) to (E) Isomerization

The photoisomerization of azoxystrobin involves the absorption of photons by the (Z)-isomer, leading to an excited state that can then relax to form the more stable (E)-isomer. This reversible reaction can eventually reach a photostationary state (PSS), where the rates of the forward and reverse photoisomerization reactions are equal. The position of this equilibrium is dependent on the wavelength of light and the solvent used.[3][5]

The photochemical reactivity of azoxystrobin, including its photoisomerization, is notably enhanced in non-polar environments, suggesting that this process can be significant on the waxy surfaces of plant leaves.[3][5]

Signaling Pathway of Fungicidal Action

The fungicidal activity of (E)-azoxystrobin is a result of its interaction with the cytochrome bc1 complex in the mitochondrial respiratory chain.

fungicidal_action E_azoxystrobin (E)-Azoxystrobin Qo_site Qo Site of Cytochrome bc1 Complex E_azoxystrobin->Qo_site Binds to ETC Electron Transport Chain Qo_site->ETC Inhibits ATP_synthesis ATP Synthesis ETC->ATP_synthesis Blocks Fungal_growth Fungal Growth ATP_synthesis->Fungal_growth Prevents

Caption: Mechanism of (E)-azoxystrobin fungicidal action.

Quantitative Data Summary

The photoisomerization of azoxystrobin has been quantified in terms of quantum yields and the composition of the photostationary state. The following tables summarize key data from studies conducted in organic solvents, which mimic the environment of a plant's leaf surface.

ParameterValueSolventReference
Quantum Yield (Φ) of (E) → (Z)0.75 ± 0.08n-heptane[3][5]
Chemical Yield of (Z) → (E)0.95 ± 0.1n-heptane[3][5]
Photostationary State Ratio [(E)/(Z)]2.0 ± 0.1n-heptane[3][5]
Quantum Yield (Φ) of (E) Photodegradation0.073 ± 0.008n-heptane[3][5]

Table 1: Quantum Yields and Photostationary State of Azoxystrobin Photoisomerization.

IsomerEC50 (µg/mL) for Sclerotiorum sclerotiorumReference
(E)-Azoxystrobin0.1127 to 0.6163[6]

Experimental Protocols

Photochemical Reaction Setup

A standard experimental setup for studying the photoisomerization of azoxystrobin involves a photochemical reactor equipped with a suitable light source.

Objective: To induce and monitor the photoisomerization of this compound to (E)-azoxystrobin.

Materials:

  • Photochemical reactor (e.g., jacketed Pyrex reaction cell)[7]

  • Light source (e.g., medium-pressure mercury lamp, xenon arc lamp)[7]

  • Quartz cuvettes (for UV-Vis analysis)

  • Stirring mechanism

  • Solvent (e.g., n-heptane, isopropanol, acetonitrile)[3][5]

  • This compound standard

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Transfer the solution to the photochemical reactor.

  • Irradiate the solution with the selected light source. The choice of lamp will determine the wavelength distribution of the incident light.

  • At regular time intervals, withdraw aliquots of the solution for analysis.

  • Analyze the aliquots by HPLC to determine the concentrations of the (Z) and (E) isomers.

  • Continue the irradiation until the ratio of (E) to (Z) isomers becomes constant, indicating that the photostationary state has been reached.[3]

photochemical_workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis prep_solution Prepare this compound Solution reactor Irradiate in Photochemical Reactor prep_solution->reactor sampling Withdraw Aliquots at Intervals reactor->sampling hplc HPLC Analysis (Isomer Quantification) sampling->hplc pss Monitor for Photostationary State hplc->pss

Caption: Workflow for a typical photoisomerization experiment.

HPLC Method for Isomer Separation

Reverse-phase HPLC is the most common technique for separating and quantifying (E) and this compound.

Objective: To separate and quantify (E) and this compound in a sample.

Instrumentation:

  • HPLC system with a UV detector

Example Method 1:

  • Column: C18 column (e.g., Shimadzu BDS C18, 250 × 4.6 mm, 5µm)[8]

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 230 nm[8]

Example Method 2:

  • Column: C18 column (e.g., Zorbax SB-C18, 250 mm x 3 mm, 5 µm)[9]

  • Mobile Phase: Acetonitrile:Ultrapure Water (90:10 v/v)[9]

  • Flow Rate: 0.9 mL/min[9]

  • Detection: UV at 218 nm[9]

Example Method 3:

  • Column: C18 column[10]

  • Mobile Phase: Acetonitrile:Water (9:11 v/v)[10]

  • Detection: UV at 260 nm[10]

Procedure:

  • Prepare standard solutions of (E) and this compound of known concentrations.

  • Inject the standards into the HPLC system to determine their retention times and generate a calibration curve.

  • Inject the samples from the photochemical reaction.

  • Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times.

  • Quantify the concentration of each isomer using the calibration curve.

NMR Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of the (E) and (Z) isomers.

Objective: To confirm the identity of the (E) and (Z) isomers of azoxystrobin.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz)

Sample Preparation:

  • Dissolve the purified isomer in a deuterated solvent (e.g., CDCl3).[3]

Key Differentiating Signals:

  • The chemical shifts of the vinylic proton are distinct for the two isomers.

    • (E)-azoxystrobin: ~7.47 ppm[3]

    • This compound: ~6.60 ppm[3]

Acquisition Parameters (Example):

  • Spectrometer: Bruker Avance 500 MHz[3]

  • Solvent: CDCl3[3]

  • Pulse Sequence: 1D ¹H

  • Number of Scans: 128[3]

  • Relaxation Delay: 5 s[3]

Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed by the reactant.

Objective: To calculate the quantum yield of the (Z) to (E) photoisomerization.

Procedure:

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate).[11]

  • Spectrophotometry: Measure the UV-Vis absorption spectrum of the this compound solution to determine the number of photons absorbed at the irradiation wavelength.[12]

  • Kinetic Analysis: Monitor the formation of the (E)-isomer over time using HPLC, as described in section 4.2.

  • Calculation: The quantum yield can be calculated using the initial rate of the reaction and the photon flux.[11]

quantum_yield_logic cluster_inputs Experimental Inputs cluster_calculation Calculation actinometry Photon Flux (from Actinometry) quantum_yield Quantum Yield (Φ) actinometry->quantum_yield spectrophotometry Absorbed Photons (from UV-Vis) spectrophotometry->quantum_yield kinetics Rate of Isomerization (from HPLC) kinetics->quantum_yield

Caption: Logical relationship for quantum yield determination.

Conclusion

The photoisomerization of this compound to its more fungicidally active (E)-isomer is a significant photochemical process. This guide has provided a comprehensive overview of the principles governing this transformation, detailed experimental protocols for its investigation, and a summary of key quantitative data. For researchers and professionals in drug development and crop protection, a thorough understanding of this photoisomerization is crucial for the development of stable and effective fungicidal formulations. The provided methodologies for photochemical studies, HPLC analysis, and NMR characterization serve as a practical foundation for further research and quality control in this area.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Azoxystrobin, with a particular focus on the (Z)-isomer. Azoxystrobin, a broad-spectrum fungicide, exists as two geometric isomers: the biologically active (E)-isomer and the (Z)-isomer, which is primarily formed through photoisomerization. While extensive data is available for the (E)-isomer, specific experimental data for the (Z)-isomer is limited in publicly accessible literature. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key physicochemical properties based on internationally recognized guidelines, and illustrates the compound's mechanism of action.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Azoxystrobin. It is important to note that the majority of the available experimental data pertains to the (E)-isomer. Where available, predicted or limited data for the (Z)-isomer is provided.

Table 1: General and Physical Properties
Property(E)-Azoxystrobin(Z)-Azoxystrobin
Molecular Formula C₂₂H₁₇N₃O₅C₂₂H₁₇N₃O₅
Molecular Weight 403.39 g/mol 403.39 g/mol [1]
Appearance White to beige crystalline solid[2]Pale yellow to yellow gel to solid[3]
Melting Point 116-119 °C[2]No experimental data available
Boiling Point 581.3 ± 50.0 °C (Predicted)[2]581.3 ± 50.0 °C (Predicted)[1][3]
Density 1.33 - 1.34 g/cm³[2][4]1.34 ± 0.1 g/cm³ (Predicted)[1][3]
Vapor Pressure 1.1 x 10⁻¹⁰ Pa at 25 °C[2]No experimental data available
Table 2: Solubility Properties
Property(E)-AzoxystrobinThis compound
Water Solubility 6.7 mg/L at 20 °C[5]Slightly soluble (Predicted)[3]
Solubility in Organic Solvents (at 20 °C)
Methanol20 g/L[6]Slightly soluble (Predicted)[3]
Toluene55 g/L[6]No data available
Acetone86 g/L[6]No data available
Ethyl Acetate130 g/L[6]No data available
Acetonitrile340 g/L[6]No data available
Dichloromethane400 g/L[6]No data available
n-Hexane0.057 g/L[6]No data available
ChloroformSlightly soluble[2]Slightly soluble (Predicted)[3]
DMSONo data availableSlightly soluble (Predicted)[3]
Table 3: Chemical and Stability Properties
Property(E)-AzoxystrobinThis compound
pKa -0.93 ± 0.18 (Predicted)[2]-0.93 ± 0.18 (Predicted)[1][3]
Log P (Octanol-Water Partition Coefficient) 2.5 at 20 °CNo data available
Stability Undergoes photoisomerization to the (Z)-isomer in the presence of light.[5]Can photoisomerize back to the (E)-isomer.[7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for regulatory submissions and scientific research. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally accepted methods.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental property for characterization and purity assessment.

  • Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.

  • Apparatus: A capillary tube melting point apparatus with a heated block or bath and a calibrated thermometer or temperature sensor.

  • Procedure:

    • A small, representative sample of the substance is finely powdered and packed into a capillary tube to a height of 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1 °C/min) near the expected melting point.

    • The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.

    • For high-purity substances, a sharp melting point is expected.

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for assessing environmental fate and bioavailability. The shake-flask method is a commonly used technique.

  • Principle: A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.

  • Apparatus: Temperature-controlled shaker or agitator, centrifuge, analytical balance, and a suitable analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the test substance is added to a known volume of water in a flask.

    • The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time to equilibrium.

    • After agitation, the solution is allowed to stand to allow for phase separation.

    • The mixture is centrifuged to separate the undissolved solid from the aqueous phase.

    • Aliquots of the clear supernatant are carefully removed and analyzed for the concentration of the dissolved substance using a validated analytical method.

    • The solubility is reported in mg/L or g/L at the specified temperature.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure data is essential for evaluating the potential for volatilization of a compound. Various methods are available depending on the expected vapor pressure range. The Knudsen effusion method is suitable for substances with low vapor pressure.

  • Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured at a constant temperature. The vapor pressure can be calculated from this rate.

  • Apparatus: Knudsen effusion cell, vacuum system, microbalance, and a temperature-controlled chamber.

  • Procedure:

    • A small amount of the test substance is placed in the Knudsen effusion cell, which has a small, well-defined orifice.

    • The cell is placed in a high-vacuum chamber, and the temperature is precisely controlled.

    • The rate of mass loss from the cell due to effusion of the vapor is measured over time using a sensitive microbalance.

    • The vapor pressure is calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, molar mass of the substance, and the area of the orifice.

    • Measurements are typically performed at several temperatures to determine the temperature dependence of the vapor pressure.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi. This targeted mode of action disrupts the energy production within the fungal cell, ultimately leading to cell death.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Cellular Respiration Outcome ComplexI Complex I (NADH Dehydrogenase) CoenzymeQ Coenzyme Q (Ubiquinone Pool) ComplexI->CoenzymeQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoenzymeQ e- ComplexIII Complex III (Cytochrome bc1) CoenzymeQ->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- Inhibition_Outcome Inhibition of ATP Production ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Azoxystrobin This compound Azoxystrobin->ComplexIII Inhibits Qo site Fungal_Growth Fungal Growth & Spore Germination ATP_Production->Fungal_Growth Inhibition_Outcome->Fungal_Growth Prevents

Caption: Mechanism of action of this compound.

The diagram above illustrates how this compound inhibits the mitochondrial electron transport chain at the Quinone outside (Qo) binding site of Complex III (cytochrome bc1). This blockage prevents the transfer of electrons from coenzyme Q to cytochrome c, thereby halting the production of ATP. The resulting energy deficit inhibits essential fungal processes such as spore germination and mycelial growth.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of (Z)-Azoxystrobin in various matrices. The protocols are intended to guide researchers and analysts in developing and implementing robust analytical methods for residue analysis, quality control, and environmental monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of azoxystrobin. When coupled with a Diode Array Detector (DAD) or UV detector, it offers a reliable and cost-effective analytical solution.

Quantitative Data Summary
ParameterHPLC-UV/DADMatrixReference
Linear Range 2.5 - 50 µg/mLFormulations[1]
Regression Coefficient (r²) 0.999Formulations[1][2]
Limit of Detection (LOD) ---
Limit of Quantification (LOQ) ---
Recovery 89% - 99%Formulations[1]
83.69% - 91.58%Green Beans[1]
81.99% - 107.85%Peas[1]
97% - 103%Formulations[1]
101.9%Formulations[3]
Relative Standard Deviation (RSD) 2.2% - 8.5%Formulations[1]
<1.9%Formulations[3]
Experimental Protocol: HPLC-DAD Analysis of Azoxystrobin in Formulations

This protocol is adapted from methodologies for the analysis of azoxystrobin in pesticide formulations.[1][3]

1. Materials and Reagents

  • Azoxystrobin analytical standard

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase column (e.g., Zorbax SB-C18, 5 µm, 250 mm x 3 mm)[3]

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (80:20, v/v)[1] or Acetonitrile and ultrapure water (90:10, v/v)[3]

  • Flow Rate: 1.0 mL/min[1] or 0.9 mL/min[3]

  • Column Temperature: 25 °C[3]

  • Detection Wavelength: 255 nm[1] or 218 nm[3]

  • Injection Volume: 1 µL[3] to 20 µL

  • Run Time: 15 minutes[1]

4. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of azoxystrobin working standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2.5, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

5. Sample Preparation (Formulations)

  • Accurately weigh a portion of the formulation equivalent to about 50 mg of azoxystrobin into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of azoxystrobin in the sample by comparing the peak area with the calibration curve.

Diagram of HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Standard Weighing Dissolution Dissolution & Dilution Standard->Dissolution Sample Sample Weighing Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Detection DAD/UV Detection Injection->Detection Quantification Quantification Detection->Quantification QuEChERS_LCMSMS_Workflow cluster_quechers QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_out Addition of Salts Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Injection LC-MS/MS Injection Filtration->Injection Detection MRM Detection Injection->Detection Quantification Quantification Detection->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extraction Solvent Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Detection SIM/Scan Detection Injection->Detection Quantification Quantification Detection->Quantification ELISA_Principle cluster_components Assay Components cluster_reaction Competitive Binding cluster_result Result Sample_AZ Azoxystrobin in Sample Binding Binding to Antibody Sample_AZ->Binding Enzyme_AZ Enzyme-labeled Azoxystrobin Enzyme_AZ->Binding Antibody Anti-Azoxystrobin Antibody Antibody->Binding Signal Color Signal Binding->Signal Inverse Relationship

References

Application Note: Quantification of (Z)-Azoxystrobin using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azoxystrobin is a widely used broad-spectrum fungicide belonging to the strobilurin class.[1][2] During its synthesis and under certain environmental conditions, its geometric isomer, (Z)-Azoxystrobin, can be present as an impurity.[3][4][5] Monitoring the levels of this compound is crucial for quality control of pesticide formulations and for assessing environmental residues. This application note describes a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the selective quantification of this compound.

Principle

The method employs reversed-phase HPLC to separate this compound from its (E)-isomer (Azoxystrobin) and other components in the sample matrix. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. A Diode Array Detector (DAD) is utilized for detection and quantification, allowing for spectral confirmation of the analyte peak.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector is required.

ParameterCondition
HPLC System Agilent 1100 Series or equivalent[1]
Column Zorbax SB-C18 (5 µm, 250 mm x 3 mm i.d.) or equivalent[1]
Mobile Phase Acetonitrile:Water (80:20, v/v)[6][7][8]
Flow Rate 1.0 mL/min[6][7]
Injection Volume 10 µL[6]
Column Temperature 25 °C[1]
Detection Wavelength 255 nm[6][7][8]
Run Time Approximately 15 minutes[6][7]

2. Preparation of Standard Solutions

  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation (Pesticide Formulations)

  • Accurately weigh a portion of the pesticide formulation equivalent to 50 mg of Azoxystrobin into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to dissolve.

  • Dilute to volume with acetonitrile and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Method Validation Summary

The described method has been validated for linearity, accuracy, precision, and limit of quantification.[3][4][9]

Validation ParameterResult
Linearity (Concentration Range) 0.5 - 10 µg/mL
Correlation Coefficient (r²) > 0.999[7]
Accuracy (Recovery) 90 - 110%[3][4][6]
Precision (RSD) < 2.0%[6]
Limit of Quantification (LOQ) 0.3 µg/mL[3][4][6]

Quantitative Data Summary

The retention times for this compound and Azoxystrobin under the specified chromatographic conditions are presented below.

AnalyteRetention Time (min)
This compound~6.81
Azoxystrobin~8.38

Note: Retention times may vary slightly depending on the specific HPLC system and column used.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing & Quantification sample_prep Sample Weighing & Dissolution filtration Filtration (0.45 µm) sample_prep->filtration standard_prep Standard Weighing & Dilution hplc_injection Inject Sample/Standard standard_prep->hplc_injection To HPLC filtration->hplc_injection To HPLC hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation dad_detection Diode Array Detection (255 nm) hplc_separation->dad_detection peak_integration Peak Integration dad_detection->peak_integration Chromatogram calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: HPLC-DAD workflow for this compound quantification.

Logical Relationship of Isomers

isomer_relationship azoxystrobin Azoxystrobin ((E)-isomer) z_azoxystrobin This compound (Geometric Isomer/Impurity) azoxystrobin->z_azoxystrobin Isomerization

Caption: Relationship between Azoxystrobin and its (Z)-isomer.

References

Application Notes and Protocols for the Analysis of (Z)-Azoxystrobin Residues in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of (Z)-azoxystrobin residues in soil and water samples. The methodologies described are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is the inactive isomer of the broad-spectrum fungicide azoxystrobin. While the (E)-isomer is the active component, monitoring for the (Z)-isomer is crucial for understanding the total residue profile and potential isomeric conversion in environmental matrices. Accurate and sensitive analytical methods are essential for assessing the environmental fate and potential risks associated with azoxystrobin use.

Analytical Methodologies

Two primary analytical approaches are detailed below: a QuEChERS-based method for soil samples coupled with HPLC-UV or GC-MS analysis, and a liquid-liquid extraction method for water samples followed by HPLC-UV analysis.

Analysis in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[1][2] It involves a simple extraction and cleanup procedure, providing high-quality analytical results.[1]

2.1.1. Experimental Protocol: QuEChERS Extraction for Soil

This protocol is a modification of the original QuEChERS method, optimized for the extraction of azoxystrobin from soil.[1]

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute. Let the sample stand for 10 minutes to ensure adequate hydration.[1]

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% (v/v) acetic acid to the tube.[1]

    • Shake vigorously on a mechanical shaker for 15 minutes.[1]

    • Add 4 g of anhydrous magnesium sulfate and 1.7 g of sodium acetate for partitioning.[1]

    • Vortex for 1 minute to ensure thorough mixing.[1]

    • Centrifuge the tube at >4000 rpm for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate.[3]

    • Vortex for 1 minute.

    • Centrifuge at >6000 rpm for 2 minutes.[3]

  • Final Extract Preparation:

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[3]

    • The extract is now ready for analysis by HPLC-UV or GC-MS.

2.1.2. Instrumental Analysis: Soil Extracts

  • HPLC-UV Analysis:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (70:30, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Detection Wavelength: 255 nm.[4]

  • GC-MS Analysis:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 150°C (hold for 1 min), ramp to 280°C at 10°C/min (hold for 5 min).

    • MSD Transfer Line: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of azoxystrobin (e.g., m/z 344, 372, 388, 403).[5]

Workflow for this compound Analysis in Soil

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis soil_sample 10g Soil Sample add_water Add 10mL Water soil_sample->add_water add_acetonitrile Add 10mL Acetonitrile (1% Acetic Acid) add_water->add_acetonitrile shake Shake 15 min add_acetonitrile->shake add_salts Add MgSO4 & Sodium Acetate shake->add_salts vortex_centrifuge_extract Vortex & Centrifuge add_salts->vortex_centrifuge_extract transfer_supernatant Transfer Supernatant vortex_centrifuge_extract->transfer_supernatant add_psa_mgso4 Add PSA & MgSO4 transfer_supernatant->add_psa_mgso4 vortex_centrifuge_cleanup Vortex & Centrifuge add_psa_mgso4->vortex_centrifuge_cleanup filter_extract Filter (0.2µm) vortex_centrifuge_cleanup->filter_extract hplc_uv HPLC-UV Analysis filter_extract->hplc_uv gc_ms GC-MS Analysis filter_extract->gc_ms

Caption: Workflow for this compound Analysis in Soil.

Analysis in Water

For water samples, a liquid-liquid extraction (LLE) method is effective for isolating azoxystrobin, followed by analysis using HPLC with either a Variable Wavelength Detector (VWD) or a Fluorescence Detector (FLD).[6]

2.2.1. Experimental Protocol: Liquid-Liquid Extraction for Water

  • Sample Preparation:

    • Collect water samples in amber glass bottles and store them refrigerated (0-5°C) for up to 28 days.

    • Filter the water sample through a 0.45 µm membrane to remove particulate matter.

  • Extraction:

    • Take a 500 mL aliquot of the filtered water sample in a separatory funnel.

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.[7]

    • Combine the dichloromethane extracts.[7]

  • Concentration and Reconstitution:

    • Evaporate the combined dichloromethane extract to dryness using a rotary evaporator at a temperature ≤40°C.[7]

    • Reconstitute the residue in a suitable volume (e.g., 2 mL) of the HPLC mobile phase.[7]

    • Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.

2.2.2. Instrumental Analysis: Water Extracts

  • HPLC with VWD or FLD:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.4% (v/v) glacial acetic acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection:

      • VWD: 255 nm.

      • FLD: While azoxystrobin is not naturally fluorescent, it can be detected with an FLD, which may offer higher sensitivity.[6]

Workflow for this compound Analysis in Water

Water_Analysis_Workflow cluster_sample_prep_water Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_concentration Concentration & Reconstitution cluster_analysis_water Analysis water_sample 500mL Water Sample filter_water Filter (0.45µm) water_sample->filter_water add_dcm Add 50mL Dichloromethane (x3) filter_water->add_dcm shake_separate Shake & Separate Layers add_dcm->shake_separate combine_extracts Combine Organic Extracts shake_separate->combine_extracts evaporate Evaporate to Dryness combine_extracts->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter_final Filter (0.2µm) reconstitute->filter_final hplc_vwd HPLC-VWD Analysis filter_final->hplc_vwd hplc_fld HPLC-FLD Analysis filter_final->hplc_fld

Caption: Workflow for this compound Analysis in Water.

Method Validation and Performance

Method validation is critical to ensure the reliability of analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 1: Method Validation Parameters for Azoxystrobin Analysis in Soil

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) ≥0.999Not Specified≥0.98
LOD 0.01 mg/kg0.01 mg/kg[5]0.36-0.68 ng/g
LOQ 0.05 mg/kg0.05 mg/kg[5]10 µg/kg[1]
Recovery (%) 81.99 - 107.85[8]76.29 - 100.91[8]70 - 120[1]
Precision (RSD %) <3<20[5]≤20[1]

Note: Recovery data for HPLC-UV and GC-MS were obtained from studies on green beans and peas but are indicative of method performance.[8]

Table 2: Method Validation Parameters for Azoxystrobin Analysis in Water

ParameterHPLC-VWD[6]HPLC-FLD[6]
Linearity (r²) 0.99890.9983
LOD 0.33 mg/L0.18 mg/L
LOQ 0.68 mg/L0.37 mg/L
Recovery (%) 83.58 - 112.8883.58 - 112.88
Precision (RSE %) 6.965.49

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the determination of this compound residues in soil and water. The QuEChERS method for soil and the liquid-liquid extraction for water, followed by chromatographic analysis, are effective for routine monitoring and research applications. The choice of analytical instrument will depend on the required sensitivity and the complexity of the sample matrix. For lower detection limits, LC-MS/MS is the preferred technique. It is recommended that each laboratory validates the chosen method with their own equipment and matrices to ensure data quality.

References

Application Note: Gas Chromatography Method for the Analysis of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (Z)-Azoxystrobin in various matrices using gas chromatography (GC). The described protocol is particularly relevant for researchers, scientists, and professionals in drug development and food safety monitoring. The method utilizes a well-defined sample preparation procedure followed by GC analysis with mass spectrometric or flame ionization detection, providing high selectivity and accuracy.

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its widespread use necessitates reliable and validated analytical methods to monitor its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance. Gas chromatography offers a powerful technique for the separation and quantification of thermally stable and volatile compounds like Azoxystrobin. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, GC conditions, and data analysis.

Experimental

Instrumentation and Reagents
  • Gas Chromatograph: A system equipped with a split/splitless injector and a suitable detector (e.g., Mass Spectrometer (MS), Flame Ionization Detector (FID), or Nitrogen-Phosphorus Detector (NPD)).

  • GC Column: HP-5, 5% phenyl methyl siloxane (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate.[1][2]

  • Reagents: Acetonitrile (HPLC grade), ethyl acetate, cyclohexane, anhydrous magnesium sulfate, sodium chloride, trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA), and this compound analytical standard (purity >99%).

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from food matrices.[1][3]

1. Extraction: a. Homogenize 10 g of the sample (e.g., tomato, cucumber) and place it into a 50 mL centrifuge tube.[1] b. Add 10 mL of acetonitrile.[1] c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate).[1] d. Shake vigorously for 1 minute and centrifuge at 3500 g for 5 minutes.[1]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL centrifuge tube containing 150 mg anhydrous magnesium sulfate and 25 mg PSA.[1] b. Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.[1] c. Filter the supernatant through a 0.2 µm PTFE filter into an autosampler vial for GC analysis.[1]

GC Method Parameters

The following table summarizes typical instrumental conditions for the GC analysis of this compound.

ParameterGC-MS Method[1]GC-FID Method[2]
Column HP-5, 30 m x 0.25 mm, 0.25 µmHP-5, 30 m x 0.32 mm, 0.25 µm
Injector Temp. -250 °C
Oven Program 80 °C (3 min), then 8 °C/min to 280 °C240 °C, then 3 °C/min to 270 °C, then 5 °C/min to 300 °C (hold 4 min)
Carrier Gas Helium, 1 mL/minHelium, 1.5 mL/min
Injection Mode SplitlessSplit (20:1)
Injection Vol. 1 µL1 µL
Detector Mass Spectrometer (MS)Flame Ionization Detector (FID)
Detector Temp. -300 °C
MS Mode Selective Ion Monitoring (SIM)-
Monitored Ions (m/z) 344, 372, 388, 403-
Retention Time -~17.1 min
Standard Preparation and Calibration

Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.[1] From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.01, 0.1, 0.2, 0.5, 1.0, 1.5, 3.0 µg/mL) for instrument calibration.[1] To account for matrix effects, matrix-matched calibration standards are recommended. These are prepared by spiking blank matrix extracts with the working standard solutions.

Results and Discussion

The performance of the GC method for this compound analysis is summarized in the following table, showcasing data from various studies.

ParameterMatrixGC-MS[1]GC-MS[4]GC-NPD[5]
LOD (mg/kg) Tomato, Cucumber0.01Fruits, Vegetables0.01
LOQ (mg/kg) Tomato, Cucumber0.05Fruits, Vegetables0.05
Recovery (%) Tomato, Cucumber83.92 - 95.77Fruits, Vegetables85.2 - 98.2
RSD (%) Tomato, Cucumber< 20Fruits, Vegetables< 21.5
Linearity (r²) -> 0.99> 0.99-

The data demonstrates that the described GC methods are sensitive, accurate, and precise for the determination of this compound in diverse matrices. The use of mass spectrometric detection in SIM mode provides high selectivity and allows for confident identification and quantification of the analyte.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC Analysis cluster_data Data Processing sample 1. Sample Weighing & Homogenization extraction 2. Acetonitrile Extraction sample->extraction salts 3. Addition of QuEChERS Salts extraction->salts centrifuge1 4. Centrifugation salts->centrifuge1 d_spe 5. Dispersive SPE Cleanup centrifuge1->d_spe centrifuge2 6. Centrifugation d_spe->centrifuge2 filtration 7. Filtration centrifuge2->filtration injection 8. GC Injection filtration->injection separation 9. Chromatographic Separation injection->separation detection 10. Detection (MS/FID) separation->detection integration 11. Peak Integration detection->integration quantification 12. Quantification integration->quantification report 13. Reporting quantification->report

Caption: Workflow for this compound analysis.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the determination of this compound residues. The combination of a streamlined QuEChERS sample preparation protocol and optimized GC conditions allows for high-throughput analysis with excellent accuracy and precision, making it suitable for routine monitoring in food safety and environmental laboratories.

References

Application of (Z)-Azoxystrobin in Plant Disease Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. [1] Developed from natural antifungal compounds, it has become a cornerstone in the management of a wide array of fungal diseases across numerous agricultural and horticultural crops.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi, providing protective, curative, and eradicant properties.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound.

Mechanism of Action

This compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi.[2] This binding action blocks electron transfer, which halts the production of adenosine triphosphate (ATP), the essential energy currency for cellular processes.[2] The disruption of energy synthesis ultimately inhibits spore germination, mycelial growth, and sporulation of fungal pathogens.[2] Due to this specific mode of action, this compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 11 fungicide.[2]

Spectrum of Activity

This compound is effective against a wide range of fungal pathogens, including those belonging to the Ascomycota, Basidiomycota, Deuteromycota, and Oomycota.[3]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous studies through in vitro and in vivo experiments. The following tables summarize key quantitative data, including the half-maximal effective concentration (EC50) values against various pathogens and disease reduction observed in field trials.

Table 1: In Vitro Efficacy of this compound against Various Plant Pathogens

PathogenHost PlantEC50 (µg/mL)Reference
Alternaria alternataPecan1.86[4]
Alternaria solaniPotato0.011 - 0.090 (baseline)[5]
Alternaria solaniPotato1.210 - 3.400 (resistant)[5]
Aspergillus flavusOnion>1000 (low efficacy)[6]
Cercospora zeae-maydisMaize0.003 - 0.031[7]
Colletotrichum gloeosporioidesMango<1.0 (complete inhibition)[8]
Fusarium oxysporum f. sp. cepaeOnion>1000 (low efficacy)[6]
Rhizoctonia solaniTobacco14.13 - 16.68 (mg/L)[7]
Sclerotinia sclerotiorumVarious0.2932[9]

Table 2: Field Efficacy of this compound in Controlling Plant Diseases

DiseasePathogenHost CropApplication Rate (a.i.)Disease Reduction (%)Reference
Target SpotRhizoctonia solaniTobacco0.11 kg/ha 75.10 (lesion diameter)[7][10]
Target SpotRhizoctonia solaniTobacco0.19 kg/ha 86.77 (stem lesion area)[10]
Leaf LesionRhizoctonia solaniSugar Beets0.17 kg/ha (seed applied)83.3[10]
Leaf LesionRhizoctonia solaniRice0.19 kg/ha 77[10]
Leaf LesionRhizoctonia solaniPeanuts0.09 kg/ha 58.9[10]
Panicle & Leaf AnthracnoseColletotrichum gloeosporioidesMango2.0 ml/LSignificant suppression[8]
Gray Leaf Spot & Curvularia Leaf SpotCercospora zeae-maydis & Curvularia lunataMaizeV6 + R1 applicationSignificant reduction[11]

Experimental Protocols

Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol details a method to determine the in vitro efficacy of this compound against a target fungal pathogen by measuring the inhibition of mycelial growth.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri plates (90 mm diameter)

  • Actively growing culture of the target fungal pathogen

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO or acetone.

  • Amended Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with the solvent alone at the same concentration used in the treated plates. Pour the amended and control media into sterile Petri plates and allow them to solidify.

  • Inoculation: From the margin of an actively growing colony of the target fungus, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelial side down, in the center of each prepared Petri plate.

  • Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or when the fungal colony in the control plate has reached approximately 80% of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: Determine the EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Protocol 2: Greenhouse Bioassay for Protective Efficacy

This protocol outlines a method to evaluate the protective efficacy of this compound against a specific plant disease in a controlled greenhouse environment.

Materials:

  • Healthy, susceptible host plants of uniform size and age.

  • This compound formulation.

  • Spore suspension or inoculum of the target pathogen.

  • Spray application equipment (e.g., hand-held sprayer or spray tower).

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Disease assessment scale (e.g., 0-5 or 0-9 scale, where 0 = no disease and the highest number = severe disease).

Procedure:

  • Plant Preparation: Grow susceptible host plants in pots to a suitable growth stage for infection.

  • Fungicide Application: Prepare the desired concentrations of this compound in water according to the product label or experimental design. Spray the plants with the fungicide solutions until runoff. Include a control group of plants sprayed only with water. Allow the foliage to dry completely.

  • Inoculation: Prepare a standardized spore suspension or inoculum of the target pathogen. Inoculate the treated and control plants by spraying the inoculum evenly over the foliage.

  • Incubation: Place the inoculated plants in a high-humidity chamber or cover them with plastic bags for 24-48 hours to facilitate infection. Then, transfer the plants to a greenhouse with conditions conducive to disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant using a pre-defined disease rating scale.

  • Data Analysis: Calculate the percent disease control for each treatment using the following formula:

    • Disease Control (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Fungal Mitochondrial Respiration Inhibition by this compound

G cluster_ETC Mitochondrial Electron Transport Chain (Fungus) cluster_Inhibitor Inhibition ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) ComplexI->UQ ATP_Synthase ATP Synthase ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 ATP ATP (Energy) ATP_Synthase->ATP Azoxystrobin This compound Azoxystrobin->ComplexIII Blocks e⁻ transfer at Qo site NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition of fungal mitochondrial respiration by this compound.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Amended Growth Media prep_stock->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percentage of Mycelial Growth Inhibition measure->calculate analyze Determine EC50 Value calculate->analyze end End analyze->end

Caption: Workflow for in vitro evaluation of this compound efficacy.

Hypothetical Plant Defense Signaling Pathway Activation

G Azoxystrobin This compound Application Plant_Hormone Plant Hormone Signal Transduction (e.g., Salicylic Acid, Jasmonic Acid) Azoxystrobin->Plant_Hormone Primes MAPK MAPK Signaling Cascade Azoxystrobin->MAPK Primes Transcription_Factors Activation of Transcription Factors Plant_Hormone->Transcription_Factors MAPK->Transcription_Factors Defense_Genes Expression of Defense-Related Genes Transcription_Factors->Defense_Genes Resistance Enhanced Plant Disease Resistance Defense_Genes->Resistance

Caption: Hypothetical priming of plant defense pathways by this compound.

References

Application Notes and Protocols for (Z)-Azoxystrobin Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum fungicide belonging to the strobilurin class, is predominantly utilized in agriculture. Its primary mechanism of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transport and halting ATP production[1][2][3]. Commercially, Azoxystrobin is synthesized as the biologically active (E)-isomer. However, exposure to light can induce photoisomerization, converting the (E)-isomer to the (Z)-isomer[4][5]. While the (E)-isomer is well-studied, specific efficacy data for the isolated (Z)-isomer is limited in publicly available literature. The following application notes and protocols are based on the available scientific literature for Azoxystrobin, which primarily pertains to the (E)-isomer. It is crucial to consider that the biological activity of the (Z)-isomer may differ.

Recent research has also explored the potential of Azoxystrobin as an anticancer agent, particularly in oral leukoplakia, where it has been shown to induce apoptosis through the PI3K/AKT and MAPK signaling pathways[6].

Data Presentation

In Vitro Antifungal Efficacy of Azoxystrobin
Fungal SpeciesAssay TypeEfficacy MetricValue (µg/mL)Reference
Alternaria alternataMycelial Growth InhibitionEC501.87 (overall mean for 6 isolates)[3]
Colletotrichum higginsianumMycelial Growth InhibitionEC50Not specified, but effective[7]
Colletotrichum gloeosporioidesMycelial Growth Inhibition-Complete inhibition at tested concentrations[8]
Fusarium fujikuroiMycelial Growth InhibitionEC500.822 ± 0.285[9]
Fusarium fujikuroiConidial GerminationEC500.762 ± 0.283[9]
Rhizoctonia solaniAntifungal Assessment-Effective in nano-delivered form[10]
In Vitro Anticancer Efficacy of Azoxystrobin
Cell LineCancer TypeAssay TypeEfficacy MetricValue (µM)Reference
DOK cellsOral LeukoplakiaCell Viability (CCK8)IC5037.3[6]
CAL27 cellsOral Squamous Cell CarcinomaCell Viability (CCK8)IC50 (48h)6.5 µg/mL[11]
SCC15 cellsOral Squamous Cell CarcinomaCell Viability (CCK8)IC50 (48h)7.51 µg/mL[11]
HepG2 cellsHepatocellular CarcinomaCytotoxicity (Resazurin assay)IC50231.2[12][13]
HepG2 cellsHepatocellular CarcinomaCytotoxicity (MTT assay)IC50206.1[12][13]
SH-SY5Y cellsHuman NeuroblastomaCytotoxicity (MTT assay)IC5044.87[14]
In Vivo Efficacy of Azoxystrobin in a Mouse Model of Oral Carcinogenesis
Animal ModelTreatmentDosageOutcomeReference
4NQO-induced oral carcinogenesis in C57BL/6 miceAzoxystrobin (intragastric)High-dose: 25 mg/kgSignificantly reduced incidence of tongue cancer from 70% to 20%[11]
4NQO-induced oral carcinogenesis in C57BL/6 miceAzoxystrobin (intragastric)Low-dose: 5 mg/kgAttenuated tongue lesion severity[11]

Experimental Protocols

In Vitro Antifungal Mycelial Growth Inhibition Assay

This protocol is adapted from studies evaluating the antifungal efficacy of Azoxystrobin[3][8][9].

1. Materials:

  • Fungal isolates of interest

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Azoxystrobin stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

2. Protocol:

  • Prepare PDA medium and sterilize by autoclaving.

  • Allow the PDA to cool to approximately 50-60°C.

  • Add appropriate volumes of Azoxystrobin stock solution to the molten PDA to achieve the desired final concentrations (e.g., a serial dilution from 0.01 to 100 µg/mL). Also prepare control plates with the solvent alone.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, cut a mycelial plug (typically 5 mm in diameter) from the advancing edge of the colony using a sterile cork borer or scalpel.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of Azoxystrobin that inhibits 50% of the mycelial growth) by plotting the inhibition percentage against the logarithm of the Azoxystrobin concentration and performing a regression analysis.

In Vitro Cell Viability (CCK-8) Assay for Anticancer Efficacy

This protocol is based on the methodology described in the study of Azoxystrobin's effect on oral leukoplakia cells[6] and general CCK-8 assay protocols.

1. Materials:

  • Cancer cell line of interest (e.g., DOK, CAL27, SCC15)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azoxystrobin stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

2. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Azoxystrobin in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of Azoxystrobin to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Azoxystrobin concentration).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of Azoxystrobin that inhibits 50% of cell viability).

In Vivo 4NQO-Induced Oral Carcinogenesis Mouse Model

This protocol is a generalized procedure based on the methodologies described in studies investigating oral carcinogenesis[1][2][4][15][16].

1. Animals and Housing:

  • Use a suitable mouse strain, such as C57BL/6 or BALB/c, at 6-8 weeks of age.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • All animal procedures must be approved by the institutional animal care and use committee.

2. Carcinogen Induction:

  • Prepare a stock solution of 4-nitroquinoline 1-oxide (4NQO) in propylene glycol.

  • Dilute the 4NQO stock solution in the drinking water to the desired final concentration (e.g., 50-100 µg/mL). Prepare fresh 4NQO-containing water weekly and protect it from light.

  • Administer the 4NQO-containing drinking water to the mice for a period of 16-20 weeks.

3. Azoxystrobin Treatment:

  • Prepare Azoxystrobin solutions in a suitable vehicle, such as corn oil, for oral gavage.

  • Following the carcinogen induction period, randomly divide the mice into treatment and control groups.

  • Administer Azoxystrobin (e.g., 5 mg/kg and 25 mg/kg) or the vehicle control via oral gavage on a predetermined schedule (e.g., every other day) for a specified duration (e.g., 8-10 weeks).

4. Monitoring and Endpoint Analysis:

  • Monitor the mice regularly for clinical signs of toxicity, body weight changes, and the development of oral lesions.

  • At the end of the study, euthanize the mice and collect the tongues and other relevant tissues.

  • Fix the tongues in 10% neutral buffered formalin for histopathological analysis.

  • Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) to evaluate the incidence and severity of oral lesions (dysplasia, carcinoma in situ, squamous cell carcinoma).

  • Perform immunohistochemistry or western blot analysis on tissue samples to assess the expression of relevant biomarkers.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Azoxystrobin-Induced Apoptosis in Oral Leukoplakia

Azoxystrobin_Signaling cluster_PI3K cluster_MAPK AZOX Azoxystrobin PI3K PI3K AZOX->PI3K inhibits AKT AKT AZOX->AKT inhibits ERK p-ERK AZOX->ERK inhibits p38 p-p38 AZOX->p38 activates JNK p-JNK AZOX->JNK activates PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis MAPK_Pathway MAPK Pathway PI3K_Pathway PI3K/AKT Pathway In_Vitro_Workflow start Start: Prepare Fungal Culture / Cell Line prep_azox Prepare Azoxystrobin Serial Dilutions start->prep_azox treatment Treat Culture / Cells with Azoxystrobin start->treatment prep_azox->treatment incubation Incubate for a Defined Period treatment->incubation measurement Measure Mycelial Growth / Cell Viability incubation->measurement analysis Data Analysis (Inhibition %, IC50/EC50) measurement->analysis end End: Report Efficacy analysis->end In_Vivo_Workflow start Start: Acclimatize Mice carcinogen Induce Oral Carcinogenesis (4NQO) start->carcinogen grouping Randomize Mice into Treatment Groups carcinogen->grouping treatment Administer Azoxystrobin / Vehicle grouping->treatment monitoring Monitor Health and Lesion Development treatment->monitoring endpoint Endpoint: Euthanize and Collect Tissues monitoring->endpoint analysis Histopathological and Biomarker Analysis endpoint->analysis end End: Report In Vivo Efficacy analysis->end

References

Application Notes and Protocols for the Use of (Z)-Azoxystrobin in Fungicide Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (Z)-Azoxystrobin in studies focused on fungicide resistance. This document outlines the mechanisms of action and resistance, presents quantitative data on fungicide sensitivity, and offers detailed experimental protocols for resistance monitoring and characterization.

Introduction to this compound and Fungicide Resistance

This compound is a broad-spectrum fungicide belonging to the Quinone outside Inhibitor (QoI) class, also known as strobilurins.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP synthesis.[2][3] This targeted action, while highly effective, has led to the emergence of resistance in numerous phytopathogenic fungi.[3][4]

The predominant mechanism of resistance to Azoxystrobin and other QoI fungicides is target site modification due to mutations in the mitochondrial cytochrome b (CYTB) gene.[2][4] The most frequently observed mutation is a single nucleotide polymorphism (SNP) resulting in a glycine to alanine substitution at codon 143 (G143A).[4][5] Other mutations, such as F129L (phenylalanine to leucine at codon 129) and G137R (glycine to arginine at codon 137), have also been associated with reduced sensitivity to QoI fungicides, often conferring moderate levels of resistance.[4][6]

Alternative resistance mechanisms, though generally considered to have a lesser impact, include the induction of an alternative oxidase (AOX) pathway that bypasses the cytochrome bc1 complex and the overexpression of efflux transporters that actively pump the fungicide out of the fungal cell.[2]

Data Presentation: Azoxystrobin Sensitivity in Various Fungal Pathogens

The following tables summarize the 50% effective concentration (EC50) values of Azoxystrobin against various fungal species, providing a quantitative measure of sensitivity and resistance. EC50 is defined as the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination.[7]

Table 1: EC50 Values of Azoxystrobin against Colletotrichum spp.

Fungal SpeciesResistance PhenotypeAssociated MutationEC50 Range (µg/mL)
Colletotrichum nymphaeaeSensitive (S)Wild Type0.21 - 0.36[2]
Moderately Resistant (MR)F129L2.6 - 7.8[2]
Highly Resistant (HR)G143A>100[2]
Colletotrichum fioriniaeModerately Resistant (MR)Not Detected9.7 - 14.4[2]
Colletotrichum siamenseHighly Resistant (HR)G143A>100[2]
Colletotrichum lineolaHighly Resistant (HR)Not specified>100[2]

Table 2: EC50 Values of Azoxystrobin against Other Phytopathogenic Fungi

Fungal SpeciesResistance PhenotypeAssociated MutationEC50 Range (µg/mL)
Alternaria solaniSensitive (Baseline 1998)Wild Type~0.03[5]
Reduced Sensitivity (2002-2003)F129L0.53 - 0.74[5]
Cercospora nicotianaeHigh SensitivityWild Type<0.08[8][9]
Moderate SensitivityF129L0.14 - 0.64[8][9]
Low SensitivityG143A>1.18[8][9]
Penicillium digitatumSensitiveWild Type0.025 - 0.043[10]
Resistant (UV mutants)G143ANot specified (growth at 12 µg/mL)[10]
Sclerotinia sclerotiorumSensitive (Baseline)Wild Type0.1127 - 0.6163[3]
Fusarium graminearumNot specifiedNot specifiedMedian: 2.20 - 4.04[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Azoxystrobin resistance.

Fungal Isolate Sensitivity Testing (EC50 Determination)

This protocol outlines the determination of the effective concentration of Azoxystrobin that inhibits 50% of mycelial growth.

Materials:

  • Pure fungal cultures

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile distilled water

  • Ethanol or DMSO (for stock solution)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer or scalpel

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of Azoxystrobin (e.g., 10 mg/mL) in a suitable solvent like ethanol or DMSO.

  • Amended Media Preparation:

    • Autoclave PDA and cool to 50-55°C in a water bath.

    • Add the Azoxystrobin stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the control (0 µg/mL), and does not inhibit fungal growth.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From the margin of an actively growing fungal colony on PDA, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug, mycelium-side down, onto the center of each Azoxystrobin-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the colony diameter in two perpendicular directions once the fungal growth on the control plate has reached a substantial size (e.g., near the edge of the plate).

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = [ (Control Diameter - Treatment Diameter) / Control Diameter ] * 100

    • Determine the EC50 value by performing a probit or log-probit regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Molecular Detection of the G143A Mutation

This section details two common methods for detecting the G143A mutation in the CYTB gene.

Materials:

  • Fungal genomic DNA

  • Allele-specific primers (forward primer common to both alleles, and two reverse primers specific to the sensitive (G143) and resistant (A143) alleles)

  • Taq DNA polymerase and buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Protocol:

  • Primer Design: Design a set of three primers. A common forward primer and two reverse primers that have their 3' end corresponding to the SNP. The reverse primer for the resistant allele will match the 'A' at position 143, and the reverse primer for the sensitive allele will match the 'G'.

  • PCR Reaction Setup: Prepare two separate PCR reactions for each DNA sample. One reaction will contain the common forward primer and the resistant allele-specific reverse primer, and the other will contain the common forward primer and the sensitive allele-specific reverse primer.

  • PCR Amplification:

    • Initial denaturation: 95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize for primer set).

      • Extension: 72°C for 30-60 seconds (depending on amplicon size).

    • Final extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the reaction with the resistant-specific primer indicates the G143A mutation. A band in the reaction with the sensitive-specific primer indicates the wild-type allele.

Materials:

  • Fungal genomic DNA

  • LAMP primer set (F3, B3, FIP, BIP, and optionally LoopF and LoopB) specific for the G143A mutation

  • Bst DNA polymerase and reaction buffer

  • dNTPs

  • Betaine (optional, for GC-rich templates)

  • Fluorescent dye (e.g., SYBR Green I) or hydroxynaphthol blue (HNB) for visual detection

  • Real-time fluorometer or a simple heating block/water bath

Protocol:

  • Primer Design: Design a set of LAMP primers targeting the CYTB gene region containing the G143A mutation. The inner primers (FIP and BIP) are crucial for discriminating between the wild-type and resistant alleles.

  • LAMP Reaction Setup: Combine the DNA template, primers, Bst polymerase, dNTPs, and buffer in a single tube. Add the detection reagent (e.g., SYBR Green I or HNB).

  • Isothermal Amplification: Incubate the reaction at a constant temperature (e.g., 60-65°C) for 30-60 minutes.

  • Detection:

    • Real-time fluorescence: Monitor the increase in fluorescence over time.

    • Visual detection (HNB): A color change (e.g., from violet to sky blue) indicates a positive reaction.

    • Gel electrophoresis: The characteristic ladder-like pattern of LAMP products on an agarose gel confirms amplification.

Visualizations

The following diagrams illustrate key concepts related to Azoxystrobin's mode of action and the experimental workflows for resistance detection.

Azoxystrobin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_resistance Resistance Mechanisms ComplexI Complex I Q Ubiquinone Pool ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV H2O H₂O ComplexIV->H2O O₂ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H⁺ Q->ComplexIII e⁻ AOX Alternative Oxidase (AOX) Q->AOX e⁻ (Bypass) CytC->ComplexIV e⁻ O2 O₂ H_in H⁺ H_out H⁺ Azoxystrobin This compound Azoxystrobin->ComplexIII Inhibits Qo site G143A G143A Mutation in CYTB Gene G143A->ComplexIII Alters Qo site AOX->H2O O₂

Caption: Mechanism of action of this compound and associated resistance pathways.

Resistance_Detection_Workflow cluster_molecular Molecular Methods start Fungal Sample Collection (e.g., infected leaf) isolate Fungal Isolation and Pure Culture start->isolate dna_extraction Genomic DNA Extraction isolate->dna_extraction sensitivity_testing Fungicide Sensitivity Assay (EC50 Determination) isolate->sensitivity_testing molecular_detection Molecular Resistance Detection dna_extraction->molecular_detection result_phenotypic Phenotypic Result: Sensitive vs. Resistant sensitivity_testing->result_phenotypic as_pcr Allele-Specific PCR (AS-PCR) molecular_detection->as_pcr lamp LAMP Assay molecular_detection->lamp sequencing CYTB Gene Sequencing molecular_detection->sequencing result_genotypic Genotypic Result: Presence/Absence of Mutation (e.g., G143A) as_pcr->result_genotypic lamp->result_genotypic sequencing->result_genotypic correlation Correlate Phenotype with Genotype result_phenotypic->correlation result_genotypic->correlation

Caption: Experimental workflow for the detection and characterization of Azoxystrobin resistance.

MAPK_Signaling cluster_response Cellular Response fungicide_stress Fungicide Stress (e.g., Azoxystrobin) ros Reactive Oxygen Species (ROS) (Mitochondrial Dysfunction) fungicide_stress->ros mapkkk MAPKKK ros->mapkkk membrane_sensors Membrane Sensors membrane_sensors->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (e.g., Hog1, Slt2) mapkk->mapk Phosphorylation transcription_factors Transcription Factors mapk->transcription_factors Activation gene_expression Altered Gene Expression transcription_factors->gene_expression stress_adaptation Stress Adaptation gene_expression->stress_adaptation aox_expression AOX Gene Expression gene_expression->aox_expression efflux_pumps Efflux Pump Expression gene_expression->efflux_pumps

Caption: Generalized MAPK signaling pathway in response to fungicide-induced stress.

References

Application Notes and Protocols for Testing (Z)-Azoxystrobin Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Azoxystrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby blocking electron transfer and halting ATP production in fungi.[1][2][3] While highly effective against a wide range of plant pathogens, the application of this compound can have unintended phytotoxic effects on non-target plants, particularly at concentrations exceeding recommended doses. The extent of this phytotoxicity can vary depending on the plant species, growth stage, and environmental conditions.[1]

These application notes provide a comprehensive set of protocols for assessing the phytotoxicity of this compound in a laboratory setting. The methodologies described herein cover a range of physiological and biochemical endpoints, from macroscopic indicators of plant health to molecular markers of cellular stress and damage.

Mechanism of Phytotoxicity

This compound's primary mode of action, the inhibition of mitochondrial respiration, is not exclusive to fungi and can also affect plant cells, leading to a cascade of secondary effects that manifest as phytotoxicity.[1][2] The disruption of the electron transport chain leads to an overproduction of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[4] This induced oxidative stress can overwhelm the plant's antioxidant defense systems, resulting in cellular damage, including lipid peroxidation, protein denaturation, and DNA damage.[4][5][6] Macroscopically, these cellular-level damages can result in symptoms such as chlorosis, necrosis, stunting, and reduced growth.[1]

Experimental Protocols

The following section details the experimental protocols for assessing the phytotoxic effects of this compound on plants.

Visual Assessment of Phytotoxicity

This protocol provides a qualitative and semi-quantitative method for assessing visible plant injury.

Protocol:

  • Plant Growth: Grow test plants (e.g., Vigna catjung, Sinapis alba, Lepidium sativum, Sorghum saccharatum) under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).[7]

  • Treatment: Apply this compound at a range of concentrations (e.g., 0, 2.2, 10, 50, 100 µg/mL) to the plants via foliar spray or soil drench. The recommended field application dose is often around 2.2 µg (a.i.) mL-1.

  • Observation: Visually inspect the plants at regular intervals (e.g., 3, 7, and 14 days after treatment) for any signs of phytotoxicity.

  • Rating: Score the observed phytotoxicity using a rating scale.

Data Presentation:

Table 1: Visual Phytotoxicity Rating Scale

Rating% InjuryDescription of Symptoms
00No visible injury.
11-10Very slight discoloration or stunting.[2]
211-20Slight chlorosis or necrosis, slight stunting.
321-40Moderate chlorosis or necrosis, moderate stunting.
441-60Severe chlorosis or necrosis, severe stunting.
561-80Very severe injury, significant leaf drop.
681-99Plant nearly dead.
7100Plant completely dead.

Source: Adapted from various phytotoxicity rating scales.[1][2][4][6]

Seed Germination and Seedling Growth Assay

This protocol assesses the impact of this compound on seed germination and early seedling development.

Protocol:

  • Seed Sterilization: Surface sterilize seeds of the test plant (e.g., Vigna catjung) with 0.1% mercuric chloride for 1-2 minutes, followed by thorough rinsing with sterile distilled water.

  • Treatment: Prepare a series of this compound solutions of varying concentrations (e.g., 0, 0.44, 2.2, 10, 50, 100 µg/mL) in sterile distilled water.

  • Incubation: Place 20 seeds in a sterile petri dish lined with filter paper. Add 5 mL of the respective this compound solution to each petri dish. Seal the dishes with parafilm and incubate in the dark at 25 ± 2°C for 5-7 days.[8]

  • Measurement: After the incubation period, count the number of germinated seeds. Measure the root length and shoot length of each seedling.

  • Calculation:

    • Germination Percentage (%) = (Number of germinated seeds / Total number of seeds) x 100

    • Inhibition (%) = [(Control - Treatment) / Control] x 100

Data Presentation:

Table 2: Effect of this compound on Seed Germination and Seedling Growth

Concentration (µg/mL)Germination (%)Root Length (cm)Shoot Length (cm)Root Length Inhibition (%)Shoot Length Inhibition (%)
0 (Control)00
0.44
2.2
10
50
100
Electrolyte Leakage Assay

This assay measures the integrity of cell membranes by quantifying the leakage of electrolytes from plant tissues. Increased leakage is an indicator of membrane damage.

Protocol:

  • Sample Collection: Collect leaf discs (e.g., 1 cm diameter) from both control and this compound-treated plants.

  • Washing: Rinse the leaf discs with deionized water to remove surface contaminants and electrolytes from damaged cells at the cut edges.

  • Incubation: Place a known weight of leaf discs (e.g., 0.1 g) in a test tube containing a specific volume of deionized water (e.g., 10 mL). Incubate at room temperature (25°C) on a shaker for a defined period (e.g., 24 hours).

  • Initial Conductivity (C1): Measure the electrical conductivity of the solution using a conductivity meter.

  • Total Conductivity (C2): Autoclave the test tubes containing the leaf discs at 121°C for 15 minutes to induce complete electrolyte leakage. Cool the solution to room temperature and measure the final electrical conductivity.

  • Calculation:

    • Electrolyte Leakage (%) = (C1 / C2) x 100

Data Presentation:

Table 3: Electrolyte Leakage from Leaf Tissue Exposed to this compound

Concentration (µg/mL)Initial Conductivity (C1) (µS/cm)Total Conductivity (C2) (µS/cm)Electrolyte Leakage (%)
0 (Control)
2.2
10
50
100
Biochemical Assays

These assays quantify key biochemical markers of oxidative stress and photosynthetic health.

Protocol:

  • Extraction: Homogenize a known weight of fresh leaf tissue (e.g., 0.1 g) in 10 mL of 80% acetone.

  • Centrifugation: Centrifuge the homogenate at 5000 x g for 10 minutes.

  • Spectrophotometry: Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculation:

    • Chlorophyll a (mg/g FW) = [12.7(A663) - 2.69(A645)] x (V/W)

    • Chlorophyll b (mg/g FW) = [22.9(A645) - 4.68(A663)] x (V/W)

    • Total Chlorophyll (mg/g FW) = [20.2(A645) + 8.02(A663)] x (V/W)

    • Where V = final volume of the extract (mL) and W = fresh weight of the leaf tissue (g).

Protocol for Catalase (CAT) Activity:

  • Enzyme Extraction: Homogenize 0.5 g of leaf tissue in 5 mL of ice-cold 50 mM phosphate buffer (pH 7.0). Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing 1.9 mL of 50 mM phosphate buffer (pH 7.0) and 1.0 mL of 0.059 M H₂O₂.

  • Reaction Initiation: Add 0.1 mL of the enzyme extract to the assay mixture and record the decrease in absorbance at 240 nm for 1 minute.

  • Calculation: One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Protocol for Peroxidase (POD) Activity:

  • Enzyme Extraction: Use the same extract as prepared for the CAT assay.

  • Assay Mixture: Prepare a reaction mixture containing 2.5 mL of 50 mM phosphate buffer (pH 7.0), 1.0 mL of 1% guaiacol, and 1.0 mL of 0.059 M H₂O₂.

  • Reaction Initiation: Add 0.1 mL of the enzyme extract to the assay mixture and record the increase in absorbance at 470 nm for 1 minute.

  • Calculation: One unit of POD activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.

Data Presentation:

Table 4: Biochemical Responses of Plants to this compound

Concentration (µg/mL)Total Chlorophyll (mg/g FW)Catalase Activity (U/mg protein)Peroxidase Activity (U/mg protein)
0 (Control)
2.2
10
50
100
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This sensitive technique detects DNA strand breaks in individual cells.[9][10][11]

Protocol:

  • Nuclei Isolation: Gently chop a small amount of root tip or leaf tissue in ice-cold nuclei isolation buffer. Filter the suspension to remove debris.

  • Embedding: Mix the isolated nuclei with low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Damaged DNA with strand breaks will migrate further in the electric field, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA, tail length).

Data Presentation:

Table 5: DNA Damage in Plant Cells Exposed to this compound

Concentration (µg/mL)% Tail DNATail Length (µm)
0 (Control)
2.2
10
50
100

Visualizations

G cluster_0 Experimental Workflow for Phytotoxicity Assessment start Plant Culturing treatment This compound Application (Varying Concentrations) start->treatment visual Visual Assessment (Rating Scale) treatment->visual sg Seed Germination & Seedling Growth Assay treatment->sg el Electrolyte Leakage Assay treatment->el biochem Biochemical Assays (Chlorophyll, CAT, POD) treatment->biochem dna Comet Assay (DNA Damage) treatment->dna data Data Analysis & Interpretation visual->data sg->data el->data biochem->data dna->data

Caption: Experimental workflow for assessing this compound phytotoxicity.

G cluster_1 Signaling Pathway of this compound Phytotoxicity azoxy This compound mito Inhibition of Mitochondrial Respiration (Complex III) azoxy->mito ros Increased Reactive Oxygen Species (ROS) Production mito->ros stress Oxidative Stress ros->stress damage Cellular Damage stress->damage lipid Lipid Peroxidation (Membrane Damage) damage->lipid protein Protein Oxidation damage->protein dna DNA Damage damage->dna symptoms Phytotoxic Symptoms lipid->symptoms protein->symptoms dna->symptoms chloro Chlorosis & Necrosis symptoms->chloro growth Stunted Growth symptoms->growth leakage Electrolyte Leakage symptoms->leakage

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

References

Application Notes and Protocols for (Z)-Azoxystrobin in Turfgrass Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, widely utilized in turfgrass management for the control of a variety of fungal diseases.[1][2][3] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, providing both preventative and curative activity.[1][2][4] These notes provide detailed application protocols and a summary of efficacy data to guide research and development professionals in the use of this compound for turfgrass management.

Efficacy and Performance Data

This compound has demonstrated efficacy against a range of turfgrass diseases. Its performance, often compared with other strobilurin fungicides like pyraclostrobin and fluoxastrobin, is evaluated based on disease control, turfgrass quality, and physiological responses.

Comparative Efficacy of Strobilurin Fungicides
FungicideApplication RateTarget DiseaseEfficacy (% Disease Control)Turfgrass Quality (Visual Rating)Normalized Difference Vegetation Index (NDVI)Reference
This compound 0.6 kg a.i. ha⁻¹Brown Patch (Rhizoctonia solani)91%AcceptableNot significantly different from fluoxastrobin[5]
PyraclostrobinNot SpecifiedBrown Patch (Rhizoctonia solani)>98%Statistically similar to azoxystrobinSignificantly greater than azoxystrobin and fluoxastrobin from 56 to 84 DAIT[5]
FluoxastrobinNot SpecifiedBrown Patch (Rhizoctonia solani)91%AcceptableNot significantly different from azoxystrobin[5]
Non-treated ControlN/ABrown Patch (Rhizoctonia solani)>40% disease severityUnacceptable on 6 of 8 final rating datesLower than all strobilurin programs[5]

DAIT: Days After Initial Treatment

Application Rates for Disease Control

Recommended application rates for this compound can vary depending on the target disease, turfgrass species, and whether the application is for preventative or curative purposes.

Target DiseaseTurfgrass SpeciesApplication Rate (fl. oz. per 1000 sq. ft.)Application Interval (days)Application TypeReference
Brown Patch (Rhizoctonia solani)All major turfgrasses0.38 - 0.7714-28Preventative/Curative[6]
Leaf SpotAll major turfgrasses0.38 - 0.7714-28Preventative/Curative[6]
Large PatchAll major turfgrasses0.38 - 0.7714-28Preventative/Curative[6]
AnthracnoseNot Specified0.3-0.725 (in combination with difenoconazole)14Preventative[7]
Pythium BlightPerennial Ryegrass0.40 (in combination with acibenzolar-S-methyl)10Preventative[8]
Dollar Spot (Sclerotinia homoeocarpa)Creeping BentgrassNot Recommended (can enhance disease)N/AN/A

Experimental Protocols

Field Efficacy Trial Protocol

This protocol outlines a standard methodology for conducting a field trial to evaluate the efficacy of this compound for the control of a target turfgrass disease.

1. Site Selection and Plot Establishment:

  • Select a turfgrass area with a history of the target disease. The turf should be a mature stand of the desired species (e.g., creeping bentgrass, perennial ryegrass).[8]

  • Establish plots, typically 4x6 ft with 2-ft alleys, in a randomized complete block design with a minimum of four replications.[8]

2. Treatment Application:

  • Calibrate a CO2-powered backpack sprayer with appropriate nozzles (e.g., TeeJet 8004VS) to deliver a consistent volume of spray solution (e.g., 2 gallons/1000 ft²).[8]

  • Prepare the this compound solution according to the desired application rate.

  • Apply treatments uniformly to the designated plots. Include a non-treated control for comparison.

3. Inoculation (if necessary):

  • If natural disease pressure is low, artificial inoculation with the target pathogen may be required to ensure disease development.

4. Data Collection:

  • Disease Severity: Visually assess the percentage of the plot area affected by the disease at regular intervals (e.g., weekly).

  • Turfgrass Quality: Assign a visual quality rating to each plot on a scale of 1 to 9, where 1 is dead turf, 9 is excellent, and 6 is considered acceptable.

  • Phytotoxicity: Visually assess any turfgrass injury (e.g., discoloration, stunting) on a percentage scale.

  • Normalized Difference Vegetation Index (NDVI): Use a handheld NDVI meter to measure turfgrass canopy reflectance, providing a quantitative measure of plant health.[5]

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Phytotoxicity Assessment Protocol

1. Plant Material:

  • Utilize established turfgrass plots of the desired species.

2. Treatment Application:

  • Apply this compound at various rates, including the recommended label rate and higher rates (e.g., 2x, 4x) to assess potential for injury.

  • Include a non-treated control.

3. Evaluation:

  • Visually assess turfgrass injury at 3, 7, and 14 days after treatment.

  • Record any symptoms of phytotoxicity, such as chlorosis (yellowing), necrosis (browning), or stunting.

  • Rate the severity of phytotoxicity on a scale of 0% to 100%, where 0% is no injury and 100% is complete turf death.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Fungal Cell AZ This compound Mito Mitochondrion AZ->Mito Enters ETC Electron Transport Chain (Complex III) AZ->ETC Inhibits Qo site Mito->ETC ATP ATP Synthesis ETC->ATP FungalGrowth Fungal Growth & Spore Germination ATP->FungalGrowth Death Fungal Cell Death FungalGrowth->Death Ceases

Caption: Mechanism of this compound fungicidal action.

G cluster_1 Turfgrass Physiological Response to Stress AZ This compound Application PR Physiological Response AZ->PR Cytokinin Increased Cytokinins PR->Cytokinin Phenolics Increased Phenolic Compounds PR->Phenolics Antioxidant Enhanced Antioxidant System PR->Antioxidant Senescence Delayed Senescence ('Green Effect') Cytokinin->Senescence StressTolerance Increased Stress Tolerance (e.g., Heat) Phenolics->StressTolerance Antioxidant->StressTolerance Senescence->StressTolerance

Caption: this compound's influence on turfgrass stress response.

G start Start: Field Trial Setup plots Establish Randomized Complete Block Design Plots start->plots treatments Prepare and Apply This compound Treatments and Controls plots->treatments data_collection Data Collection (Weekly Intervals) treatments->data_collection disease Assess Disease Severity (%) data_collection->disease quality Rate Turfgrass Quality (1-9) data_collection->quality ndvi Measure NDVI data_collection->ndvi phyto Assess Phytotoxicity (%) data_collection->phyto analysis Statistical Analysis (ANOVA) disease->analysis quality->analysis ndvi->analysis phyto->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental workflow for a turfgrass fungicide efficacy trial.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (Z)-Azoxystrobin.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Azoxystrobin?

A1: Azoxystrobin is typically synthesized through the coupling of a substituted pyrimidine with 2-cyanophenol. A prevalent method involves the reaction of methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.[1][2][3] Variations in this route often involve different catalysts, solvents, and reaction conditions to optimize the yield and purity. Some alternative routes start from 2-bromophenol and involve steps like phenolic hydroxyl protection, Grignard reaction, and Suzuki cross-coupling.[4]

Q2: What is the primary cause of low yield in Azoxystrobin synthesis?

A2: Low yields in Azoxystrobin synthesis can stem from several factors, including incomplete reactions, formation of byproducts, and challenges in purification. The key final step, the etherification reaction between methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol, is critical.[1][2] Inefficient catalysis, suboptimal reaction temperature, or inappropriate solvent choice can lead to reduced conversion rates.[2] Additionally, side reactions can lead to the formation of impurities that complicate purification and lower the isolated yield.[5]

Q3: How can the formation of the unwanted (E)-isomer be minimized?

A3: The desired product is the (Z)-isomer of Azoxystrobin. However, the synthesis often yields the (E)-isomer as the major product, which is then sometimes isomerized. Photoisomerization is a known phenomenon where the (E)-isomer can be converted to the (Z)-isomer.[6] Careful control of the reaction conditions and purification methods are crucial to obtain the desired isomer in high purity.

Q4: What are the recommended catalysts for the final coupling step?

A4: Various catalysts can be employed to improve the yield of the coupling reaction. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and trimethylamine have been shown to be effective.[1][2] The choice of catalyst can significantly impact the reaction rate and yield. For instance, using a trimethylamine catalyst has been reported to achieve product yields of 98% or more.[2]

Q5: What solvents are suitable for the synthesis and purification of Azoxystrobin?

A5: A range of solvents can be used, with the choice depending on the specific reaction step. For the coupling reaction, polar aprotic solvents like N,N-dimethylformamide (DMF) are common.[1][7] Toluene and butyl acetate are also used, particularly in methods aiming for easier work-up and product isolation.[2][3] For purification, methanol and butyl acetate are frequently used for crystallization.[8] A mixed solvent system of isopropyl alcohol and water has also been described for recrystallization.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Conversion of Starting Material Ineffective catalysis- Ensure the catalyst (e.g., DABCO, trimethylamine) is of high purity and used in the correct molar ratio (e.g., 0.5-8 mol%).[2] - Consider switching to a more effective catalyst system as outlined in the literature.[2]
Suboptimal reaction temperature- Optimize the reaction temperature. Temperatures between 50-120 °C are commonly reported, with 80 °C being a frequent optimum.[2]
Insufficient reaction time- Monitor the reaction progress using techniques like TLC or LC-MS. Reaction times can range from 5 to 20 hours.[2]
Formation of Dark-Colored Impurities (Tar) Side reactions at high temperatures- Lower the reaction temperature, although this may require a longer reaction time or a more active catalyst. - The use of N,N-dimethylformamide dimethyl acetal in an earlier step can sometimes lead to tar formation.[5]
Difficult Product Isolation/Purification Poor crystallization- Select an appropriate crystallization solvent. Butyl acetate is reported to give good purification and yield.[3][8] - Employ a multi-stage crystallization process with controlled cooling rates and seeding to improve crystal size and filterability.[8]
Presence of closely related impurities- Utilize a purification method with high resolving power, such as column chromatography, if crystallization is insufficient.
Low Isolated Yield Despite High Conversion Product loss during work-up- Minimize the number of transfer steps. - Optimize the extraction and washing procedures to reduce loss of product into the aqueous phase.
Inefficient crystallization- Ensure the crystallization solvent is fully saturated at high temperature and sufficiently cooled to maximize precipitation. - Consider using a mixed solvent system to enhance precipitation.[9]

Experimental Protocols

Protocol 1: Synthesis of Azoxystrobin using Trimethylamine Catalyst[2]

This protocol describes the coupling of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate with 2-cyanophenol.

  • Reaction Setup: In a 500 mL reaction flask, add 150 g of toluene, 80.99 g (0.25 mol, 99%) of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate, 33.09 g (0.275 mol, 99%) of 2-cyanophenol, and 27.88 g (0.2 mol, 99%) of potassium carbonate.

  • Catalyst Addition: Add 1.95 g (0.02 mol, 98%) of trimethylamine hydrochloride to the stirred mixture.

  • Reaction: Heat the mixture to 80 °C and maintain for 8 hours.

  • Work-up: After the reaction is complete, add 100 g of water and separate the layers. The organic layer contains the Azoxystrobin product.

  • Isolation: The product can be isolated from the toluene solution by crystallization. This method has been reported to yield up to 98% of the theoretical value in solution, with an isolated yield of over 95%.[2]

Protocol 2: Synthesis of Azoxystrobin using DABCO Catalyst[1]

This protocol details a similar coupling reaction using DABCO as the catalyst in methyl isobutyl ketone (MIBK).

  • Reaction Setup: Create a slurry containing 80.9 g (0.25 mol, 99%) of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate, 52.8 g (0.375 mol, 98%) of potassium carbonate, and 33.6 g (0.275 mol, 97.5%) of 2-cyanophenol in 160 mL of MIBK.

  • Catalyst Addition: Heat the mixture to approximately 60 °C and add a solution of 0.56 g (0.005 mol) of DABCO in 10 mL of MIBK.

  • Reaction: Heat the mixture to 80 °C and hold at this temperature for 200 minutes.

  • Work-up: Add 300 mL of water to the reaction, maintaining the temperature between 70-80 °C. Stir for 40 minutes, then allow the phases to separate and remove the lower aqueous phase.

  • Isolation: The product can be obtained from the organic phase.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for Azoxystrobin Synthesis

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
Trimethylamine HCl8Toluene808~98 (in solution)[2]
DABCO2MIBK803.3Not specified[1]
DABCO40Isopropyl acetate/Toluene65Not specified97.5 (in solution)[1]
None-Toluene808~10[2]

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Step cluster_conditions Reaction Conditions cluster_products Products & Purification A Methyl (E)-2-[2-(6-chloropyrimidin- 4-yloxy)phenyl]-3-methoxyacrylate D Coupling Reaction A->D B 2-Cyanophenol B->D C Base (e.g., K2CO3) C->D H Crude Azoxystrobin D->H E Catalyst (e.g., Trimethylamine, DABCO) E->D F Solvent (e.g., Toluene, DMF, MIBK) F->D G Temperature (e.g., 80°C) G->D I Purification (Crystallization) H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield Observed Q1 Check Reaction Conversion Start->Q1 A1_Low Low Conversion Q1->A1_Low Low A1_High High Conversion Q1->A1_High High Q2 Review Reaction Conditions A1_Low->Q2 Q3 Analyze Purification Step A1_High->Q3 Sol_Catalyst Optimize Catalyst (Type, Loading) Q2->Sol_Catalyst Catalyst Issue? Sol_Temp Adjust Temperature Q2->Sol_Temp Temp. Issue? Sol_Time Increase Reaction Time Q2->Sol_Time Time Issue? Sol_Workup Optimize Work-up (Extraction, Washing) Q3->Sol_Workup Loss during work-up? Sol_Crystallization Improve Crystallization (Solvent, Cooling) Q3->Sol_Crystallization Inefficient crystallization?

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Overcoming (Z)-Azoxystrobin Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and practical guidance for experiments involving (Z)-Azoxystrobin, focusing on its characteristic solubility challenges.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the handling and use of this compound in research settings.

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a hydrophobic molecule with a very low aqueous solubility of approximately 6.7 mg/L at 20°C.[1][2] This inherent property means it does not readily dissolve in water or aqueous buffer systems, which can lead to precipitation and inconsistent experimental results.

Q2: My this compound precipitated after I diluted my organic stock solution into my aqueous experimental medium. What should I do?

A2: This is a common occurrence known as "crashing out." When the concentration of the organic solvent is diluted, the overall solution can no longer keep the hydrophobic compound dissolved. Here is a workflow to address this issue:

  • Verify Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit (approx. 6.7 µg/mL).

  • Optimize Co-Solvent Percentage: If using a co-solvent like DMSO or ethanol, try to keep its final concentration in the aqueous medium as low as possible while maintaining solubility. It is critical to run a parallel "vehicle control" with the same final concentration of the co-solvent to account for any effects of the solvent itself.

  • Modify the Dilution Method: Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This can help prevent localized high concentrations that lead to immediate precipitation.

  • Use a Surfactant: For certain applications, a small amount of a non-ionic surfactant (e.g., Tween® 20 or Tween® 80) can be added to the aqueous medium to help create a stable dispersion.

  • Consider pH Adjustment: this compound is generally stable in neutral to acidic conditions (pH 5-7).[3][4] While significant pH changes are often not compatible with biological experiments, slight adjustments within the tolerated range of your system could be explored.

Q3: What are the most effective organic solvents for preparing a high-concentration stock solution of this compound?

A3: To create a concentrated stock solution, it is essential to use an organic solvent in which this compound is highly soluble. Dichloromethane and acetonitrile offer the highest solubility.[3][5] Acetone and ethyl acetate are also excellent choices.[3][5] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice, although the solubility is lower than in the aforementioned solvents, it is often sufficient for creating a stock that can be diluted significantly.

Data Presentation: Quantitative Solubility

The following table summarizes the solubility of this compound in water and various organic solvents at 20°C, allowing for easy comparison.

SolventSolubility (g/L) at 20°CData Source(s)
Water0.0067[1][2]
n-Hexane0.057[5]
Methanol20[3][5]
Toluene55[3][5]
Acetone86[3][5]
Ethyl Acetate130[3][5]
Acetonitrile340[3][5]
Dichloromethane400[3][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound (solid, high purity)

  • Anhydrous-grade organic solvent (e.g., DMSO, Acetonitrile, Acetone)

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flask (optional, for high precision)

  • Vortex mixer or sonicator

Methodology:

  • Tare a clean, dry amber vial on the analytical balance.

  • Carefully weigh the desired mass of solid this compound directly into the vial.

  • Add the calculated volume of the chosen organic solvent to achieve the target concentration (e.g., 10 mg/mL).

  • Securely cap the vial.

  • Vortex the mixture vigorously until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Label the vial clearly with the compound name, concentration, solvent, and date.

  • For long-term storage, store at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

Objective: To prepare a diluted, ready-to-use aqueous solution of this compound for immediate use in experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or other appropriate containers

  • Calibrated micropipettes

  • Vortex mixer

Methodology:

  • Calculate the volume of stock solution required to achieve the final desired concentration in the total volume of the aqueous medium.

  • Crucially, calculate the final percentage of the organic solvent (e.g., DMSO). This should be kept to a minimum (ideally ≤0.5%) and must be consistent across all treatments and controls.

  • Prepare a "Vehicle Control" solution containing the exact same volume of the organic solvent added to the same final volume of aqueous medium, but without the this compound.

  • Dispense the final volume of aqueous medium into a sterile tube.

  • Place the tube on a vortex mixer at a medium speed.

  • While the aqueous medium is vortexing, add the calculated volume of the this compound stock solution drop-by-drop directly into the liquid (not onto the side of the tube).

  • Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation (cloudiness, particulates).

  • Use the prepared working solution immediately to minimize the risk of the compound precipitating out of solution over time.

Diagrams and Workflows

G cluster_workflow Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Medium q1 Is final concentration below solubility limit (~6.7 µg/mL)? start->q1 a1_yes Lower concentration and repeat q1->a1_yes No q2 Is co-solvent % as low as possible? q1->q2 Yes end_ok Solution Clear: Proceed with Experiment (with vehicle control) a1_yes->end_ok a2_yes Optimize co-solvent % (e.g., <0.5%) q2->a2_yes No q3 Was stock added slowly to vortexing buffer? q2->q3 Yes a2_yes->end_ok a3_yes Improve dilution technique q3->a3_yes No consider_surfactant Advanced: Consider adding a biocompatible surfactant q3->consider_surfactant Yes a3_yes->end_ok consider_surfactant->end_ok

Caption: A logical workflow for troubleshooting precipitation issues.

Caption: Experimental workflow for preparing stock and working solutions.

References

Technical Support Center: Optimizing HPLC-DAD for (Z)-Azoxystrobin Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of azoxystrobin and its (Z)-isomer using HPLC-DAD. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate quantification of these isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate (Z)-azoxystrobin from the active (E)-azoxystrobin isomer?

A1: The (E)-isomer of azoxystrobin is the biologically active form used in commercial fungicide formulations.[1] The (Z)-isomer is considered an impurity and can be formed through phototransformation when azoxystrobin is exposed to light.[2][3][4] Therefore, separating and quantifying the (Z)-isomer is crucial for quality control of azoxystrobin products and for stability studies to understand its degradation pathways.

Q2: What is the most common analytical technique for separating azoxystrobin and its (Z)-isomer?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a diode-array detector (DAD) is the most widely used and effective method for the simultaneous determination of azoxystrobin and its (Z)-isomer.[5][6]

Q3: What are the typical chromatographic conditions for this separation?

A3: Successful separation is generally achieved using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water.[5][7][8] The exact ratio can be optimized, but an isocratic elution with acetonitrile and water in an 80:20 (v/v) ratio is a good starting point.[5][8] The detection wavelength is typically set between 250 nm and 280 nm.[7][9]

Q4: How can I confirm the identity of the (E) and (Z) isomer peaks in my chromatogram?

A4: The (E)-isomer, being the predominant form, will typically be the larger peak in a standard solution of azoxystrobin. The identity of the peaks can be confirmed by comparing their retention times with those of certified reference standards for both azoxystrobin (E-isomer) and its (Z)-isomer. Additionally, mass spectrometry (MS) can be coupled with HPLC to confirm the molecular weight of the compounds in each peak.[4][10]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-DAD analysis of azoxystrobin and its (Z)-isomer.

Poor Peak Resolution

Problem: The peaks for azoxystrobin and its (Z)-isomer are not well separated, leading to inaccurate quantification.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition:

    • Solution: Adjust the ratio of acetonitrile to water. Increasing the water content (decreasing the organic solvent) will generally increase retention times and may improve the separation between the two isomers.

  • Incorrect Flow Rate:

    • Solution: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. Try reducing the flow rate in small increments.

  • Column Degradation:

    • Solution: Over time, HPLC columns can lose their efficiency. If you observe a general decline in performance, consider replacing the column with a new one of the same type.

Peak Tailing

Problem: The peaks, particularly the azoxystrobin peak, are asymmetrical with a "tail."

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase:

    • Solution: The presence of acidic silanol groups on the silica-based stationary phase can sometimes cause peak tailing. Adding a small amount of a weak acid, such as acetic acid or phosphoric acid, to the mobile phase can help to suppress these interactions and improve peak shape.[11]

  • Column Overload:

    • Solution: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.

Appearance of Extraneous Peaks

Problem: You observe unexpected peaks in your chromatogram.

Possible Causes & Solutions:

  • Sample Degradation:

    • Solution: Azoxystrobin is known to undergo photodegradation to its (Z)-isomer and other degradation products.[2][3][4] Protect your samples and standards from light by using amber vials or covering them with aluminum foil. Prepare fresh solutions regularly.

  • Contaminated Mobile Phase or System:

    • Solution: Ensure your solvents are of high purity and are properly degassed. Flush the HPLC system thoroughly to remove any contaminants.

Inconsistent Retention Times

Problem: The retention times for the isomers are shifting between injections.

Possible Causes & Solutions:

  • Fluctuations in Mobile Phase Composition:

    • Solution: If you are using a gradient system or an online mixer, ensure it is functioning correctly. For isocratic methods, preparing the mobile phase offline by accurately measuring and mixing the solvents can improve consistency.[12]

  • Temperature Variations:

    • Solution: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Below are summarized experimental conditions from published methods for the separation of azoxystrobin and its (Z)-isomer.

Method 1: Isocratic RP-HPLC-DAD

This method is suitable for the routine quality control of azoxystrobin formulations.

ParameterValue
Stationary Phase C18 column
Mobile Phase Acetonitrile:Water (80:20, v/v)[5][8]
Flow Rate 1.0 mL/min[5][8]
Injection Volume 10 µL
Column Temperature Ambient or 40 °C[13]
DAD Wavelength 255 nm[5][8]
Method 2: RP-HPLC with Acidic Modifier

This method can be useful for improving peak shape.

ParameterValue
Stationary Phase C18 column (e.g., ACE 5 C18)[13]
Mobile Phase A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in AcetonitrileIsocratic: 50:50 (A:B)[13]
Flow Rate 0.4 - 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C[13]
DAD Wavelength 280 nm[7]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC-DAD method for the simultaneous determination of azoxystrobin and this compound.

ParameterAzoxystrobin ((E)-isomer)This compound
Recovery 97 - 103%[5][6]90 - 110%[5][6]
**Linearity (R²) **> 0.999[5][8]Not specified
Limit of Quantification (LOQ) Not specified0.3 µg/mL[5][6]

Visualizations

Experimental Workflow

G Experimental Workflow for Azoxystrobin Isomer Analysis A Sample Preparation (Dissolution in Mobile Phase) B HPLC System Setup (Column Equilibration) A->B C Sample Injection B->C D Isocratic Elution (e.g., ACN:H2O 80:20) C->D E DAD Detection (e.g., 255 nm) D->E F Data Acquisition & Processing E->F G Quantification & Reporting F->G

Caption: A typical experimental workflow for the HPLC-DAD analysis of azoxystrobin isomers.

Troubleshooting Logic for Poor Resolution

G Troubleshooting Poor Peak Resolution Start Poor Resolution Observed CheckMobilePhase Is Mobile Phase Composition Optimal? Start->CheckMobilePhase AdjustMobilePhase Adjust ACN:Water Ratio (Increase Water Content) CheckMobilePhase->AdjustMobilePhase No CheckFlowRate Is Flow Rate Too High? CheckMobilePhase->CheckFlowRate Yes AdjustMobilePhase->CheckFlowRate AdjustFlowRate Decrease Flow Rate CheckFlowRate->AdjustFlowRate Yes CheckColumnHealth Is Column Old or Contaminated? CheckFlowRate->CheckColumnHealth No AdjustFlowRate->CheckColumnHealth ReplaceColumn Replace Column CheckColumnHealth->ReplaceColumn Yes GoodResolution Resolution Achieved CheckColumnHealth->GoodResolution No ReplaceColumn->GoodResolution

Caption: A decision tree for troubleshooting poor peak resolution in HPLC analysis.

References

Addressing matrix effects in (Z)-Azoxystrobin residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of (Z)-Azoxystrobin residues.

Troubleshooting Guide

Question: I'm observing poor sensitivity and inconsistent results for this compound analysis in my samples. What could be the cause?

Answer: Poor sensitivity and inconsistent results in this compound analysis are often attributable to matrix effects, where co-extracted compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer source.[1] This can lead to either signal suppression or enhancement, affecting the accuracy and precision of your results.[1] Other potential causes include suboptimal sample preparation, inefficient extraction, or issues with the LC-MS/MS conditions.[2]

To troubleshoot this, consider the following steps:

  • Evaluate Matrix Effects: The first step is to determine if matrix effects are indeed the problem. This can be done by comparing the signal response of a standard in a pure solvent to the response of a standard spiked into a blank sample extract. A significant difference in signal indicates the presence of matrix effects.[3]

  • Optimize Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including azoxystrobin.[3][4] Ensure that the appropriate salt and sorbent combination is being used for your specific sample matrix to effectively remove interfering compounds.[5]

  • Refine LC-MS/MS Method:

    • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the LC gradient, mobile phase composition, or by using a more selective column.[1]

    • Mass Spectrometry Parameters: Ensure that the MS/MS transitions (MRMs), collision energy, and ion source parameters are optimized for this compound to maximize sensitivity and specificity.[2]

  • Implement Mitigation Strategies: If matrix effects are confirmed, several strategies can be employed to minimize their impact:

    • Matrix-Matched Calibration: This is a highly recommended approach where calibration standards are prepared in a blank matrix extract that is free of the analyte.[6][7] This helps to compensate for signal suppression or enhancement caused by the matrix.

    • Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components.[2] However, this may also decrease the analyte signal, so it is a trade-off that requires a sensitive instrument.

    • Use of Internal Standards: Isotopically labeled internal standards, when available, can effectively correct for variations in signal response caused by matrix effects.[2]

Question: My recovery of this compound is consistently low, even after optimizing my extraction protocol. What should I check?

Answer: Low recovery of this compound can be a frustrating issue. Beyond the extraction efficiency itself, several factors related to matrix effects and analytical conditions can contribute to this problem:

  • Significant Signal Suppression: Strong matrix-induced signal suppression is a primary cause of apparently low recovery.[8] Even if the extraction is efficient, co-eluting matrix components can suppress the ionization of this compound in the MS source, leading to a lower detected signal.

  • Suboptimal d-SPE Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS method is critical for removing interferences. If the sorbent type or amount is not optimized for your matrix, interfering compounds may remain in the final extract and cause signal suppression. For example, for samples with high fat content, a C18 sorbent may be necessary in addition to PSA.[5]

  • Analyte Degradation: Although this compound is generally stable, check for potential degradation during sample processing. Ensure that samples are stored properly and that the extraction and cleanup steps are performed in a timely manner.

  • Incorrect pH: The pH of the sample extract can influence the stability and ionization of this compound. The use of buffered QuEChERS methods (e.g., citrate or acetate buffered) can help maintain a consistent pH and improve recovery.[9]

To address low recovery, we recommend the following:

  • Verify Matrix Effects: Quantify the matrix effect to confirm if signal suppression is the root cause.

  • Optimize d-SPE Cleanup: Experiment with different d-SPE sorbents (e.g., PSA, C18, GCB) and amounts to find the most effective combination for your sample matrix.

  • Prepare Matrix-Matched Standards: Use matrix-matched calibration curves to accurately quantify the recovery, as this will account for signal suppression.[10]

  • Spiking Experiments: Perform spiking experiments at different stages of the sample preparation process (before extraction, after extraction but before cleanup, and in the final extract) to pinpoint where the loss is occurring.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound residue analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] These co-extractives can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification if not properly addressed.[1]

Q2: How can I calculate the matrix effect for my samples?

A2: The matrix effect (ME) can be calculated using the following formula[3]:

ME (%) = [ (Slope of the calibration curve in matrix - Slope of the calibration curve in solvent) / Slope of the calibration curve in solvent ] * 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement. Values close to zero suggest a negligible matrix effect.

Q3: What is the QuEChERS method, and why is it recommended for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[4] It is highly effective for multi-residue pesticide analysis in a wide variety of food matrices and has been successfully validated for the determination of this compound residues.[3][9]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is recommended when significant matrix effects are observed.[6][7] It is a robust method for compensating for these effects and improving the accuracy of quantification. This involves preparing the calibration standards in a blank matrix extract that is known to be free of this compound.

Q5: What are typical recovery rates and limits of quantification (LOQ) for this compound analysis?

A5: Acceptable recovery rates for pesticide residue analysis are typically within the range of 70-120%. The Limit of Quantification (LOQ) for this compound can vary depending on the matrix and the sensitivity of the instrument, but it is often in the range of 0.005 to 0.01 mg/kg.[11][12]

Quantitative Data Summary

Table 1: Matrix Effect of this compound in Various Matrices

MatrixAnalytical MethodMatrix Effect (%)Reference
TomatoGC-MS6.5[3]
CucumberGC-MS0.56[3]
TomatoHPLC-10.5[11]
ScallionsLC-MS/MS-53.04[13]
TomatoLC-MS/MS-3[14]
Dragon Fruit (whole)LC-MS/MS0.4 - 0.7[9]

Table 2: Recovery and LOQ of this compound in Different Matrices

MatrixFortification Levels (mg/kg)Average Recovery (%)LOQ (mg/kg)Reference
Tomato0.1, 1, 383.92 - 95.770.05[3]
Cucumber0.1, 1, 383.92 - 95.770.05[3]
Tomato0.01, 0.1, 1.097.69 - 102.460.01[11]
Dragon Fruit0.005, 0.01, 0.1, 175 - 119Not Specified[9]
GuavaNot Specified101 - 1120.01[12]
Scallions0.001, 0.01, 1, 788.82 - 105.19Not Specified[13]
Tomato0.01, 0.05, 0.179.56 - 89.280.01[14]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound Analysis

This protocol is a generalized version based on the AOAC and EN methods.[5]

1. Sample Homogenization:

  • Homogenize a representative portion of the sample until a uniform consistency is achieved.

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing anhydrous MgSO₄ and a sorbent such as PSA (Primary Secondary Amine). For matrices with high fat content, C18 may also be included.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm filter.

  • The extract is now ready for LC-MS/MS analysis. It may be diluted with the initial mobile phase if necessary.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Prepare a Blank Matrix Extract: Follow the complete QuEChERS protocol (Protocol 1) using a sample of the same matrix that is known to be free of this compound.

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Serial Dilutions: Perform serial dilutions of the stock solution into the blank matrix extract to create a series of calibration standards at the desired concentration levels (e.g., 0.005, 0.01, 0.05, 0.1, 0.5 µg/mL).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation & Mitigation sample 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) sample->extraction cleanup 3. d-SPE Cleanup (MgSO4 + PSA/C18) extraction->cleanup final_extract 4. Final Extract cleanup->final_extract lcms 5. LC-MS/MS Analysis final_extract->lcms data_proc 6. Data Processing lcms->data_proc eval_me 7. Evaluate Matrix Effect data_proc->eval_me solvent_cal Solvent-Based Calibration solvent_cal->eval_me Compare with matrix_cal Matrix-Matched Calibration matrix_cal->lcms Use for Quantification mitigate 8. Mitigation Strategy eval_me->mitigate If ME is significant mitigate->matrix_cal Implement

Caption: Workflow for Addressing Matrix Effects in this compound Analysis.

References

Technical Support Center: (Z)-Azoxystrobin Resistance Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to (Z)-azoxystrobin resistance in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism behind resistance to this compound?

A1: The predominant mechanism of resistance to this compound, a Quinone outside Inhibitor (QoI) fungicide, is due to point mutations in the mitochondrial cytochrome b (CYTB) gene.[1][2][3] This gene encodes a key protein in the fungal mitochondrial respiration pathway. Azoxystrobin functions by binding to the Qo site of the cytochrome bc1 complex, which blocks electron transfer and halts ATP synthesis, ultimately leading to fungal cell death.[1][4][5] The most common mutation, a substitution of glycine with alanine at position 143 (G143A), alters the target site, preventing the fungicide from binding effectively.[6][7][8][9] Other mutations, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been identified and are associated with varying levels of resistance.[1][3][10]

Q2: My experimental fungal culture is not responding to azoxystrobin. How can I confirm if this is due to resistance?

A2: To confirm resistance, a two-pronged approach is recommended: a biological assay to determine the sensitivity level and a molecular analysis to identify the genetic basis.

  • Biological Assay: Determine the Effective Concentration to inhibit 50% of growth (EC₅₀) for your isolates and compare them to a known sensitive (wild-type) strain. A significant increase in the EC₅₀ value is a strong indicator of resistance.[7][10]

  • Molecular Analysis: Extract fungal DNA and amplify the CYTB gene using PCR. Sequence the gene to screen for known resistance-conferring mutations like G143A and F129L.[7][9] Alternatively, techniques like PCR-RFLP (Restriction Fragment Length Polymorphism) can be used as a rapid diagnostic tool to detect specific mutations.[6]

Q3: What are the core strategies to prevent or mitigate the development of azoxystrobin resistance in an experimental or agricultural setting?

A3: Resistance management strategies are crucial for preserving the efficacy of azoxystrobin. The Fungicide Resistance Action Committee (FRAC) provides guidelines based on the following principles:[4][11]

  • Alternation: Avoid consecutive applications of azoxystrobin or other Group 11 fungicides. Instead, rotate with fungicides from different FRAC groups that have a different mode of action (e.g., DMIs, SDHIs).[4][12][13][14]

  • Mixtures: Use azoxystrobin in tank-mixes or pre-mixed formulations with fungicides that have a different mode of action, particularly multi-site inhibitors which have a low risk of resistance.[5][15]

  • Limit Applications: Restrict the total number of applications of any QoI fungicide within a single season or experimental campaign.[11][16]

  • Preventative Use: Apply azoxystrobin preventatively, before the fungal population and disease pressure are high. High pathogen loads increase the probability of selecting for resistant individuals.[15][16]

Q4: Is there a fitness cost associated with the G143A resistance mutation?

A4: The presence of a fitness penalty (e.g., reduced mycelial growth, spore production, or pathogenicity) in resistant mutants can vary. Some studies have reported fitness penalties in lab-generated mutants, where resistant strains showed decreased mycelial growth, conidia production, and pathogenicity compared to their sensitive parental strains.[8] However, in many plant pathogens, field isolates with the G143A mutation have been found to exhibit similar fitness to sensitive isolates, allowing them to persist in the population even without the selection pressure of the fungicide. The stability of resistance can also be influenced by heteroplasmy, the presence of both wild-type and mutated mitochondrial DNA within a single fungal cell.[6]

Troubleshooting Guides

Problem: My in vitro bioassay to determine EC₅₀ values is giving inconsistent results.

  • Possible Cause 1: Inoculum Variability. The age and concentration of spores or mycelial plugs used for inoculation can significantly impact growth rates.

    • Solution: Standardize your inoculum preparation. Use fresh cultures of a consistent age. For spore-based assays, use a hemocytometer to ensure a uniform spore concentration (e.g., 1 x 10⁵ spores/mL) in your suspensions.

  • Possible Cause 2: Alternative Respiration. Some fungi can activate an alternative oxidase (AOX) pathway, which bypasses the site inhibited by azoxystrobin, allowing for growth at higher fungicide concentrations.[2][17]

    • Solution: Incorporate an AOX inhibitor, such as salicylhydroxamic acid (SHAM), into your growth medium at a standard concentration (e.g., 100 µg/mL).[7][18] This ensures that the growth inhibition you measure is a direct result of azoxystrobin's effect on the primary respiratory pathway.

  • Possible Cause 3: Solvent Effects. The solvent used to dissolve azoxystrobin (e.g., DMSO, acetone) can have inhibitory effects on fungal growth at higher concentrations.

    • Solution: Always include a solvent control (medium with the highest concentration of solvent used, but no fungicide) in your assay. Ensure the final solvent concentration is low and consistent across all treatments.

Problem: My PCR-RFLP assay for detecting the G143A mutation is not working (e.g., no digestion, partial digestion).

  • Possible Cause 1: Poor DNA Quality. PCR inhibitors carried over from DNA extraction can lead to failed or inefficient amplification.

    • Solution: Re-purify your DNA using a commercial kit or a standard phenol-chloroform extraction followed by ethanol precipitation. Assess DNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios).

  • Possible Cause 2: Non-optimal PCR Conditions. Annealing temperature, primer concentration, or extension time may not be optimized for your fungal species.

    • Solution: Run a gradient PCR to determine the optimal annealing temperature for your primers. Titrate primer concentrations to find the ideal balance that minimizes non-specific amplification. Ensure the extension time is sufficient for the length of your target amplicon.

  • Possible Cause 3: Incomplete Restriction Digestion. The restriction enzyme may not be cutting the PCR product to completion.

    • Solution: Verify that you are using the correct enzyme and buffer recommended for the PCR-RFLP protocol. Increase the incubation time or the number of enzyme units. Ensure no PCR components are inhibiting the enzyme. It is also critical to confirm that the G143A mutation in your target species actually creates the specific restriction site for the enzyme you are using (e.g., ItaI or Fnu4HI are commonly used).[6]

Quantitative Data on Azoxystrobin Resistance

Table 1: Comparison of EC₅₀ Values for Azoxystrobin in Sensitive and Resistant Fungal Isolates.

Fungal SpeciesResistance MechanismEC₅₀ Range (Sensitive Isolates) (µg/mL)EC₅₀ Range (Resistant Isolates) (µg/mL)Reference(s)
Penicillium digitatumG143A (Lab Mutant)0.025 - 0.043Grew on media with 12 µg/mL[7]
Cercospora nicotianaeF129L (Moderate)< 0.1770.177 - 0.535[10]
Cercospora nicotianaeG143A (High)< 0.177> 1.15[10]
Magnaporthe griseaBaseline (pre-QoI use)0.001 - 0.083N/A[15]
Pyricularia griseaF129LBaselineModerately Resistant[9]
Pyricularia griseaG143ABaselineSignificantly more resistant than F129L[9]
Fusarium fujikuroiG143A (Lab Mutant)0.822 ± 0.285Resistance Factor > 50[8]

Table 2: Common Cytochrome b Mutations Conferring Resistance to QoI Fungicides.

MutationAmino Acid ChangeLevel of Resistance ConferredCommon in Field Isolates?Reference(s)
G143A Glycine → AlanineHigh / CompleteYes, most common[1][6][9][19]
F129L Phenylalanine → LeucineLow to ModerateYes[1][9][10]
G137R Glycine → ArginineLow to ModerateYes, less common[1][3]

Experimental Protocols

Protocol 1: Determination of EC₅₀ by Mycelial Growth Inhibition Assay

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetone or DMSO.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C in a water bath. Add an alternative oxidase inhibitor like SHAM to a final concentration of 100 µg/mL if required.[7][18]

  • Serial Dilutions: Add the azoxystrobin stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only the solvent at the highest volume used. Pour the amended media into 90 mm Petri plates.

  • Inoculation: From the margin of a fresh, actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the fungus (e.g., 25°C).

  • Data Collection: Measure two perpendicular diameters of the fungal colony on each plate daily or when the colony on the control plate has reached approximately 70-80% of the plate diameter. Subtract the initial plug diameter (5 mm) from each measurement.

  • Calculation: For each concentration, calculate the percentage of mycelial growth inhibition relative to the solvent control. Use probit analysis or non-linear regression in a statistical software package to calculate the EC₅₀ value, which is the concentration of azoxystrobin that causes a 50% reduction in mycelial growth.

Protocol 2: Detection of G143A Mutation by PCR-RFLP

  • DNA Extraction: Extract genomic DNA from a pure fungal culture (sensitive and test isolates) using a commercial kit or a standard CTAB method.

  • PCR Amplification: Amplify a fragment of the CYTB gene that includes codon 143. Use primers designed for your fungal species of interest. A typical PCR reaction might contain: 50 ng DNA, 1X PCR buffer, 2 mM MgCl₂, 0.2 mM dNTPs, 0.5 µM of each primer, and 1 U of Taq polymerase in a 25 µL final volume.

  • PCR Cycling: A representative thermal cycling profile is: initial denaturation at 94°C for 3 min; followed by 35 cycles of 94°C for 30s, 55-60°C (optimize with gradient PCR) for 30s, and 72°C for 1 min; with a final extension at 72°C for 7 min.

  • Amplicon Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm that a single band of the expected size has been amplified.

  • Restriction Digest: The G143A mutation (GGT to GCT) creates a recognition site for the restriction enzyme Fnu4HI (GCNGC) or similar enzymes. Digest 10-15 µL of the PCR product with 5-10 units of the selected enzyme according to the manufacturer's instructions. Incubate for 2-4 hours at the recommended temperature (e.g., 37°C).

  • Analysis: Separate the digested fragments on a 2.5-3% agarose gel.

    • Sensitive Isolate (G143 - GGT): The PCR product will remain uncut.

    • Resistant Isolate (A143 - GCT): The PCR product will be digested into two smaller fragments.

    • Heteroplasmic Isolate: All three bands (the uncut fragment and the two digested fragments) may be visible.

Visualizations

G_Action_Mechanism cluster_mito Mitochondrial Inner Membrane cluster_c3 Complex III (bc₁ complex) cluster_resistance Resistance Mechanism UQH2 Ubiquinol (UQH₂) CytB Cytochrome b (Qo site) UQH2->CytB e⁻ transfer UQ Ubiquinone (UQ) CytB->UQ CytC Cytochrome c CytB->CytC e⁻ transfer ATP ATP Synthesis CytC->ATP Drives Azoxy This compound Azoxy->CytB BLOCKS G143A G143A Mutation in Cyt b G143A->CytB Prevents Binding

Caption: Azoxystrobin blocks the electron transport chain; the G143A mutation prevents this.

G_Workflow start Suspected Resistant Fungal Isolate bioassay In Vitro Bioassay (Determine EC₅₀) start->bioassay decision EC₅₀ Significantly Higher than Wild Type? bioassay->decision dna_ext Genomic DNA Extraction decision->dna_ext Yes res_sensitive Result: Sensitive decision->res_sensitive No pcr PCR Amplification of CYTB gene fragment dna_ext->pcr analysis Molecular Analysis pcr->analysis rflp PCR-RFLP analysis->rflp seq Sanger Sequencing analysis->seq res_resistant Result: Resistant (Mutation Confirmed) rflp->res_resistant seq->res_resistant

Caption: Experimental workflow for identifying and confirming azoxystrobin resistance.

G_Management start Start of Season/ Experiment app1 Application 1 start->app1 qoi_mix QoI (Group 11) + Multisite (Group M) app1->qoi_mix Strategy A alt_frac Different FRAC Group (e.g., Group 3, 7) app1->alt_frac Strategy B app2 Application 2 app2->qoi_mix Mixture app2->alt_frac Rotation qoi_solo QoI (Group 11) - SOLO (High Risk - Not Recommended) app2->qoi_solo app3 Application 3 app3->alt_frac qoi_mix->app2 qoi_mix->app3 Rotation alt_frac->app2 alt_frac->app3 Rotation

Caption: Logic diagram for fungicide resistance management using alternation and mixtures.

References

Technical Support Center: Mitigating Phytotoxicity of (Z)-Azoxystrobin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential phytotoxicity issues encountered during experiments with (Z)-Azoxystrobin formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Azoxystrobin?

A1: Azoxystrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class. It exists as geometric isomers, with the (E)-isomer being the predominant and more fungicidally active form.[1] The (Z)-isomer, also known as R230310, is often present as a smaller component in technical grade azoxystrobin.[2] While the (E)-isomer is primarily responsible for the fungicidal activity by inhibiting mitochondrial respiration, the specific contribution of the (Z)-isomer to phytotoxicity is an area of ongoing research.[3][4]

Q2: What are the common symptoms of Azoxystrobin phytotoxicity?

A2: Phytotoxicity symptoms can vary depending on the plant species, concentration of the formulation, and environmental conditions. Common symptoms include:

  • Chlorosis: Yellowing of leaf tissue, which can be interveinal or encompass the entire leaf.

  • Necrosis: Browning and death of plant tissue, often appearing as leaf spots or scorching at the leaf margins.

  • Stunting: Reduced plant growth, including decreased height and smaller leaf size.

  • Leaf distortion: Cupping, crinkling, or other abnormal leaf shapes.

  • Wilting: Drooping of leaves and stems.

Q3: What factors can increase the risk of Azoxystrobin phytotoxicity?

A3: Several factors can heighten the risk of observing phytotoxic effects:

  • High Concentrations: Applying concentrations exceeding the recommended dose significantly increases the risk of phytotoxicity.[5]

  • Environmental Stress: Extreme temperatures (above 35°C), high humidity, and drought stress can make plants more susceptible to chemical injury.[6]

  • Formulation Components: Certain adjuvants, particularly some organosilicone-based surfactants, can enhance penetration into the plant tissue and potentially increase phytotoxicity.

  • Tank-Mixing: Co-application of azoxystrobin with certain other pesticides, such as some insecticides (e.g., dichlorvos, profenophos), can lead to phytotoxic reactions in some plant species.[7]

  • Crop Sensitivity: Some plant species and even specific varieties are inherently more sensitive to azoxystrobin. For instance, some apple and crabapple varieties are known to be particularly susceptible.[8]

Q4: Can safeners be used to reduce Azoxystrobin phytotoxicity?

A4: The use of safeners to mitigate fungicide phytotoxicity is an emerging area of research. While safeners are well-established for reducing herbicide injury in crops, their application with fungicides is less common.[9][10][11] The primary mechanism of herbicide safeners involves enhancing the plant's metabolic detoxification of the herbicide.[10] Strobilurin fungicides, including azoxystrobin, have been investigated for their potential as safeners against herbicide injury, suggesting a complex interaction between these compounds and plant defense pathways.[9] Further research is needed to identify and validate specific safeners for reducing azoxystrobin-induced phytotoxicity in sensitive crops.

Troubleshooting Guides

Issue 1: Observing Leaf Chlorosis and/or Necrosis After Application
Potential Cause Troubleshooting Steps
Excessive Concentration 1. Immediately rinse the affected plants with water to remove excess residue. 2. Review your experimental protocol to confirm the correct concentration was used. 3. Conduct a dose-response experiment on a small batch of plants to determine the phytotoxicity threshold for your specific plant species and experimental conditions.
Environmental Stress 1. Ensure plants are adequately watered and not under drought stress before and after application. 2. Apply formulations during cooler parts of the day to avoid high temperatures and intense sunlight, which can exacerbate phytotoxicity. 3. If working in a controlled environment, monitor and regulate temperature and humidity to optimal levels for the plant species.
Adjuvant Incompatibility 1. Review the composition of your formulation, paying close attention to the type and concentration of adjuvants used. 2. Avoid using organosilicone-based surfactants unless their compatibility and safety with your specific plant species and azoxystrobin formulation have been verified. 3. Conduct a small-scale test with different adjuvants to identify a safer alternative if phytotoxicity is suspected to be adjuvant-related.
Tank-Mix Incompatibility 1. If tank-mixing with other pesticides, apply each compound individually to separate sets of plants to determine if the phytotoxicity is due to the mixture. 2. Consult literature or manufacturer's guidelines for known incompatibilities between azoxystrobin and other pesticides.[7] 3. If a tank-mix is necessary, perform a jar test to check for physical incompatibility (e.g., precipitation, phase separation) before application.
Issue 2: Stunted Growth or Deformities Observed in Seedlings or Young Plants
Potential Cause Troubleshooting Steps
Seed Treatment Overload 1. If using as a seed treatment, ensure the application rate is accurate and uniform. 2. Conduct a germination and seedling vigor test with a range of concentrations to establish a safe application rate for your specific seed lot. 3. Consider using a formulation specifically designed for seed treatment to ensure better adhesion and reduced risk of phytotoxicity.
Early-Stage Application Sensitivity 1. Delay application until the plants are more established, if the experimental design allows. 2. Reduce the application concentration for younger, more tender plants. 3. Evaluate the phytotoxicity of the formulation blank (all components except the active ingredient) to rule out effects from other formulation ingredients.

Data on Azoxystrobin Phytotoxicity

The following table summarizes data from a study on the phytotoxicity of azoxystrobin on various plant species, as determined by seed germination and root elongation assays.[5]

Plant SpeciesAssayConcentration (µg a.i./mL)Observed Effect
Vigna catjang (Cowpea)Seed Germination> 2.2Progressive decrease in germination
Vigna catjang (Cowpea)Root Elongation> 0.44Progressive decrease in root length
Various SpeciesGeneral2.2 (Recommended Dose)Generally non-phytotoxic
Various SpeciesGeneral> 2.2Concentration-dependent phytotoxicity

Experimental Protocols

Protocol 1: Seed Germination Assay for Phytotoxicity Assessment

This protocol is adapted from methodologies used to evaluate fungicide phytotoxicity.[5][12]

Objective: To determine the effect of different concentrations of a this compound formulation on seed germination and early seedling growth.

Materials:

  • Seeds of the test plant species

  • This compound formulation

  • Sterile distilled water

  • 0.1% mercuric chloride solution (or other suitable surface sterilant)

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Incubator or growth chamber with controlled temperature and light

Procedure:

  • Seed Sterilization: Surface sterilize seeds by soaking in 0.1% mercuric chloride for 1-2 minutes, followed by several rinses with sterile distilled water.

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the this compound formulation in sterile distilled water. Include a negative control (sterile distilled water only).

  • Seed Treatment: Soak the sterilized seeds in the respective treatment solutions for a predetermined period (e.g., 12 hours).

  • Plating: Place two layers of sterile filter paper in each petri dish and moisten with the corresponding treatment solution. Arrange a known number of treated seeds (e.g., 25-50) evenly on the filter paper.

  • Incubation: Seal the petri dishes and place them in an incubator or growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection: After a set period (e.g., 7 days), record the following parameters:

    • Germination percentage

    • Shoot length

    • Root length

    • Number of lateral roots

  • Analysis: Compare the results from the treated groups to the control group to determine the concentration at which significant phytotoxic effects occur.

Protocol 2: Electrolyte Leakage Assay for Membrane Damage Assessment

This protocol is based on the principle that cell membrane damage leads to increased ion leakage, which can be measured as a change in electrical conductivity. This method is adapted from studies on fungicide-induced phytotoxicity.[5]

Objective: To assess the impact of a this compound formulation on plant cell membrane integrity.

Materials:

  • Young, fully expanded leaves from the test plant species

  • This compound formulation

  • Deionized water

  • Test tubes or small beakers

  • Conductivity meter

  • Water bath

Procedure:

  • Leaf Disc Preparation: Collect healthy, uniform leaves. Use a cork borer to cut several leaf discs of a consistent size, avoiding major veins.

  • Washing: Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.

  • Treatment Application: Place a known number of leaf discs (e.g., 10) into test tubes containing a series of concentrations of the this compound formulation. Include a control with deionized water only. Also, prepare blanks with only the fungicide solutions to account for the conductivity of the solutions themselves.

  • Incubation: Incubate the test tubes at a constant temperature (e.g., 25°C) for a specific duration (e.g., 4, 8, 12, 24 hours).

  • Initial Conductivity Measurement (C1): After incubation, gently swirl the tubes and measure the electrical conductivity of the solution. Subtract the conductivity of the corresponding blank fungicide solution from the sample reading.

  • Total Conductivity Measurement (C2): To determine the total electrolyte content, boil the test tubes in a water bath for 15-20 minutes to cause complete cell lysis. Cool the tubes to room temperature and measure the final electrical conductivity.

  • Calculation of Electrolyte Leakage: Calculate the percentage of electrolyte leakage using the following formula:

    • Electrolyte Leakage (%) = (C1 / C2) * 100

  • Analysis: Compare the percentage of electrolyte leakage in the treated samples to the control. A significant increase in electrolyte leakage indicates membrane damage.

Signaling Pathways and Experimental Workflows

Diagram 1: General Strobilurin Fungicide Mode of Action

Strobilurin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Blocked Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibited Production Azoxystrobin This compound Azoxystrobin->Complex_III Binds to Qo site, blocks electron transfer Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III Donates electrons Cytochrome_c->Complex_IV Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Lack of energy leads to Electron_Transport Electron Transport Chain

Diagram 2: Experimental Workflow for Phytotoxicity Assessment

Phytotoxicity_Workflow cluster_prep Preparation cluster_assays Phytotoxicity Assays cluster_analysis Data Analysis and Interpretation Prep_Solutions Prepare this compound Formulation Dilutions Germination_Assay Seed Germination Assay (Protocol 1) Prep_Solutions->Germination_Assay Electrolyte_Leakage Electrolyte Leakage Assay (Protocol 2) Prep_Solutions->Electrolyte_Leakage Prep_Plants Select Healthy, Uniform Plant Material (Seeds or Plants) Prep_Plants->Germination_Assay Prep_Plants->Electrolyte_Leakage Data_Collection Collect Quantitative Data (Germination %, Root Length, Conductivity) Germination_Assay->Data_Collection Electrolyte_Leakage->Data_Collection Visual_Assessment Visual Assessment for Symptoms (Chlorosis, Necrosis) Visual_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Determine Phytotoxicity Threshold and Safe Application Rates Statistical_Analysis->Conclusion

Diagram 3: Potential Plant Stress Response to Azoxystrobin

Plant_Stress_Response cluster_cellular Cellular Level cluster_signaling Signaling Cascade cluster_physiological Physiological Response Azoxystrobin This compound Application Mito_Stress Mitochondrial Respiration Inhibition (Partial) Azoxystrobin->Mito_Stress ROS_Production Reactive Oxygen Species (ROS) Production Mito_Stress->ROS_Production Stress_Sensing Stress Sensing and Signal Transduction ROS_Production->Stress_Sensing Hormone_Modulation Phytohormone Modulation (e.g., ABA, Ethylene) Stress_Sensing->Hormone_Modulation Gene_Expression Altered Gene Expression (Defense and Stress Genes) Hormone_Modulation->Gene_Expression Antioxidant_Response Antioxidant Enzyme Activity Gene_Expression->Antioxidant_Response Photosynthesis_Inhibition Inhibition of Photosynthesis Gene_Expression->Photosynthesis_Inhibition Senescence Delayed Senescence (at low doses) or Induced Senescence (at high doses) Gene_Expression->Senescence Phytotoxicity Visible Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) Antioxidant_Response->Phytotoxicity Imbalance leads to Photosynthesis_Inhibition->Phytotoxicity Senescence->Phytotoxicity

References

Technical Support Center: (Z)-Azoxystrobin Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with (Z)-Azoxystrobin in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary causes of degradation for Azoxystrobin in solution are photodegradation and hydrolysis, particularly under alkaline conditions.[1][2] The active E-isomer can undergo photoisomerization to the less active Z-isomer upon exposure to light.[3][4] Hydrolysis of the ester linkage is another significant degradation pathway, which is accelerated at higher pH and temperatures.[1][5][6]

Q2: How does pH impact the stability of Azoxystrobin solutions?

A2: Azoxystrobin is generally stable in neutral and acidic aqueous solutions (pH 5 and 7).[1][6] However, its stability decreases significantly under alkaline conditions (pH 9), where it undergoes base-catalyzed hydrolysis.[1] At elevated temperatures (50°C), the half-life at pH 9 can be as short as 12.1 days.[6]

Q3: What is photoisomerization and how does it affect my experiments?

A3: Azoxystrobin exists as two geometric isomers: the biologically active (E)-isomer and the less active (Z)-isomer.[3] Exposure to light, particularly wavelengths above 290 nm, can cause the E-isomer to convert into the Z-isomer.[1][3][7] This transformation can lead to a perceived loss of potency and variability in experimental results. The Z-isomer is often considered a significant photoproduct and impurity.[8]

Q4: I am observing a rapid loss of my compound's concentration. What should I check first?

A4: First, confirm the pH of your solution and ensure it is buffered to neutral or slightly acidic conditions if compatible with your experimental setup. Second, protect your solution from light by using amber vials or wrapping your containers in aluminum foil.[9] Finally, ensure that your solvents are free from microbial contamination, as certain microorganisms can degrade Azoxystrobin.[10][11]

Q5: Are there any solvents or additives that can improve the stability of Azoxystrobin?

A5: Commercial formulations often use suspension concentrates (SC) or microemulsions to improve stability and solubility.[9][12] For laboratory preparations, using co-solvents may help. For instance, combining Azoxystrobin with propiconazole has been shown to prolong the physical stability of microemulsions by preventing re-crystallization.[12] The choice of solvent can also influence photochemical reactivity; degradation is enhanced in less polar solvents that mimic leaf waxes.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Decrease in Azoxystrobin Concentration

If you observe a significant drop in the concentration of Azoxystrobin over a short period, consult the following diagnostic workflow.

start Issue: Rapid Concentration Loss check_ph 1. Check Solution pH start->check_ph is_alkaline Is pH > 8? check_ph->is_alkaline check_light 2. Check Light Exposure is_alkaline->check_light No cause_hydrolysis Likely Cause: Base-Catalyzed Hydrolysis is_alkaline->cause_hydrolysis Yes is_exposed Is solution exposed to UV or ambient light? check_light->is_exposed check_sterility 3. Check for Contamination is_exposed->check_sterility No cause_photo Likely Cause: Photodegradation or Photoisomerization is_exposed->cause_photo Yes is_contaminated Are non-sterile solvents/glassware used? check_sterility->is_contaminated cause_bio Likely Cause: Microbial Degradation is_contaminated->cause_bio Yes end_node Problem Resolved is_contaminated->end_node No, consult further literature solution_ph Solution: Buffer solution to pH 5-7. Re-prepare if necessary. cause_hydrolysis->solution_ph solution_light Solution: Use amber glassware or wrap containers in foil. cause_photo->solution_light solution_bio Solution: Use sterile-filtered solvents and autoclaved glassware. cause_bio->solution_bio solution_ph->end_node solution_light->end_node solution_bio->end_node parent (E)-Azoxystrobin (Active Isomer) light Light Exposure (>290 nm) parent->light alkaline Alkaline pH (pH 9) + High Temp parent->alkaline isomer This compound (Photoisomer) light->isomer Photoisomerization other_photoproducts Other Photoproducts (e.g., Pyrimidine-4,6-diol) light->other_photoproducts Photolysis hydrolysis_product R234886 (Hydrolysis Product) alkaline->hydrolysis_product Hydrolysis cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation P1 Prepare buffered solutions (e.g., pH 5, 7, 9) P3 Spike buffered solutions with stock to final concentration P1->P3 P2 Prepare stock solution of Azoxystrobin in Acetonitrile P2->P3 I1 Aliquot samples into amber (dark) and clear (light) vials P3->I1 I2 Incubate vial sets at controlled temperatures (e.g., 25°C, 50°C) I1->I2 S1 Withdraw aliquots at defined time points (t=0, 1, 3, 7, 14, 30 days) I2->S1 S2 Analyze samples immediately by Stability-Indicating HPLC Method S1->S2 S3 Quantify peak area of Azoxystrobin and any degradation products S2->S3 D1 Plot concentration vs. time S3->D1 D2 Calculate degradation rate (k) and half-life (DT50) D1->D2

References

Troubleshooting inconsistent results in (Z)-Azoxystrobin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Azoxystrobin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fungicide that belongs to the strobilurin class.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[1][3][4] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[1][4] This binding action blocks electron transfer, which in turn halts the production of ATP, the essential energy currency for cellular processes.[1][3] The disruption of energy production ultimately inhibits key fungal life cycle stages, including spore germination and mycelial growth.[1]

Q2: What are the most common bioassays used to determine the efficacy of this compound?

The most common in vitro bioassays to evaluate the efficacy of this compound are:

  • Mycelial Growth Inhibition Assay: This assay measures the radial growth of a fungal colony on a solid medium amended with different concentrations of the fungicide.[5][6][7] The effective concentration that inhibits growth by 50% (EC50) is a key parameter determined from this assay.

  • Spore Germination Assay: This assay assesses the ability of fungal spores to germinate in the presence of varying concentrations of this compound.[8][9] The inhibition of germination is observed microscopically.

Q3: What are the known mechanisms of resistance to this compound?

Fungal populations can develop resistance to Quinone outside Inhibitor (QoI) fungicides like azoxystrobin.[3] The primary mechanism of resistance is a target site modification in the cytochrome b gene (cyt b).[10] A common mutation is the substitution of glycine with alanine at position 143 (G143A).[10][11][12] Another resistance mechanism involves the induction of an alternative oxidase (AOX) pathway, which bypasses the azoxystrobin-inhibited site in the electron transport chain.[6][10]

Troubleshooting Inconsistent Bioassay Results

Problem 1: High variability in EC50 values between experimental replicates.

High variability in the half-maximal effective concentration (EC50) values can undermine the reliability of your results. Several factors can contribute to this issue.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Fungal Inoculum Ensure a standardized inoculum preparation. For mycelial growth assays, use agar plugs of a uniform size taken from the actively growing edge of a fresh culture.[5] For spore germination assays, use a freshly prepared spore suspension with a consistent spore concentration, determined using a hemocytometer.
Improper Reagent Preparation and Storage Prepare fresh stock solutions of this compound for each experiment, as the compound can degrade over time, especially when exposed to light.[4] Ensure all reagents are stored at the recommended temperatures and are brought to the assay temperature before use.[13]
Inadequate Mixing of Fungicide in Media When preparing fungicide-amended media, ensure thorough mixing to achieve a homogenous distribution of this compound. Add the fungicide to the molten agar and stir continuously while dispensing into petri dishes.[14]
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of reagents and fungal inoculum.[13]
Environmental Fluctuations Maintain consistent incubation conditions (temperature and light) for all replicates.[5] Fluctuations in these conditions can affect fungal growth rates and assay outcomes.

Problem 2: No inhibitory effect observed, or the EC50 value is significantly higher than expected.

This could indicate a problem with the experimental setup or the fungal isolate being tested.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Fungal Resistance The fungal isolate may have developed resistance to this compound.[3] Consider sequencing the cytochrome b gene to check for known resistance-conferring mutations, such as G143A.[10][11]
Alternative Oxidase (AOX) Pathway Activation Some fungi can bypass the inhibitory effect of azoxystrobin by utilizing an alternative oxidase pathway.[6][10] To test for this, include salicylhydroxamic acid (SHAM), an inhibitor of the AOX pathway, in your assay medium along with azoxystrobin.[6] A significant increase in sensitivity to azoxystrobin in the presence of SHAM suggests the involvement of the AOX pathway.
Incorrect Assay Wavelength or Plate Type For assays read on a plate reader, ensure you are using the correct wavelength and the appropriate type of microplate (e.g., clear plates for absorbance, black plates for fluorescence).[13]
Degraded this compound The this compound stock solution may have degraded. Prepare a fresh solution and re-run the assay.[4]

Experimental Protocols & Data

Mycelial Growth Inhibition Assay Protocol
  • Prepare Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Amended Media: Autoclave potato dextrose agar (PDA) and cool it to approximately 50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Take a 5-mm mycelial plug from the leading edge of an actively growing fungal culture and place it in the center of each agar plate.[7]

  • Incubation: Incubate the plates at the optimal temperature for the test fungus in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Spore Germination Assay Protocol
  • Prepare Spore Suspension: Harvest spores from a fresh fungal culture and suspend them in sterile distilled water. Adjust the spore concentration to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Prepare Fungicide Dilutions: Prepare a series of this compound dilutions in a suitable liquid medium or sterile water in the wells of a microtiter plate.[8]

  • Inoculation: Add the spore suspension to each well.

  • Incubation: Incubate the microtiter plate under conditions that promote spore germination (e.g., specific temperature and humidity).

  • Observation: After a defined incubation period, observe a subset of spores (e.g., 100 spores) from each well under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: Calculate the percentage of germination inhibition for each concentration compared to the control. Determine the EC50 value.

Representative EC50 Values for this compound

The following table summarizes EC50 values for this compound against various fungal species as reported in the literature. Note that these values can vary depending on the specific isolate and experimental conditions.

Fungal SpeciesAssay TypeEC50 (µg/mL)Reference
Alternaria solani (baseline isolates)Not specified0.01 - 0.07[15]
Penicillium digitatumConidial Germination0.0426[11]
Penicillium digitatumMycelial Growth0.0250[11]
Sclerotinia sclerotiorumMycelial Growth0.1127 - 0.6163[16]
Fusarium fujikuroiMycelial Growth0.822 ± 0.285[12]
Fusarium fujikuroiConidial Germination0.762 ± 0.283[12]
Alternaria alternataMycelial Growth~1.86[17]

Visual Guides

This compound Mode of Action

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (Cytochrome bc₁) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ATP Synthesis Q->ComplexIII e- CytC->ComplexIV e- H_in H+ H_in->ATPSynthase Proton Gradient H_out H+ Azoxystrobin This compound Azoxystrobin->ComplexIII Inhibits Qo site

Caption: this compound inhibits the mitochondrial electron transport chain.

Troubleshooting Workflow for Inconsistent EC50 Values

Start Inconsistent EC50 Results CheckInoculum Review Inoculum Preparation - Standardized spore count? - Uniform mycelial plugs? Start->CheckInoculum InoculumOK Inoculum Consistent CheckInoculum->InoculumOK Yes StandardizeInoculum Action: Standardize Inoculum Protocol CheckInoculum->StandardizeInoculum No CheckReagents Verify Reagent & Media Prep - Fresh this compound stock? - Homogenous mixing in media? ReagentsOK Reagents & Media OK CheckReagents->ReagentsOK Yes PrepareFresh Action: Prepare Fresh Reagents & Media CheckReagents->PrepareFresh No CheckConditions Assess Incubation Conditions - Consistent temperature? - Consistent light/dark cycle? ConditionsOK Conditions Stable CheckConditions->ConditionsOK Yes CalibrateIncubator Action: Calibrate Incubator & Monitor Conditions CheckConditions->CalibrateIncubator No CheckResistance Investigate Fungal Resistance - High EC50 values? ResistanceUnlikely Resistance Unlikely CheckResistance->ResistanceUnlikely No TestForResistance Action: Test for Resistance - Sequence cyt b gene - Perform AOX pathway assay (with SHAM) CheckResistance->TestForResistance Yes InoculumOK->CheckReagents ReagentsOK->CheckConditions ConditionsOK->CheckResistance End Consistent Results ResistanceUnlikely->End StandardizeInoculum->End PrepareFresh->End CalibrateIncubator->End TestForResistance->End

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Optimization of (Z)-Azoxystrobin Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of (Z)-Azoxystrobin from plant tissues. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting Azoxystrobin from plant tissues?

A1: The most widely adopted method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.[1][2][3] This technique is known for its simplicity, speed, and minimal solvent usage, making it suitable for multi-residue analysis in a variety of plant matrices.[1][2]

Q2: What are the typical solvents used for Azoxystrobin extraction?

A2: Acetonitrile is the most commonly used extraction solvent in the QuEChERS method for Azoxystrobin.[1][4][5] Other solvents and solvent mixtures that have been used include acetonitrile-water, ethyl acetate-cyclohexane, and acetone.[6] The choice of solvent can depend on the specific plant matrix and the subsequent analytical technique.

Q3: What analytical techniques are typically used for the quantification of Azoxystrobin after extraction?

A3: High-Performance Liquid Chromatography (HPLC) with UV[7][8][9] or tandem mass spectrometry (MS/MS) detection[4][10][11] and Gas Chromatography-Mass Spectrometry (GC-MS)[1] are the most common analytical techniques for the determination of Azoxystrobin residues. LC-MS/MS is often preferred for its high sensitivity and selectivity.[4][10]

Q4: What is the "matrix effect" and how can it affect my results?

A4: The matrix effect is the alteration of the analytical signal of the target analyte (Azoxystrobin) due to the presence of co-extracted compounds from the sample matrix.[12][13] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[12][13] It is a significant concern in the analysis of complex samples like plant tissues. Using matrix-matched calibration standards is a common strategy to compensate for this effect.[1][12]

Q5: Can ultrasound be used to improve extraction efficiency?

A5: Yes, ultrasound-assisted extraction (UAE) can enhance the extraction of phytochemicals by disrupting plant cell walls, which facilitates the release of intracellular compounds.[14][15] This method can lead to higher yields in a shorter time compared to conventional techniques.[14][15] Some studies have explored the use of ultrasonication in the preparation of Azoxystrobin nanoemulsions to improve its solubility and efficacy.[16][17]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Recovery of Azoxystrobin Incomplete cell lysis during homogenization.- Ensure the plant tissue is thoroughly homogenized to a fine consistency. - Consider cryogenic grinding with liquid nitrogen for tough or fibrous tissues.
Inefficient extraction solvent.- Verify that the correct solvent (typically acetonitrile for QuEChERS) is being used. - For certain matrices, consider optimizing the solvent mixture or exploring alternative solvents mentioned in the literature.[6]
Inadequate shaking/vortexing time or intensity.- Ensure vigorous shaking for the recommended duration during the extraction and cleanup steps to facilitate partitioning.[1][4]
Degradation of the analyte.- Azoxystrobin is sensitive to certain conditions. Ensure that samples and standards are stored properly at low temperatures (e.g., -18°C or -20°C) and protected from light.[1]
High Matrix Effects (Signal Suppression or Enhancement) Presence of co-eluting matrix components.- Implement a more effective cleanup step. For QuEChERS, this may involve adjusting the amounts of Primary Secondary Amine (PSA), C18, or Graphitized Carbon Black (GCB) sorbents.[1][11] - Prepare matrix-matched calibration standards to compensate for the matrix effect.[1][12]
Insufficient cleanup of the extract.- Increase the amount of cleanup sorbent or use a combination of sorbents. PSA is effective for removing fatty acids, sugars, and organic acids. GCB is used for removing pigments like chlorophyll, and C18 is for removing non-polar interferences.[11]
Poor Chromatographic Peak Shape Contamination of the analytical column.- Use a guard column to protect the analytical column. - Ensure adequate cleanup of the extract to remove matrix components that can irreversibly bind to the column.
Incompatible solvent for injection.- The final extract solvent should be compatible with the mobile phase to prevent peak distortion. If necessary, evaporate the extract and reconstitute it in a suitable solvent.[2]
Inconsistent or Non-Reproducible Results Variation in sample homogenization.- Standardize the homogenization procedure to ensure uniformity across all samples.
Inconsistent pipetting or weighing.- Calibrate and use appropriate analytical balances and pipettes.
Fluctuation in instrument performance.- Perform regular maintenance and calibration of the analytical instrument (HPLC or GC-MS).

Data Presentation

Table 1: Recovery of Azoxystrobin from Various Plant Tissues using QuEChERS-based Methods

Plant MatrixFortification Level (mg/kg)Average Recovery (%)Analytical MethodReference
Tomatoes 0.1, 1, 383.92 - 95.77GC-MS[1]
Cucumber 0.1, 1, 383.92 - 95.77GC-MS[1]
Green Beans 0.05, 0.1, 0.2, 0.589 - 99HPLC-UV / GC-MS[7]
Peas 0.05, 0.1, 0.2, 0.589 - 99HPLC-UV / GC-MS[7]
Guava Not Specified101 - 112LC-MS/MS[4]
Dragon Fruit Not Specified86 - 100LC-MS/MS[4]
Sugarcane 0.01103LC-MS/MS[4]
Rapeseed Not Specified84 - 100LC-MS[4]
Strawberries 0.05, 0.10>70HPLC-MS/MS[11]

Experimental Protocols

Protocol 1: Standard QuEChERS Extraction for this compound

This protocol is a generalized procedure based on the widely used QuEChERS method.[1][4]

1. Sample Preparation:

  • Weigh 10 g (±0.1 g) of the homogenized plant tissue sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3500 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg anhydrous MgSO₄ and 25 mg PSA).

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at ≥ 5000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general guideline for incorporating ultrasound to potentially enhance extraction efficiency.

1. Sample Preparation:

  • Weigh 5 g of the homogenized plant tissue sample into a suitable extraction vessel.

2. Extraction:

  • Add 20 mL of the chosen extraction solvent (e.g., acetonitrile).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate for 10-20 minutes. Monitor the temperature to avoid thermal degradation of the analyte.[14]

3. Post-Extraction:

  • Centrifuge the mixture to separate the solid plant material from the solvent.

  • Proceed with a cleanup step, such as d-SPE as described in Protocol 1, if necessary.

  • The extract is then ready for analysis.

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_cleanup Cleanup Phase (d-SPE) cluster_analysis Analysis Phase start Start: Homogenized Plant Sample add_solvent Add Acetonitrile start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Vigorously Shake add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter Filter Extract centrifuge2->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis end End: Quantitative Results analysis->end

Caption: General workflow for QuEChERS extraction of this compound.

troubleshooting_workflow start Problem: Low Analyte Recovery check_homogenization Is homogenization complete? start->check_homogenization homogenize_better Action: Improve Homogenization (e.g., cryogenic grinding) check_homogenization->homogenize_better No check_extraction Is extraction procedure optimal? check_homogenization->check_extraction Yes homogenize_better->check_extraction optimize_extraction Action: Optimize Extraction - Check solvent - Increase shaking time/intensity check_extraction->optimize_extraction No check_cleanup Is analyte lost during cleanup? check_extraction->check_cleanup Yes optimize_extraction->check_cleanup optimize_cleanup Action: Modify d-SPE Sorbents - Reduce sorbent amount - Change sorbent type check_cleanup->optimize_cleanup Yes check_degradation Could analyte be degrading? check_cleanup->check_degradation No optimize_cleanup->check_degradation improve_storage Action: Improve Storage - Store at -20°C or below - Protect from light check_degradation->improve_storage Yes solution Problem Resolved check_degradation->solution No improve_storage->solution

References

Technical Support Center: Enhancing the Photostability of (Z)-Azoxystrobin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the enhancement of (Z)-Azoxystrobin formulation photostability.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound in my formulation upon light exposure. The formulation lacks effective photostabilizers. The solvent system may be promoting photodegradation. The concentration of this compound is too high, leading to self-sensitization.Incorporate UV absorbers or quenchers into your formulation. Evaluate alternative solvent systems with less potential for photoreactivity. Optimize the concentration of this compound.
I'm observing the formation of the (E)-isomer (photoisomerization) of Azoxystrobin. This compound is known to undergo photoisomerization to its (E)-isomer upon exposure to UV light[1]. This is a primary photodegradation pathway.While difficult to completely prevent, the rate of isomerization can be reduced by minimizing light exposure through protective packaging and by using UV absorbers that filter the specific wavelengths causing isomerization.
My selected UV stabilizer is not dissolving in the formulation. The chosen UV stabilizer has poor solubility in the solvent system of your formulation.Select a UV stabilizer with a solubility profile that is compatible with your formulation. Consider using a co-solvent to improve the solubility of the stabilizer.
The analytical method (e.g., HPLC) is not showing a clear separation between this compound and its photodegradation products. The chromatographic conditions (e.g., mobile phase, column, wavelength) are not optimized for the separation of these specific compounds.Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, trying different column chemistries, and selecting a detection wavelength that provides good response for all compounds of interest.
I am seeing unexpected degradation products in my photostability study. The formulation excipients may be interacting with this compound under light exposure, leading to the formation of new degradation products. Contaminants in the excipients or active ingredient could also be contributing.Conduct forced degradation studies on individual excipients and on the active ingredient to identify potential interactions. Ensure high purity of all formulation components.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound photodegradation?

The photodegradation of this compound proceeds through two main pathways:

  • Photoisomerization: The most significant pathway is the conversion of the biologically active (Z)-isomer to the less active (E)-isomer upon exposure to UV radiation[1].

  • Photodegradation: This involves the cleavage of the molecule at various points, including the ether linkage and the acrylate group, leading to a loss of fungicidal activity.

2. What types of photostabilizers are effective for this compound formulations?

UV absorbers are a key class of photostabilizers. They function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the active ingredient from photodegradation. Common classes of UV absorbers include benzophenones, benzotriazoles, and hindered amine light stabilizers (HALS). The choice of UV absorber will depend on its compatibility with the formulation and its UV absorption spectrum.

3. How does the formulation type (e.g., SC, WG, EC) affect the photostability of this compound?

The formulation type can significantly influence photostability:

  • Suspension Concentrates (SC): The solid particles of this compound in an SC formulation may offer some degree of self-shading, potentially slowing down photodegradation compared to a solution-based formulation.

  • Water-dispersible Granules (WG): Similar to SCs, the solid nature of WGs before dilution can protect the active ingredient. Once dispersed in water for application, the photostability will depend on the other formulation components.

  • Emulsifiable Concentrates (EC): In an EC, this compound is dissolved in an organic solvent. The choice of solvent is critical, as some solvents can accelerate photodegradation.

4. What are the key parameters to monitor during a photostability study of a this compound formulation?

The key parameters to monitor include:

  • The concentration of this compound over time.

  • The formation and concentration of the (E)-isomer.

  • The appearance of any other significant degradation products.

  • Changes in the physical properties of the formulation, such as color, pH, and particle size (for SC and WG formulations).

5. Can I use antioxidants to improve the photostability of this compound?

While the primary degradation pathway is photolytic and not oxidative, the use of antioxidants may offer some benefit in preventing secondary oxidative reactions of the initial photoproducts. However, the primary approach to enhancing photostability should focus on preventing the initial absorption of UV light through the use of UV absorbers and appropriate packaging.

Data Presentation

The following table provides a representative summary of the impact of different UV absorbers on the photostability of a this compound suspension concentrate (SC) formulation.

Formulation UV Absorber Concentration of UV Absorber (% w/w) This compound remaining after 24h UV exposure (%) (E)-Isomer formation after 24h UV exposure (%)
ControlNone06525
Formulation ABenzophenone-118510
Formulation BBenzotriazole-11908
Formulation CHALS-11889

Note: The data presented in this table are for illustrative purposes and may not represent the results of a specific study.

Experimental Protocols

Protocol 1: Photostability Testing of this compound Formulations

1. Objective: To evaluate the photostability of a this compound formulation in accordance with ICH Q1B guidelines.

2. Materials:

  • This compound formulation
  • Control formulation (without photostabilizers)
  • Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (e.g., xenon lamp or a suitable fluorescent lamp)
  • Quartz cells or other UV-transparent containers
  • HPLC system with a UV detector
  • Analytical standards of this compound and its potential degradation products (e.g., (E)-isomer)

3. Procedure:

  • Prepare the this compound formulation to be tested.
  • Transfer a known amount of the formulation into the quartz cells.
  • Prepare a "dark control" by wrapping a separate set of quartz cells containing the formulation in aluminum foil.
  • Place the samples and the dark control in the photostability chamber.
  • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from the light-exposed and dark control groups.
  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples.
  • Quantify the formation of the (E)-isomer and other degradation products.
  • Compare the degradation profiles of the test formulation with the control formulation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound and its (E)-Isomer

1. Objective: To provide a robust HPLC method for the separation and quantification of this compound and its photoisomer.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
  • Mobile Phase: Acetonitrile and water (e.g., in a gradient or isocratic elution, such as 70:30 v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm

3. Standard Preparation:

  • Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., acetonitrile).
  • Prepare a stock solution of the (E)-isomer analytical standard in the same solvent.
  • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Accurately weigh a portion of the formulation and dilute it with the mobile phase to a known volume to achieve a concentration within the calibration range.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.
  • Inject the prepared samples.
  • Identify and quantify the peaks corresponding to this compound and the (E)-isomer based on their retention times and the calibration curves.

Visualizations

cluster_workflow Experimental Workflow for Enhancing Photostability prep Formulation Preparation (with and without photostabilizers) exposure Controlled Light Exposure (ICH Q1B Guidelines) prep->exposure Expose samples analysis HPLC Analysis (Quantification of Isomers and Degradants) exposure->analysis Analyze samples at time points data Data Analysis and Comparison analysis->data Calculate degradation rates optimization Formulation Optimization data->optimization Iterate to improve stability

Caption: Workflow for developing and testing photostable this compound formulations.

cluster_pathway Photodegradation and Photostabilization Pathways Z_Azo This compound (Active Isomer) E_Azo (E)-Azoxystrobin (Inactive Isomer) Z_Azo->E_Azo Photoisomerization Degradation Degradation Products Z_Azo->Degradation Photodegradation UV UV Radiation UV->Z_Azo UV_Absorber UV Absorber UV->UV_Absorber Absorption Heat Heat UV_Absorber->Heat Energy Dissipation

References

Validation & Comparative

Comparative Efficacy of (Z)-Azoxystrobin and Other Strobilurins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance of (Z)-Azoxystrobin against other leading strobilurin fungicides, supported by experimental data, for professionals in research, science, and drug development.

Strobilurin fungicides, a class of compounds inspired by a natural substance from the mushroom Strobilurus tenacellus, have become indispensable in modern agriculture for their broad-spectrum activity against a wide array of fungal pathogens.[1] These Quinone outside Inhibitors (QoI) act by disrupting the fungal mitochondrial respiration process.[1] Among the most prominent members of this class are this compound, pyraclostrobin, and trifloxystrobin. This guide provides a comparative overview of their efficacy, supported by in vitro and field trial data, to aid researchers and drug development professionals in their work.

Mode of Action: Inhibition of Mitochondrial Respiration

All strobilurin fungicides share a common mode of action: they inhibit the mitochondrial electron transport chain at the Quinone outside (Qo) site of Complex III (also known as the cytochrome bc1 complex).[1] This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, thereby halting the production of ATP, the primary energy currency of the cell. The disruption of energy production ultimately leads to the cessation of fungal growth and development.

Figure 1. Mechanism of action of strobilurin fungicides.

In Vitro Efficacy

The intrinsic activity of fungicides is often determined through in vitro assays that measure the inhibition of fungal mycelial growth or spore germination. The half-maximal effective concentration (EC50) is a standard metric used for comparison, with lower values indicating higher potency.

FungicidePathogenEC50 (µg/mL)
This compound Cercospora zeae-maydis0.018
Alternaria alternata1.86
Pyraclostrobin Cercospora zeae-maydis0.0010
Alternaria alternata1.57
Trifloxystrobin Cercospora zeae-maydis0.0023
Sclerotinia sclerotiorum0.06

Table 1: Comparative in vitro efficacy (EC50) of strobilurin fungicides against various plant pathogens. [2][3][4][5]

As indicated in Table 1, the in vitro efficacy of strobilurins can vary significantly depending on the target pathogen. For instance, pyraclostrobin and trifloxystrobin demonstrated greater potency against Cercospora zeae-maydis compared to azoxystrobin.[2] Conversely, all three strobilurins exhibited comparable efficacy against Alternaria alternata.

Field Performance and Crop Yield

Field trials provide a more realistic assessment of a fungicide's performance under real-world conditions, taking into account environmental factors and host-pathogen interactions. Key performance indicators in field trials include disease control percentage and the impact on crop yield.

CropFungicideApplication RateDiseaseDisease Control (%)Yield Increase (%)
Soybean Trifloxystrobin + Prothioconazole60 + 70 g/haAsian Soybean Rust~58~13
Soybean PyraclostrobinR3 growth stageFoliar Diseases42-
Wheat Azoxystrobin + Propiconazole60 + 24 g/haLeaf Diseases>70-
Wheat Pyraclostrobin + Epoxiconazole100 + 37.5 g/haLeaf Diseases>70-
Wheat Trifloxystrobin + Tebuconazole75 + 150 g/haLeaf Diseases>70-

Table 2: Comparative field performance of strobilurin fungicides on various crops. [6][7][8]

Field studies have demonstrated the effectiveness of strobilurin fungicides in controlling a range of diseases and improving crop yields. In soybeans, a combination of trifloxystrobin and prothioconazole significantly reduced the severity of Asian Soybean Rust and increased grain yield.[6] In wheat, various strobilurin and triazole mixtures have shown high efficacy in controlling leaf diseases.[8] It is important to note that the performance of these fungicides can be influenced by factors such as application timing, disease pressure, and the specific crop variety.

Experimental Protocols

In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

The in vitro efficacy of the strobilurin fungicides is commonly determined using an agar dilution method. This involves the following steps:

  • Fungicide Stock Solution Preparation: Technical grade fungicides are dissolved in a suitable solvent, such as acetone, to create a stock solution of a known concentration (e.g., 100 mg/mL).

  • Media Preparation: A sterile growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Amendment: The fungicide stock solution is serially diluted and added to the molten PDA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control set with no fungicide is also prepared.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) from an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) in the dark for a set period.

  • Data Collection and Analysis: The radial growth of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the dose-response data.

Field Trial for Fungicide Efficacy in Cereals

Field trials to evaluate the efficacy of strobilurin fungicides on cereal crops are typically conducted using a randomized complete block design with multiple replications. A general protocol includes:

  • Plot Establishment: The trial is established in a field with a history of the target disease or in an area with conditions conducive to disease development. Plots of a specific size are marked out.

  • Fungicide Application: Fungicides are applied at specified growth stages of the crop (e.g., flag leaf emergence) using a calibrated sprayer to ensure uniform coverage. Application rates are based on the manufacturer's recommendations. A non-treated control is included for comparison.

  • Disease Assessment: Disease severity is assessed visually at different time points after fungicide application. This is often done by estimating the percentage of leaf area affected by the disease on a set number of plants per plot.

  • Yield Data Collection: At crop maturity, the plots are harvested, and the grain yield is determined. Other parameters such as thousand-grain weight may also be measured.

  • Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between the fungicide treatments and the control.

Experimental Workflow for Fungicide Efficacy Testing

The process of evaluating the comparative efficacy of fungicides involves a structured workflow, from initial laboratory screening to large-scale field trials.

cluster_Lab Laboratory Phase cluster_Field Field Phase cluster_Analysis Data Analysis & Interpretation InVitro In Vitro Screening (EC50 Determination) GH_Studies Greenhouse Studies (Pot Trials) InVitro->GH_Studies Promising Candidates SmallPlot Small-Plot Field Trials GH_Studies->SmallPlot Effective Formulations LargeScale Large-Scale On-Farm Trials SmallPlot->LargeScale Optimized Treatments DataCollection Data Collection (Disease Severity, Yield) LargeScale->DataCollection StatAnalysis Statistical Analysis DataCollection->StatAnalysis EfficacyComparison Efficacy Comparison & Reporting StatAnalysis->EfficacyComparison

Figure 2. General workflow for fungicide efficacy evaluation.

Conclusion

This compound, pyraclostrobin, and trifloxystrobin are all highly effective strobilurin fungicides, but their performance can differ based on the target pathogen and specific environmental conditions. In vitro studies are crucial for determining the intrinsic activity of these compounds, while field trials provide essential data on their practical efficacy and impact on crop yield. The selection of the most appropriate strobilurin fungicide for a particular application should be based on a thorough evaluation of its efficacy against the target pathogens, as well as considerations of crop safety and resistance management strategies. This guide provides a foundation of comparative data and methodological insights to assist researchers in making informed decisions in the development and application of these important agricultural tools.

References

A Comparative Guide to Analytical Methods for the Validation of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities such as (Z)-Azoxystrobin, a geometric isomer of the fungicide Azoxystrobin, is critical for quality control and regulatory compliance. This guide provides a comparative overview of validated analytical methods for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The performance of various analytical methods for the determination of this compound and its parent compound Azoxystrobin is summarized in the table below. This allows for a direct comparison of key validation parameters.

Analytical MethodAnalyte(s)Linearity (Correlation Coefficient)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD)
HPLC-DAD Azoxystrobin and this compound≥0.999[1][2]This compound: 0.3 µg/mL[1][3]This compound: 90-110%[1][3]<1% (repeatability)[3]
RP-HPLC/DAD Azoxystrobin0.996-0.997[4]0.019 mg/mL[4]94.61-107.35%[4]0.94% (repeatability of injections)[4]
GC-MS Azoxystrobin>0.99[5]0.05 mg/kg[5]85.2% to 98.2%[5]<21.5%[5]
GC-MS/MS Azoxystrobin≥0.9926[6]0.009 µg/kg to 0.012 µg/kg[6]86.16% to 105.47%[6]6.8% to 12.3%[6]
LC-MS/MS Azoxystrobin and its metabolites≥0.98[7]0.68 ng/g[7]Acceptable with RSD <10%[7]<10%[7]
LC-MS/MS Isopyrazam and AzoxystrobinNot specified0.499 µg/kg[8]91.48 to 114.62%[8]<13.1%[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is particularly suitable for the simultaneous determination of Azoxystrobin and its (Z)-isomer in formulated products[3].

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water in an 80:20 (v/v) ratio[1][2].

    • Flow Rate: 1.0 mL/min[1][2].

    • Column: A reverse-phase C18 column is commonly used.

    • Detection Wavelength: 255 nm[1][2].

    • Run Time: Approximately 15 minutes[1][2].

  • Sample Preparation:

    • Accurately weigh about 200 mg of the sample and transfer it to a 50 ml volumetric flask.

    • Add 20 ml of the diluent (mobile phase) and sonicate to dissolve the sample.

    • Dilute to the mark with the diluent and mix thoroughly.

    • Transfer 1.0 ml of this solution into a 10 ml volumetric flask and dilute to the mark with the diluent and mix[1].

  • Validation Parameters:

    • Linearity: Assessed by preparing standard solutions at five concentrations ranging from 50% to 150% of the theoretical concentration[1].

    • Accuracy: Determined by the recovery of spiked samples.

    • Precision: Evaluated through repeatability and intermediate precision studies.

    • Specificity: Confirmed by the absence of interference from other components in the sample matrix[3].

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of Azoxystrobin residues in various matrices. However, thermal conversion of Azoxystrobin to this compound can be a challenge above 270°C[3].

  • Instrumentation: Gas Chromatograph coupled to a Mass Selective Detector (GC-MS).

  • Chromatographic Conditions:

    • Column: HP-5, 5% phenyl methyl siloxane (30 m x 0.25 mm x 0.25 µm)[9].

    • Oven Temperature Program: Start at 80°C for 3 min, then ramp at 8°C/min to 280°C[9].

    • Injection Mode: Splitless injection of a 1 µL volume[9].

    • Carrier Gas: Helium at a flow rate of 1 mL/min[9].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV[9].

    • Detection Mode: Selective Ion Monitoring (SIM) with characteristic ions at m/z 344, 372, 388, and 403[5][9].

  • Sample Preparation (QuEChERS method):

    • Homogenize the sample.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Perform a cleanup step using dispersive solid-phase extraction (d-SPE).

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of Azoxystrobin and its metabolites in complex matrices[7].

  • Instrumentation: Liquid Chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol is often employed[8].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

  • Sample Preparation:

    • Extraction can be performed using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or accelerated solvent extraction[7].

    • The sample extract is then typically filtered and diluted before injection into the LC-MS/MS system.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_parameters Validation Parameters start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report

Caption: General workflow for analytical method validation.

This guide provides a foundational comparison of analytical methods for the validation of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of formulations, HPLC-DAD offers a robust and cost-effective solution. For residue analysis in complex matrices, the higher sensitivity and selectivity of GC-MS/MS or LC-MS/MS are often necessary.

References

(Z)-Azoxystrobin vs. (E)-Azoxystrobin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the (Z) and (E) isomers of Azoxystrobin, a broad-spectrum strobilurin fungicide. The (E)-isomer is the commercially available and biologically active form of the molecule.[1] Understanding the differences in activity between these two geometric isomers is crucial for research, development, and effective application in agricultural and pharmaceutical contexts.

Executive Summary

Data Presentation: Fungicidal Activity

Due to the lack of specific comparative quantitative data in the available scientific literature, a direct numerical comparison of the IC50 or EC50 values for (Z)-Azoxystrobin and (E)-Azoxystrobin against a range of fungal pathogens cannot be provided. However, literature on similar strobilurin fungicides, such as pyribencarb, demonstrates a significant difference in activity between the E and Z isomers. For pyribencarb, the (E)-isomer showed potent antifungal activity with Minimum Inhibitory Concentrations (MICs) in the range of 0.025–0.05 mg kg⁻¹, while the (Z)-isomer was largely inactive with MICs greater than 0.25 mg kg⁻¹. This supports the general understanding that the geometric configuration of the methoxyacrylate toxophore is critical for biological activity.

Table 1: Qualitative Comparison of (Z)- and (E)-Azoxystrobin Biological Activity

PropertyThis compound(E)-Azoxystrobin
Fungicidal Activity Very low to negligibleHigh
Mechanism of Action Does not effectively bind to the Qo site of the cytochrome bc1 complexPotent inhibitor of mitochondrial respiration via binding to the Qo site of the cytochrome bc1 complex
Commercial Use Not used in commercial fungicide formulationsThe active ingredient in commercial azoxystrobin products
Photoisomerization Can be formed from the (E)-isomer upon exposure to lightCan convert to the (Z)-isomer upon exposure to light

Experimental Protocols

While a specific protocol detailing a direct comparison of the two isomers is not available, the following is a generalized experimental protocol for determining the in vitro fungicidal activity of azoxystrobin, which can be adapted to compare the (E) and (Z) isomers.

In Vitro Mycelial Growth Inhibition Assay

This method is widely used to determine the efficacy of fungicides against various phytopathogenic fungi.

1. Materials:

  • (E)-Azoxystrobin and this compound standards

  • Fungal isolates of interest (e.g., Alternaria alternata, Fusarium fujikuroi)[3]

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Solvent for dissolving azoxystrobin isomers (e.g., dimethyl sulfoxide - DMSO)

  • Micropipettes

  • Incubator

2. Procedure: a. Preparation of Fungal Cultures: Inoculate the desired fungal species onto PDA plates and incubate at an appropriate temperature (typically 25-28°C) until sufficient mycelial growth is observed. b. Preparation of Fungicide Stock Solutions: Prepare stock solutions of (E)-Azoxystrobin and this compound in a suitable solvent like DMSO at a high concentration (e.g., 10,000 µg/mL). c. Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to 45-50°C. Add the appropriate volume of the fungicide stock solutions to the molten PDA to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent added to the PDA should also be prepared. Pour the amended PDA into sterile petri dishes. d. Inoculation: Once the agar has solidified, place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate (both fungicide-amended and control plates). e. Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark. f. Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish. g. Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. h. Determination of EC50: The effective concentration that inhibits 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data.

Mandatory Visualizations

Signaling Pathway: Azoxystrobin's Mode of Action

Caption: Mechanism of (E)-Azoxystrobin inhibition of mitochondrial respiration.

Experimental Workflow: In Vitro Fungicidal Assay

Fungicidal_Assay_Workflow A Prepare Fungal Cultures (e.g., on PDA) D Inoculate Plates with Fungal Mycelial Plugs A->D B Prepare Stock Solutions of (E)- and this compound C Prepare Fungicide-Amended and Control Media B->C C->D E Incubate Plates (e.g., 25-28°C) D->E F Measure Radial Growth of Fungal Colonies E->F G Calculate Percentage of Growth Inhibition F->G H Determine EC50 Values (Probit Analysis) G->H

Caption: Workflow for determining the in vitro fungicidal activity of azoxystrobin isomers.

References

Cross-Resistance Between (Z)-Azoxystrobin and Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and crop protection, understanding the potential for cross-resistance between fungicides is paramount for sustainable disease management. (Z)-Azoxystrobin, a broad-spectrum strobilurin fungicide, inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex. Resistance to azoxystrobin, often conferred by a single point mutation (G143A) in the cytochrome b gene, can lead to cross-resistance with other QoI fungicides. This guide provides a comparative analysis of cross-resistance patterns between this compound and other key fungicides, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The efficacy of various fungicides against fungal pathogens is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth. Lower EC50 values indicate higher fungicide efficacy. The following table summarizes the mean EC50 values of this compound and other fungicides against six isolates of Alternaria alternata, the causal agent of black spot disease in pecans.

FungicideChemical Class (FRAC Group)Active IngredientOverall Mean EC50 (µg/mL)[1][2][3]
Ortiva®Strobilurin (11)Azoxystrobin1.86
Bellis®Carboxamide (7) + Strobilurin (11)Boscalid + Pyraclostrobin1.57
Tilt®Triazole (3)Propiconazole1.90
AgTin™Organotin (30)Fentin Hydroxide1.53

The data indicates that while all tested fungicides exhibited inhibitory activity, propiconazole was the most effective at completely inhibiting mycelial growth at higher concentrations.[1] The EC50 values for azoxystrobin and the boscalid + pyraclostrobin mixture were comparable, suggesting similar levels of in vitro efficacy against the tested isolates.[1][2][3]

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns relies on standardized in vitro assays. Below is a detailed methodology for assessing the mycelial growth inhibition of a fungal pathogen by various fungicides.

In Vitro Fungicide Efficacy Assay

This protocol is designed to determine the EC50 values of fungicides against fungal isolates.

1. Fungal Isolates and Culture Preparation:

  • Obtain pure cultures of the target fungal pathogen (e.g., Alternaria alternata).

  • Culture the isolates on a suitable growth medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 25°C) until sufficient mycelial growth is achieved for the assay.

2. Fungicide Stock Solution and Serial Dilutions:

  • Prepare a stock solution of each fungicide to be tested in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 0.2, 1.0, and 5.0 µg/mL).[1]

3. Preparation of Fungicide-Amended Media:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Allow the autoclaved PDA to cool to approximately 50-60°C.

  • Amend the cooled PDA with the appropriate volume of each fungicide dilution to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A set of control plates with no fungicide should also be prepared.

4. Inoculation and Incubation:

  • From the actively growing edge of a fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

  • Seal the Petri dishes and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

5. Data Collection and Analysis:

  • Measure the radial mycelial growth in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • The EC50 value for each fungicide and isolate is then calculated by regressing the percentage of growth inhibition against the logarithm of the fungicide concentration.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in cross-resistance studies, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_conclusion Conclusion fungal_culture 1. Fungal Isolate Culture inoculation 4. Inoculation of Plates fungal_culture->inoculation fungicide_prep 2. Fungicide Stock & Dilutions media_prep 3. Fungicide-Amended Media fungicide_prep->media_prep media_prep->inoculation incubation 5. Incubation inoculation->incubation measurement 6. Mycelial Growth Measurement incubation->measurement inhibition_calc 7. Inhibition Calculation (%) measurement->inhibition_calc ec50_calc 8. EC50 Value Determination inhibition_calc->ec50_calc cross_resistance 9. Cross-Resistance Assessment ec50_calc->cross_resistance

Caption: Workflow for an in vitro fungicide cross-resistance study.

resistance_pathway cluster_mechanisms Mechanisms of Resistance fungicide_stress Fungicide Application (Selection Pressure) target_mutation Target Site Modification (e.g., G143A in cyt b) fungicide_stress->target_mutation induces efflux_pumps Overexpression of Efflux Pumps (e.g., ABC transporters) fungicide_stress->efflux_pumps induces target_overexpression Target Gene Overexpression fungicide_stress->target_overexpression induces metabolism Metabolic Detoxification fungicide_stress->metabolism induces fungicide_resistance Fungicide Resistance target_mutation->fungicide_resistance efflux_pumps->fungicide_resistance target_overexpression->fungicide_resistance metabolism->fungicide_resistance

Caption: General mechanisms of fungicide resistance development in fungi.

References

Comparative Environmental Impact of (Z)-Azoxystrobin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of (Z)-Azoxystrobin Versus Key Alternatives, Supported by Experimental Data

This compound, a broad-spectrum strobilurin fungicide, is widely utilized in agriculture for its efficacy against a range of fungal pathogens. Its primary mechanism of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP production in fungi.[1] However, its widespread use raises pertinent questions regarding its environmental impact, particularly concerning non-target organisms. This guide provides a comparative analysis of the environmental footprint of this compound against conventional and emerging eco-friendly alternatives, presenting quantitative data, detailed experimental methodologies, and visual representations of affected biological pathways.

Executive Summary of Comparative Environmental Data

To facilitate a clear comparison, the following tables summarize the key ecotoxicological and environmental fate data for this compound and its selected alternatives.

Table 1: Acute Ecotoxicity Data for this compound and Alternatives

FungicideOrganismEndpoint (LC50/EC50)Value (µg/L)Source
This compound Oncorhynchus mykiss (Rainbow Trout)96h LC50470[2]
Daphnia magna (Water Flea)48h EC50830[3]
Raphidocelis subcapitata (Green Algae)72h EC5071-220[3]
Eisenia andrei (Earthworm)14d LC50>1000 mg/kg soil[3]
Carbendazim Ictalurus punctatus (Channel Catfish)96h LC5012[4]
Daphnia magna (Water Flea)48h EC50150[4]
Pseudokirchneriella subcapitata (Green Algae)72h ErC501300[4]
Eisenia fetida (Earthworm)14d LC502320-34000 µg/kg soil[5]
Tebuconazole Oncorhynchus mykiss (Rainbow Trout)96h LC501900[3]
Daphnia magna (Water Flea)48h EC50>22000[3]
Lemna gibba (Duckweed)7d EC5059[3]
Eisenia fetida (Earthworm)14d LC50168000 µg/kg soil[3]
Neem Oil Artemia salina (Brine Shrimp)LC5020,500-30,000[6][7]
Fish and aquatic invertebrates-Toxic[8]
Bacillus subtilis Fish, Daphnia, Birds, EarthwormsAcute toxicityLow[9][10]

Table 2: Environmental Fate of this compound and Alternatives

FungicideMediumEndpoint (Half-life)Value (days)Source
This compound Soil (Aerobic)DT5072-164
Water (Photolysis)DT5011-17
Water-SedimentDT50<7[11]
Carbendazim SoilHalf-life180-360 (bare soil)[12]
Water-Sediment (Aerobic)Half-life30-60[12]
Water-Sediment (Anaerobic)Half-life750[12]
Tebuconazole SoilHalf-life49-610[11]
Water (Photolysis)Half-life590[13]
FoliarHalf-life7.67[14]

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are primarily derived from studies following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aquatic Ecotoxicity Testing

Acute toxicity tests for aquatic organisms, such as fish, invertebrates (e.g., Daphnia magna), and algae, are typically conducted following OECD Test Guideline 203 (Fish, Acute Toxicity Test) , OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test) , and OECD Test Guideline 201 (Alga, Growth Inhibition Test) , respectively. A common protocol involves:

  • Test Organisms: Culturing of test species under controlled laboratory conditions to ensure health and uniformity.

  • Test Substance Preparation: Preparation of a series of concentrations of the test fungicide in a suitable solvent and dilution in the test medium.

  • Exposure: Introduction of the test organisms to the different concentrations of the fungicide for a specified duration (e.g., 96 hours for fish, 48 hours for Daphnia, 72 hours for algae).

  • Observation: Regular observation for mortality, immobilization, or inhibition of growth.

  • Data Analysis: Calculation of the LC50 (the concentration lethal to 50% of the test organisms) or EC50 (the concentration causing a specified effect in 50% of the organisms) using statistical methods.

Soil Organism Ecotoxicity Testing

For soil-dwelling organisms like earthworms, studies often adhere to OECD Test Guideline 207 (Earthworm, Acute Toxicity Tests) . A representative protocol includes:

  • Test Substrate: Use of a standardized artificial soil mixture.

  • Test Substance Application: Thorough mixing of the fungicide into the soil at various concentrations.

  • Exposure: Introduction of adult earthworms into the treated soil for a period of 7 and 14 days.

  • Assessment: Recording of mortality and sublethal effects such as changes in behavior and weight.

  • Data Analysis: Determination of the LC50.

Environmental Fate Studies

The persistence of fungicides in the environment is assessed through degradation studies in soil and water. These experiments often follow OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil) and OECD Test Guideline 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) . A general workflow is as follows:

  • Sample Collection: Collection of representative soil or water/sediment samples.

  • Radiolabeling: Use of a radiolabeled form of the fungicide to track its degradation.

  • Incubation: Incubation of the treated samples under controlled laboratory conditions (e.g., temperature, moisture, light) for a defined period.

  • Analysis: Periodic extraction and analysis of samples using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its degradation products.

  • Half-life Calculation: Determination of the time required for 50% of the initial concentration to degrade (DT50).

Signaling Pathways and Mechanisms of Non-Target Toxicity

While the primary mode of action of this compound is the disruption of mitochondrial respiration in fungi, this mechanism is not exclusive to fungi and can affect non-target organisms. Similarly, alternative fungicides can impact various cellular pathways.

This compound: Impact on Cellular Respiration

This compound and other strobilurin fungicides target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and eventual death. In non-target organisms, this can lead to a range of adverse effects.

Azoxystrobin_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Oxidative_Stress Oxidative Stress (ROS Production) Complex_III->Oxidative_Stress Electron Leakage Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Synthesis Energy_Depletion Energy Depletion Azoxystrobin This compound Azoxystrobin->Complex_III Inhibits Qo site Apoptosis Apoptosis Energy_Depletion->Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Carbendazim: Disruption of Microtubule Assembly

Carbendazim, a benzimidazole fungicide, exerts its toxic effects by interfering with the assembly of microtubules, which are essential components of the cytoskeleton. This disruption affects cell division (mitosis), intracellular transport, and cell structure.

Carbendazim_Pathway cluster_Cellular_Process Cellular Process: Mitosis cluster_Cellular_Consequences Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division Mitotic_Arrest Mitotic Arrest Carbendazim Carbendazim Carbendazim->Tubulin Binds to β-tubulin Aneuploidy Aneuploidy Mitotic_Arrest->Aneuploidy Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Carbendazim disrupts microtubule polymerization, leading to mitotic arrest.

Tebuconazole: Inhibition of Sterol Biosynthesis

Tebuconazole, a triazole fungicide, inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungi and cholesterol in other eukaryotes. This disruption affects cell membrane integrity and function.

Tebuconazole_Pathway cluster_Sterol_Biosynthesis Sterol Biosynthesis Pathway cluster_Cellular_Outcome Cellular Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Sterol Intermediates CYP51->Intermediates Ergosterol_Cholesterol Ergosterol (Fungi) Cholesterol (Vertebrates) Intermediates->Ergosterol_Cholesterol Cell_Membrane Cell Membrane Ergosterol_Cholesterol->Cell_Membrane Incorporation Membrane_Disruption Membrane Disruption Tebuconazole Tebuconazole Tebuconazole->CYP51 Inhibits Altered_Permeability Altered Permeability Membrane_Disruption->Altered_Permeability Growth_Inhibition Growth Inhibition Altered_Permeability->Growth_Inhibition

Caption: Tebuconazole inhibits a key enzyme in the sterol biosynthesis pathway.

Conclusion

This comparative guide highlights the varied environmental impacts of this compound and its alternatives. While this compound demonstrates moderate toxicity to a range of non-target organisms, certain alternatives like carbendazim exhibit higher toxicity to aquatic life. Tebuconazole, on the other hand, shows lower acute toxicity to some aquatic invertebrates but is more persistent in the environment. Eco-friendly alternatives such as neem oil and Bacillus subtilis generally present a lower risk profile, though more quantitative data is needed for a comprehensive comparison. The choice of a fungicide should therefore be informed by a thorough risk assessment that considers the specific ecological context of its application. The provided experimental frameworks and pathway diagrams offer a foundation for researchers to further investigate and compare the environmental and biological effects of these and other fungicidal compounds.

References

Synergistic and Antagonistic Interactions of (Z)-Azoxystrobin with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Azoxystrobin, a broad-spectrum strobilurin fungicide, is a cornerstone of many disease management programs. Its efficacy is often enhanced or modified when used in combination with other pesticides, including other fungicides, insecticides, and herbicides. Understanding the nature of these interactions—whether synergistic, antagonistic, or additive—is critical for optimizing pest control strategies, managing resistance, and minimizing non-target effects. This guide provides a comparative analysis of the performance of this compound in combination with other pesticides, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Quantitative Analysis of Pesticide Interactions

The interaction between this compound and other pesticides can be quantified to determine the nature and magnitude of the synergistic or antagonistic effect. The following tables summarize key findings from various studies.

Synergistic Effects with Fungicides

The combination of this compound with fungicides from different chemical groups, particularly those with a different mode of action, can lead to synergistic effects, broadening the spectrum of control and delaying the development of resistance.

Fungicide Combination Target Pathogen Crop Observed Efficacy (% Control) Expected Efficacy (% Control) Interaction Type Reference
Azoxystrobin + DifenoconazolePowdery Mildew (Podosphaera xanthii)Squash83.3< 83.3Synergy[1]
Azoxystrobin + TebuconazolePowdery Mildew (Podosphaera xanthii)Squash76.6< 76.6Synergy[1]
Azoxystrobin + DiniconazoleRice Sheath Blight (Rhizoctonia solani)RiceSynergistic Ratio = 1.83-Synergy[2]
Azoxystrobin + ChitosanFusarium graminearum-Synergy Score up to 44.88-Synergy[3][4]
Interactions with Insecticides

The combination of this compound with insecticides is a common practice to control both fungal diseases and insect pests simultaneously. However, the interactions can be complex, ranging from synergy to antagonism.

Insecticide Combination Target Pest/Disease Crop Observed Effect Interaction Type Reference
Azoxystrobin + Methyl DemetonAphids, Anthracnose, Powdery MildewChilliLowest pest population and disease incidenceSynergy[5]
Azoxystrobin + SulfoxaflorLearning ability of Osmia bicornis (solitary bee)-No negative synergistic effects on learning or foragingAdditive/Indifference[6]
Azoxystrobin + DichlorvosPotatoPotatoBiologically incompatible, severe phytotoxicityAntagonism[7][8]
Azoxystrobin + ProfenophosPotatoPotatoBiologically incompatible, significant phytotoxicityAntagonism[8]
Azoxystrobin + DimethoatePotatoPotatoModerate phytotoxicityAntagonism[8]
Azoxystrobin + QuinalphosPotatoPotatoMild phytotoxicityAntagonism[8]
Azoxystrobin + ImidaclopridPotatoPotatoPhysically compatible-[8]
Azoxystrobin + ThiamethoxamPotatoPotatoPhysically compatible-[8]
Interactions with Herbicides

Tank-mixing this compound with post-emergence herbicides can be an efficient method for disease and weed management. Studies have shown that the efficacy of Azoxystrobin is generally not compromised by this practice, though specific combinations should be evaluated for phytotoxicity.

Herbicide Combination Target Weed/Disease Crop Observed Effect Interaction Type Reference
Azoxystrobin + various post-emergence herbicidesRhizoctonia solani and various weedsSugarbeetCo-application did not compromise fungicide efficacyAdditive/Indifference[9]
Interactions with Biocontrol Agents and Mycotoxins

The compatibility of this compound with biological control agents and its interaction with mycotoxins are important considerations for integrated pest management and food safety.

Combination Organism Observed Effect Interaction Type Reference
Azoxystrobin + Bacillus sp. Kol B3Fusarium sambucinumSignificantly stronger antifungal activity than when used aloneSynergy[10]
Azoxystrobin + Deoxynivalenol (DON)Human hepatocarcinoma (HepG2) cellsAntagonistic effect at all analyzed effect levelsAntagonism[11]
Azoxystrobin + Ochratoxin A (OTA)Human hepatocarcinoma (HepG2) cellsAntagonism at low effect values, additivity at high effect levelsConcentration-dependent[11]
Azoxystrobin + T-2 toxinHuman hepatocarcinoma (HepG2) cellsAntagonism at low effect values, additivity at high effect levelsConcentration-dependent[11]
Azoxystrobin + DON + OTA + T-2 toxinHuman hepatocarcinoma (HepG2) cellsSynergism at all effect levelsSynergy[11]

Experimental Protocols

Accurate assessment of synergistic and antagonistic effects requires robust experimental designs and analytical methods. The two most common in vitro methods are the checkerboard assay and isobologram analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to assess the interaction between two compounds.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a combination of this compound and another pesticide against a target organism.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Test pesticide stock solution

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi)

  • Inoculum of the target organism (e.g., fungal spore suspension)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Pesticide Dilutions:

    • Prepare serial dilutions of this compound (Pesticide A) horizontally across the microtiter plate.

    • Prepare serial dilutions of the second pesticide (Pesticide B) vertically down the plate.

    • The result is a matrix of wells containing various concentrations of both pesticides.

  • Inoculation: Add a standardized inoculum of the target organism to each well.

  • Incubation: Incubate the plates under optimal growth conditions for the target organism.

  • Assessment of Inhibition: Determine the Minimum Inhibitory Concentration (MIC) of each pesticide alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of A + FIC of B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[12][13]

Isobologram Analysis Protocol

Isobologram analysis is a graphical method used to visualize and quantify the interaction between two substances.

Objective: To graphically represent the interaction between this compound and another pesticide.

Materials:

  • Data from dose-response experiments for each pesticide individually and for their mixtures at various ratios.

  • Graphing software.

Procedure:

  • Dose-Response Curves: Determine the dose-response curves for this compound (Pesticide A) and the second pesticide (Pesticide B) individually. From these curves, determine the concentration of each pesticide that produces a specific level of effect (e.g., 50% inhibition, EC50).

  • Constructing the Isobologram:

    • Plot the concentration of Pesticide A on the x-axis and the concentration of Pesticide B on the y-axis.

    • Mark the EC50 value of Pesticide A on the x-axis and the EC50 value of Pesticide B on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."

  • Plotting Mixture Data: For each mixture ratio, determine the concentrations of Pesticide A and B that produce the same level of effect (e.g., EC50) and plot this point on the graph.

  • Interpretation of Results:

    • Synergy: The data points for the mixture fall below the line of additivity.

    • Additive: The data points fall on the line of additivity.

    • Antagonism: The data points fall above the line of additivity.[14][15][16]

Signaling Pathways and Experimental Workflows

Understanding the mode of action of this compound and the pesticides it is combined with is essential for predicting and interpreting their interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

This compound and Triazole Fungicide Interaction

This compound inhibits mitochondrial respiration, while triazole fungicides inhibit sterol biosynthesis, a critical component of the fungal cell membrane. The combination of these two modes of action can be synergistic.

cluster_azoxystrobin This compound cluster_triazole Triazole Fungicide Mitochondrial Respiration Mitochondrial Respiration Electron Transport Chain (Complex III) Electron Transport Chain (Complex III) Mitochondrial Respiration->Electron Transport Chain (Complex III) Azoxystrobin inhibits ATP Production ATP Production Electron Transport Chain (Complex III)->ATP Production blocked Fungal Growth Inhibition Fungal Growth Inhibition ATP Production->Fungal Growth Inhibition Synergistic Effect Synergistic Effect Ergosterol Biosynthesis Ergosterol Biosynthesis C14-demethylase C14-demethylase Ergosterol Biosynthesis->C14-demethylase Triazole inhibits Cell Membrane Integrity Cell Membrane Integrity C14-demethylase->Cell Membrane Integrity disrupted Fungal Growth Inhibition_2 Fungal Growth Inhibition Cell Membrane Integrity->Fungal Growth Inhibition_2

Caption: Dual inhibition of fungal growth by Azoxystrobin and Triazoles.

This compound and Neonicotinoid Insecticide Interaction

This compound targets fungal respiration, while neonicotinoid insecticides act on the insect's nervous system by binding to nicotinic acetylcholine receptors (nAChRs), leading to an influx of Ca2+ and subsequent neuronal overexcitation.

cluster_azoxystrobin Target: Fungus cluster_neonicotinoid Target: Insect Azoxystrobin Azoxystrobin Mitochondrion Mitochondrion Azoxystrobin->Mitochondrion inhibits respiration ATP Synthesis ATP Synthesis Mitochondrion->ATP Synthesis blocked Fungal Cell Death Fungal Cell Death ATP Synthesis->Fungal Cell Death Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor Neonicotinoid->nAChR binds to Ca2+ Influx Ca²⁺ Influx nAChR->Ca2+ Influx opens channel Neuronal Overexcitation Neuronal Overexcitation Ca2+ Influx->Neuronal Overexcitation Paralysis & Death Paralysis & Death Neuronal Overexcitation->Paralysis & Death

Caption: Independent modes of action of Azoxystrobin and Neonicotinoids.

This compound and Glyphosate Herbicide Interaction

This compound affects fungal respiration, while glyphosate, a broad-spectrum herbicide, inhibits the shikimic acid pathway in plants, which is essential for the synthesis of aromatic amino acids.

cluster_azoxystrobin Target: Fungus cluster_glyphosate Target: Plant (Weed) Azoxystrobin Azoxystrobin Mitochondrial Respiration Mitochondrial Respiration Azoxystrobin->Mitochondrial Respiration inhibits Fungal Control Fungal Control Mitochondrial Respiration->Fungal Control Glyphosate Glyphosate EPSP Synthase EPSP Synthase Glyphosate->EPSP Synthase inhibits Shikimic Acid Pathway Shikimic Acid Pathway Shikimic Acid Pathway->EPSP Synthase Aromatic Amino Acids Aromatic Amino Acids EPSP Synthase->Aromatic Amino Acids synthesis blocked Weed Control Weed Control Aromatic Amino Acids->Weed Control

Caption: Combined application for fungal and weed control.

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for assessing the synergistic or antagonistic effects of pesticide combinations.

Start Start Dose-Response Assay (Single Pesticides) Dose-Response Assay (Single Pesticides) Start->Dose-Response Assay (Single Pesticides) Determine EC50 Determine EC50 Dose-Response Assay (Single Pesticides)->Determine EC50 Checkerboard Assay (Combinations) Checkerboard Assay (Combinations) Determine EC50->Checkerboard Assay (Combinations) Isobologram Analysis Isobologram Analysis Determine EC50->Isobologram Analysis Calculate FIC Index Calculate FIC Index Checkerboard Assay (Combinations)->Calculate FIC Index Determine Interaction Determine Interaction Calculate FIC Index->Determine Interaction Isobologram Analysis->Determine Interaction Synergy Synergy Determine Interaction->Synergy Antagonism Antagonism Determine Interaction->Antagonism Additive Additive Determine Interaction->Additive End End Synergy->End Antagonism->End Additive->End

Caption: Workflow for assessing pesticide interactions.

References

(Z)-Azoxystrobin: A Comparative Guide to Performance Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of fungicides in the face of evolving resistance is paramount. This guide provides an objective comparison of (Z)-Azoxystrobin's performance against resistant fungal strains, supported by experimental data, detailed methodologies, and a look into the underlying mechanisms of resistance.

Principles of Fungicide Resistance Management

The development of resistance in fungal populations is a significant challenge in disease management. The core principles of resistance management aim to delay the emergence and spread of resistant strains. A key strategy is the rotation or combination of fungicides with different modes of action. This compound, a Quinone outside Inhibitor (QoI) fungicide, targets the cytochrome bc1 complex in the mitochondrial respiration chain. Due to its specific, single-site mode of action, there is a high risk for the development of resistance. Therefore, it is crucial to integrate this compound into a broader resistance management program that includes fungicides from different Fungicide Resistance Action Committee (FRAC) groups.

Case Study: Colletotrichum spp. on Strawberry

Colletotrichum spp., the causative agent of anthracnose in strawberries, has developed widespread resistance to QoI fungicides, including this compound. Research on isolates from the mid-Atlantic United States has demonstrated a clear correlation between the level of resistance and specific mutations in the cytochrome b gene (cytb).

The G143A mutation (a substitution of glycine to alanine at position 143) is associated with a high level of resistance, with EC50 values for azoxystrobin often exceeding 100 µg/ml.[1][2] Another mutation, F129L (phenylalanine to leucine at position 129), has been linked to moderate resistance.[1][2]

The following table summarizes the in vitro sensitivity of Colletotrichum nymphaeae isolates with different resistance profiles to this compound.

Fungal StrainResistance Phenotypecytb MutationThis compound EC50 (µg/ml)
Colletotrichum nymphaeaeSensitive (S)Wild Type0.21 - 0.36
Colletotrichum nymphaeaeModerately Resistant (MR)F129L2.6 - 7.8
Colletotrichum nymphaeaeHighly Resistant (HR)G143A>100

Data sourced from studies on Colletotrichum spp. isolates from strawberry[1][2]

In the face of such high levels of resistance, alternative fungicides with different modes of action are essential for effective disease control. Fungicides belonging to the Succinate Dehydrogenase Inhibitors (SDHI) and Demethylation Inhibitors (DMI) groups are common alternatives. For instance, studies on Botrytis cinerea have explored the efficacy of SDHI fungicides like boscalid and fluopyram against strains that have developed resistance to QoI fungicides.[3] Similarly, DMI fungicides such as propiconazole and tebuconazole have been evaluated against various fungal pathogens, including those with reduced sensitivity to azoxystrobin.[4][5][6]

Experimental Protocols

Fungicide Sensitivity Testing (Mycelial Growth Assay)

A standard method to determine the in vitro efficacy of a fungicide is the mycelial growth assay, which is used to calculate the Effective Concentration to inhibit 50% of growth (EC50).

1. Fungal Isolates and Culture:

  • Fungal isolates, including both sensitive (wild-type) and resistant strains, are cultured on a suitable medium, such as potato dextrose agar (PDA), at a controlled temperature (e.g., 25°C) in the dark.

2. Fungicide Stock Solutions and Dilutions:

  • A stock solution of the fungicide (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of dilutions of the fungicide are then prepared. The final concentrations in the agar medium should span a range that is expected to inhibit mycelial growth from 0% to 100%.

3. Poisoned Agar Plates:

  • The fungicide dilutions are added to molten PDA to achieve the desired final concentrations. The amended agar is then poured into petri dishes. Control plates containing only the solvent (at the highest concentration used in the treatments) and unamended PDA are also prepared.

4. Inoculation and Incubation:

  • A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the margin of an actively growing fungal colony and placed in the center of each fungicide-amended and control plate.

  • The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a certain size (e.g., near the edge of the plate).

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate.

  • The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Mechanism of Action and Resistance

This compound functions by inhibiting mitochondrial respiration in fungi.[7][8] It specifically targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[7][8][9] This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and ultimately leading to fungal cell death.

The primary mechanism of resistance to this compound is a target-site mutation in the mitochondrial cytochrome b gene (cytb).[1][2] The most common and significant mutation is the substitution of glycine (G) with alanine (A) at codon 143 (G143A). This single amino acid change alters the binding pocket of the Qo site, reducing the affinity of azoxystrobin to its target and rendering the fungicide ineffective.

Mitochondrial_Electron_Transport_Chain cluster_0 Mitochondrial Inner Membrane cluster_1 Complex III Detail cluster_2 G143A Mutation cluster_3 Intermembrane Space cluster_4 Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q e- H_plus_IMS H+ Complex_I->H_plus_IMS H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_plus_IMS H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) O2 O2 Complex_IV->O2 e- Complex_IV->H_plus_IMS H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ QH2 Ubiquinol (QH2) QH2->Complex_III e- Cyt_c->Complex_IV e- H2O H2O Qo_site Qo site Qi_site Qi site Azoxystrobin This compound Azoxystrobin->Qo_site Binds and blocks electron transfer G143A Altered Qo site (G143A mutation) Azoxystrobin_no_bind This compound G143A->Azoxystrobin_no_bind Prevents binding H_plus_IMS->ATP_Synthase H+ gradient H_plus_matrix H+

Caption: Fungal mitochondrial electron transport chain and the inhibitory action of this compound.

Conclusion and Recommendations

The emergence of resistant fungal strains, particularly those with the G143A mutation, significantly compromises the efficacy of this compound. For researchers and drug development professionals, this underscores the critical need for:

  • Continued Surveillance: Regular monitoring of fungal populations for the prevalence of resistance mutations is essential to inform disease management strategies.

  • Development of Novel Fungicides: There is a pressing need for the discovery and development of fungicides with novel modes of action to combat resistance.

  • Integrated Management Programs: The future of sustainable fungal disease control lies in the strategic use of multiple fungicide classes in rotation or combination, alongside non-chemical control methods.

While this compound remains an important tool in the agricultural sector, its use against fungal populations with a high frequency of resistance should be carefully considered and integrated into a robust resistance management framework. The development of diagnostic tools for the rapid detection of resistance mutations can further aid in making informed decisions about fungicide applications.

References

A Comparative Analysis of Advanced Delivery Systems for (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Azoxystrobin, a broad-spectrum strobilurin fungicide, is a cornerstone in modern agriculture for controlling a wide range of fungal pathogens. However, its efficacy and environmental footprint are intrinsically linked to its delivery method. Conventional formulations often suffer from low bioavailability, poor adhesion to plant surfaces, and rapid degradation, leading to increased application rates and potential environmental contamination. To address these limitations, researchers have developed innovative delivery systems designed to enhance the performance and sustainability of azoxystrobin.

This guide provides a comparative analysis of several advanced delivery systems for this compound, offering a detailed examination of their performance based on experimental data. The following sections will delve into the quantitative performance of these systems, the experimental protocols used to evaluate them, and visual representations of the underlying processes.

Performance Comparison of Azoxystrobin Delivery Systems

The efficacy of a delivery system is determined by its ability to effectively encapsulate, protect, and release the active ingredient. The following tables summarize the key performance indicators of various nano-based delivery systems for this compound.

Delivery SystemParticle Size (nm)Loading Content (%) / Capacity (%)Encapsulation Efficiency (%)Key Findings
Lignin-Derived Nanospheres (AZO@AT) 183.87 ± 1.52Not explicitly statedNot explicitly statedEnhanced foliar retention and adhesion, temperature-responsive release, increased UV shielding by 5.74 times, and reduced zebrafish toxicity by 4.65 times.[1]
Metal-Organic Frameworks (AZOX@Dini@NH2-Al-MIL-101) Not explicitly stated6.71 (AZOX) & 29.72 (Dini)Not explicitly statedCo-delivery of Azoxystrobin and Diniconazole, sustained and pH-responsive release, enhanced fungicidal efficacy against Rhizoctonia solani with a synergistic ratio of 1.83.[2][3]
Zinc Metal-Organic Framework/Biomass Charcoal (AZOX-ZIF-8/BC) 145 - 416019.83Not explicitly statedpH-responsive release triggered by oxalic acid produced by Botrytis cinerea, leading to enhanced fungicidal activity.[4]
Zein Nanoparticles (ZNP) 189.4 ± 2.05.2 ± 0.8Not explicitly statedDesigned for seed treatments, followed pseudo-first-order release kinetics, and produced yields comparable to commercial formulations.[5][6]
Lignin Nanoparticles (LNP) 173.6 ± 0.95.5 ± 0.7Not explicitly statedAlso for seed treatments, showed pseudo-first-order release kinetics and resulted in statistically significant increases in yield.[5][6]
Poly(lactic acid) Microspheres (MS) 130.9 - 3078.015.7 - 18.578.5 - 92.7Drug loading and encapsulation efficiency showed a positive correlation with particle size, while the release rate was inversely related.[7]
Mesoporous Silica Nanoparticles (MSN-CMCS) Not explicitly stated21Not explicitly statedEmulsion-based synchronous encapsulation and surface modification achieved high loading content with pH-responsive release.[8]
Azoxystrobin Nanosuspension 238.1 ± 1.5Not applicableNot applicablePrepared by wet media milling, it showed enhanced wettability, adhesion, and the highest antifungal activity against Fusarium oxysporum in a comparative test.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies for key evaluations.

Synthesis of Delivery Systems
  • Lignin-Derived Nanospheres (AZO@AT): Prepared via a hydrophobic self-assembly method using alkaline lignin and tea saponin.[1]

  • Metal-Organic Frameworks (AZOX@Dini@NH2-Al-MIL-101): Synthesized using a microwave irradiation method with Al³⁺ as the metal node and 2-aminoterephthalic acid as the organic ligand.[3]

  • Zinc Metal-Organic Framework/Biomass Charcoal (AZOX-ZIF-8/BC): ZIF-8 was synthesized using Zn(NO₃)₂·6H₂O and H-MelM in methanol. The composite was then prepared by adsorbing Azoxystrobin onto ZIF-8/BC.[4]

  • Zein and Lignin Nanoparticles (ZNP & LNP): Synthesized by an emulsion-evaporation technique.[6]

  • Poly(lactic acid) Microspheres (MS): Prepared by an oil/water emulsion solvent evaporation approach.[7]

  • Mesoporous Silica Nanoparticles (MSN-CMCS): Amino group-functionalized MSN and carboxymethyl chitosan underwent a coupling reaction. A novel emulsion-based synchronous encapsulation and surface modification method was also developed.[8]

  • Azoxystrobin Nanosuspension: Prepared by the wet media milling method.[9]

Determination of Loading Content and Encapsulation Efficiency

The loading content and encapsulation efficiency of Azoxystrobin in the various delivery systems were determined using methods such as:

  • Ultrasonic Dissolution Method: The prepared nanoparticles were weighed, dissolved in a suitable solvent like methanol, and subjected to ultrasonication to release the encapsulated fungicide. The concentration of Azoxystrobin in the supernatant was then measured by High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.[2]

In Vitro Release Studies

The release kinetics of Azoxystrobin from the delivery systems were typically studied using a dialysis bag method:

  • A known amount of the Azoxystrobin-loaded delivery system is dispersed in a release medium and placed inside a dialysis bag.

  • The dialysis bag is then immersed in a larger volume of the release medium (e.g., phosphate-buffered saline with ethanol and Tween-80) at a constant temperature and stirring rate.[2]

  • At specific time intervals, aliquots of the external release medium are withdrawn and analyzed for Azoxystrobin concentration using HPLC.

  • The cumulative release percentage is calculated and plotted against time.

Antifungal Efficacy Assays

The effectiveness of the Azoxystrobin delivery systems against target fungi was evaluated using various in vitro and in vivo methods:

  • Mycelial Growth Rate Method: The delivery systems were incorporated into a culture medium (e.g., Potato Dextrose Agar) at different concentrations. The target fungus was then inoculated on the medium, and the inhibition of mycelial growth was measured after a specific incubation period. The EC₅₀ value (the concentration that inhibits 50% of fungal growth) was then calculated.[4]

  • Potted Plant Experiments: Plants were artificially inoculated with the target pathogen and then treated with the Azoxystrobin formulations. The disease incidence and severity were assessed and compared to control groups.[4]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) help to illustrate the workflows and relationships in the development and evaluation of these delivery systems.

Experimental_Workflow cluster_synthesis Synthesis of Delivery System cluster_loading Azoxystrobin Loading cluster_evaluation Performance Evaluation S1 Precursor Materials (e.g., Lignin, MOF precursors) S2 Synthesis Method (e.g., Self-assembly, Solvothermal) S1->S2 S3 Purification & Characterization (e.g., DLS, SEM, TEM) S2->S3 L1 Delivery System S3->L1 L3 Loading Process (e.g., Incubation, Emulsification) L1->L3 L2 Azoxystrobin Solution L2->L3 L4 Separation & Quantification (e.g., Centrifugation, HPLC) L3->L4 E1 In Vitro Release Study (Dialysis Method) L4->E1 E2 Antifungal Efficacy Assay (Mycelial Growth Inhibition) L4->E2 E3 In Vivo Evaluation (Potted Plant Trial) L4->E3

Caption: General experimental workflow for developing and evaluating Azoxystrobin delivery systems.

Release_Mechanism DS Delivery System (e.g., MOF, Nanosphere) AZ_encap Encapsulated Azoxystrobin DS->AZ_encap contains Release Controlled Release AZ_encap->Release Stimulus Environmental Stimulus (e.g., pH, Temperature) Stimulus->Release triggers AZ_free Free Azoxystrobin Release->AZ_free Target Fungal Pathogen AZ_free->Target acts on

Caption: Conceptual diagram of stimulus-responsive release from a delivery system.

Conclusion

The development of advanced delivery systems for this compound marks a significant step towards more efficient and environmentally benign crop protection strategies. Nanocarriers such as lignin-derived nanospheres, metal-organic frameworks, and polymer-based nanoparticles have demonstrated considerable advantages over conventional formulations. These benefits include improved adhesion to plant surfaces, controlled and targeted release of the active ingredient, enhanced stability, and in some cases, synergistic effects with other fungicides.

The choice of an optimal delivery system depends on the specific application, target pathogen, and environmental conditions. Future research should focus on scaling up the production of these nanomaterials, conducting long-term field trials to validate their efficacy and safety under real-world conditions, and further exploring the potential of multi-functional delivery systems that can simultaneously deliver fungicides and other beneficial agents like nutrients or resistance inducers.

References

Validation of (Z)-Azoxystrobin as a mitochondrial respiration inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Azoxystrobin, a member of the strobilurin class of fungicides, has been extensively validated as a potent and specific inhibitor of mitochondrial respiration. This guide provides a comprehensive comparison of this compound with other well-established mitochondrial inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in its application.

This compound exerts its inhibitory effect by targeting Complex III (cytochrome bc1 complex) of the electron transport chain (ETC)[1][2]. Specifically, it binds to the Quinone outside (Qo) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c1[3][4]. This disruption of the electron flow leads to a cascade of downstream effects, including a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and a reduction in the mitochondrial membrane potential (MMP)[2][5][6]. These cellular consequences ultimately culminate in the induction of apoptosis[2][6].

Comparative Analysis of Mitochondrial Inhibitors

To provide a clear perspective on the efficacy and mechanism of this compound, this section compares it with other commonly used mitochondrial respiration inhibitors: Rotenone (Complex I inhibitor), Antimycin A (another Complex III inhibitor), and Oligomycin (ATP synthase inhibitor).

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. While direct comparative studies providing IC50 values for this compound and other inhibitors on isolated mitochondrial complexes are limited, cell viability assays offer an indirect measure of their cytotoxic effects, which are largely driven by mitochondrial inhibition.

InhibitorTarget ComplexCell LineAssayIC50 ValueReference
This compound Complex III (Qo site)HepG2MTT Assay206.1 µM[7]
This compound Complex III (Qo site)HepG2Resazurin Assay231.2 µM[7]
This compound Complex III (Qo site)CAL27CCK8 Assay (24h)4.4 µg/mL (~10.9 µM)[1][5]
This compound Complex III (Qo site)SCC15CCK8 Assay (24h)7.82 µg/mL (~19.4 µM)[1]
Rotenone Complex IH9c2Not Specified0.1 µM[8]
Antimycin A Complex III (Qi site)Not SpecifiedNot SpecifiedNot Specified[9]
Oligomycin Complex V (ATP Synthase)Not SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the impact of this compound and other inhibitors on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard tool for measuring cellular respiration in real-time.

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with a CO2-unbuffered Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

  • Instrument Calibration: Hydrate the sensor cartridge overnight in a non-CO2 incubator and calibrate the Seahorse XF Analyzer.

  • Compound Injection: Sequentially inject the mitochondrial inhibitors through the ports of the sensor cartridge. A typical sequence is:

    • Basal Respiration: Measure the baseline OCR.

    • Oligomycin: Inhibit ATP synthase to measure ATP-linked respiration and proton leak.

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.

    • Rotenone & Antimycin A: Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software calculates various parameters of mitochondrial function based on the changes in OCR after each injection.

Mitochondrial Complex III Activity Assay

This assay directly measures the enzymatic activity of Complex III.

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing reduced coenzyme Q (ubiquinol) as the substrate and cytochrome c as the electron acceptor.

  • Assay Initiation: Add the isolated mitochondria to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at 550 nm.

  • Inhibitor Analysis: To determine the specific activity of Complex III, perform the assay in the presence and absence of a Complex III inhibitor like Antimycin A. The difference in the rate of cytochrome c reduction represents the Complex III activity.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

MitoSOX Red is a commonly used fluorescent probe for detecting mitochondrial superoxide.

  • Cell Culture and Treatment: Culture cells and treat them with the desired concentration of the mitochondrial inhibitor for a specified duration.

  • Staining: Incubate the cells with MitoSOX Red reagent in a light-protected environment.

  • Fluorescence Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in red fluorescence indicates an elevation in mitochondrial ROS levels.

Measurement of Mitochondrial Membrane Potential (MMP)

JC-1 and TMRE are cationic fluorescent dyes used to measure MMP.

  • Cell Culture and Treatment: Grow and treat cells with the mitochondrial inhibitor.

  • Staining: Incubate the cells with either JC-1 or TMRE dye.

  • Fluorescence Analysis:

    • JC-1: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the MMP.

    • TMRE: This dye accumulates in mitochondria with high membrane potential, and its fluorescence intensity is proportional to the MMP.

  • Detection: The fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer.

Visualization of Mechanisms and Workflows

Signaling Pathway of Mitochondrial Electron Transport Chain Inhibition

Mitochondrial_ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV H2O H2O Complex_IV->H2O ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP Rotenone Rotenone Rotenone->Complex_I inhibits Azoxystrobin This compound Azoxystrobin->Complex_III inhibits (Qo site) Antimycin_A Antimycin A Antimycin_A->Complex_III inhibits (Qi site) Oligomycin Oligomycin Oligomycin->ATP_Synthase inhibits NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II O2 O2 O2->Complex_IV e- acceptor ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition sites of mitochondrial electron transport chain.

Experimental Workflow for Assessing Mitochondrial Function

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Functional Assays cluster_Analysis Data Analysis & Interpretation Cell_Culture Cell Culture Inhibitor_Treatment Treatment with Mitochondrial Inhibitor Cell_Culture->Inhibitor_Treatment OCR_Assay Oxygen Consumption Rate (Seahorse XF) Inhibitor_Treatment->OCR_Assay Complex_Activity Mitochondrial Complex Activity Assay Inhibitor_Treatment->Complex_Activity ROS_Measurement Mitochondrial ROS Measurement Inhibitor_Treatment->ROS_Measurement MMP_Measurement Mitochondrial Membrane Potential Assay Inhibitor_Treatment->MMP_Measurement Data_Quantification Quantitative Data Analysis OCR_Assay->Data_Quantification Complex_Activity->Data_Quantification ROS_Measurement->Data_Quantification MMP_Measurement->Data_Quantification Mechanism_Elucidation Elucidation of Inhibitory Mechanism Data_Quantification->Mechanism_Elucidation

Caption: Workflow for mitochondrial function assessment.

Downstream Signaling of Mitochondrial Inhibition

Downstream_Signaling cluster_Consequences Cellular Consequences cluster_Signaling Signaling Pathways cluster_Outcome Cellular Outcome Mitochondrial_Inhibition This compound Inhibits Complex III ETC_Block Electron Transport Chain Blocked Mitochondrial_Inhibition->ETC_Block ATP_Decrease Decreased ATP Production ETC_Block->ATP_Decrease ROS_Increase Increased ROS Production ETC_Block->ROS_Increase MMP_Decrease Decreased Mitochondrial Membrane Potential ETC_Block->MMP_Decrease AMPK_Activation AMPK Activation ATP_Decrease->AMPK_Activation sensed by Apoptosis Apoptosis ROS_Increase->Apoptosis MMP_Decrease->Apoptosis AMPK_Activation->Apoptosis can contribute to

Caption: Downstream effects of this compound.

References

Comparative Efficacy of (Z)-Azoxystrobin Across Diverse Crop Systems

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Azoxystrobin, a broad-spectrum, systemic fungicide from the strobilurin class, is a widely utilized agent in global agriculture for the management of a multitude of fungal diseases across various crops.[1] First marketed in 1996, its efficacy stems from its ability to inhibit mitochondrial respiration in fungi, thereby preventing ATP production, a critical energy source for fungal cells.[1][2] This guide provides a detailed comparison of this compound's performance against other fungicides in key crop systems, supported by experimental data and detailed protocols.

Mechanism of Action: Quinone Outside Inhibition (QoI)

Azoxystrobin and other strobilurin fungicides are classified as Quinone Outside Inhibitors (QoI).[1][2] They function by blocking the electron transport chain within the mitochondria of fungal cells. Specifically, Azoxystrobin binds to the quinol outer binding site (Qo site) of the cytochrome b-c1 complex (Complex III).[2][3] This binding action obstructs the transfer of electrons from ubiquinone, which in turn halts the production of ATP.[1] The disruption of this energy supply effectively inhibits crucial fungal life processes, including spore germination and mycelial growth.[2]

cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (CoQ10) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome b-c1 (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Azoxystrobin This compound Azoxystrobin->Complex_III Inhibition INHIBITION

Fig. 1: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Efficacy in Soybean (Glycine max)

Soybean rust, caused by Phakopsora pachyrhizi, is a significant disease impacting soybean production. Fungicides are a primary method for control.[4]

Table 1: Efficacy of Azoxystrobin and Other Fungicides Against Soybean Diseases

Active Ingredient(s)Product Example(s)Mode of Action (FRAC Group)Target DiseaseEfficacy Rating
AzoxystrobinAmistar, Quadris11 (QoI)Frogeye Leaf Spot, Soybean RustGood to Very Good¹
PyraclostrobinHeadline11 (QoI)Frogeye Leaf Spot, Soybean RustVery Good
Trifloxystrobin + TebuconazoleStratego YLD11 (QoI) + 3 (DMI)Frogeye Leaf Spot, Soybean Rust, Cercospora Leaf BlightExcellent
Epoxiconazole + Pyraclostrobin-3 (DMI) + 11 (QoI)Soybean RustMore efficacious than triazole alone[5]
TebuconazoleFolicur3 (DMI)Frogeye Leaf Spot, Soybean RustGood
ChlorothalonilBravoM5 (Multi-site)Soybean RustGood

Source: Adapted from North Central Regional Committee on Soybean Diseases (NCERA-137) efficacy ratings.[6][7] ¹Efficacy may be reduced in areas with QoI-fungicide resistant isolates of the frogeye leaf spot pathogen.[7]

Supporting Experimental Data

A meta-analysis of 61 trials from 2004 to 2014 in the southern United States found that fungicides significantly decreased the severity of soybean rust and increased yield.[4] The analysis concluded that a single application of a strobilurin fungicide at the beginning pod development (R3) or seed development (R5) stage was the most cost-effective approach for controlling the disease.[4] In studies comparing fungicide mixtures, a combination of a triazole and a strobilurin (epoxiconazole + pyraclostrobin) was found to be more effective in controlling rust than a triazole (tebuconazole) alone.[5]

Efficacy in Rice (Oryza sativa)

Sheath blight, caused by Rhizoctonia solani, and rice blast, caused by Pyricularia oryzae, are major diseases in rice cultivation.[8][9]

Table 2: Efficacy of Azoxystrobin and Other Fungicides Against Rice Diseases

Active Ingredient(s)Product Example(s)Target DiseaseApplication Rate (a.i.)Disease Reduction/SeverityReference
AzoxystrobinAmistar 25SCSheath Blight1.0 ml/L70-71% effectiveness in reduction[9]
Azoxystrobin-Sheath Blight0.11 - 0.22 kg/ha Significantly reduced severity[8][10]
Azoxystrobin + Difenoconazole-Rice Blast, Sheath Blight-Effective control[11]
Azoxystrobin + TebuconazoleCustodiaSheath Blight, Blast250-300 ml/acreGood control of both diseases[12]
Validamycin-Sheath Blight2.5 ml/L21.47% disease severity[9]
Trifloxystrobin + Tebuconazole-Sheath Blight0.4 g/L52.60% disease severity[9]
Supporting Experimental Data

Studies have shown that Azoxystrobin provides excellent control of rice sheath blight, with effectiveness in disease reduction reaching 70-71%.[9] Field trials conducted from 2000 to 2002 determined that a single foliar application of azoxystrobin at rates between 0.11 and 0.22 kg a.i./ha, applied between 7 days after panicle differentiation and the heading growth stage, significantly reduced sheath blight severity and increased grain and milling yields.[8][10] Combining Azoxystrobin with a triazole fungicide like tebuconazole or difenoconazole can provide broader spectrum control, effectively managing both sheath blight and blast.[11][12]

Efficacy in Wheat (Triticum aestivum)

Wheat crops are susceptible to a range of foliar diseases including leaf rust, leaf blotches, and powdery mildew.[13] Azoxystrobin has also shown suppressive effects on the root disease take-all (Gaeumannomyces graminis var. tritici).

Table 3: Efficacy of Azoxystrobin and Other Fungicides Against Wheat Diseases

Active Ingredient(s)Target DiseaseKey FindingsReference
AzoxystrobinTake-allFoliar sprays at 250 g a.i./ha significantly decreased disease severity by 20% to over 80% in 4 of 6 experiments.[14][15][16][14]
AzoxystrobinPhyllosphere fungi, Leaf senescenceProlonged green leaf area retention and increased yield compared to untreated controls.[17][17]
Azoxystrobin + CyproconazoleLeaf diseasesProvided over 70% control of leaf diseases.[13]
Pyraclostrobin + EpoxiconazoleLeaf diseasesProvided over 70% control of leaf diseases.[13]
Trifloxystrobin + TebuconazoleLeaf diseasesProvided over 70% control of leaf diseases.[13]
Supporting Experimental Data

Field experiments have demonstrated that foliar applications of Azoxystrobin can significantly reduce the severity of take-all, a root disease, which is an unusual effect for a foliar-applied fungicide.[15][16] The most effective treatments were observed with early applications (beginning of stem extension) at the full rate of 250 g a.i./ha.[14] In trials comparing different fungicide mixtures for the control of foliar diseases, combinations of a strobilurin (like Azoxystrobin or Pyraclostrobin) with a triazole (like Cyproconazole, Epoxiconazole, or Tebuconazole) consistently provided control efficiency over 70%.[13]

Efficacy in Horticultural Crops

Azoxystrobin is effective against a wide array of fungal pathogens in various horticultural crops, including potatoes, tomatoes, cucurbits, and mangoes.[18][19][20]

Table 4: Efficacy of Azoxystrobin in Various Horticultural Crops

CropTarget DiseasePathogenEfficacy HighlightsReference
PotatoLate BlightPhytophthora infestansApplication of Azoxystrobin 23% SC @ 500 ml/ha provided optimal control.[21][21]
TomatoLate BlightPhytophthora infestansRecommended for preventive control.[18][18]
CucurbitsPowdery MildewSphaerotheca fuligineaAzoxystrobin + Difenoconazole showed 83.3% effectiveness (protective).[22][22]
MangoAnthracnoseColletotrichum gloeosporioides1 ppm completely inhibited mycelial growth in vitro; field application significantly suppressed disease.[19][19]
ChilliPowdery MildewLeveillula tauricaApplication at 150 g a.i./ha resulted in a disease reduction of over 90%.[23][23]

Experimental Protocols

Protocol 1: Evaluation of Azoxystrobin against Late Blight of Potato
  • Objective: To evaluate the bio-efficacy of Azoxystrobin 23% SC against late blight of potato (Phytophthora infestans).

  • Experimental Design: Field experiment with various treatment dosages.

  • Treatments:

    • T1: Spraying of Azoxystrobin 23% SC @ 400 ml/ha.

    • T2: Spraying of Azoxystrobin 23% SC @ 500 ml/ha.

    • T3: Spraying of Azoxystrobin 23% SC @ 600 ml/ha.

    • T4 (Market Sample): Spraying of Azoxystrobin 23% SC @ 500 ml/ha.

    • T5 (Alternative Fungicide): Spraying of Hexaconazole 2% SC @ 3000 ml/ha.

  • Application: Three sprays were conducted at 10-day intervals, starting immediately after the first appearance of disease symptoms.[21]

  • Data Collection: Disease incidence was recorded, and tuber yield was measured at harvest (90 days after planting).[21]

  • Outcome: The lowest terminal disease incidence (11.97%) was recorded with Azoxystrobin at 600 ml/ha, closely followed by the 500 ml/ha dose (14.17%), which was deemed the optimal rate.[21]

Start First Appearance of Late Blight Symptoms Spray1 First Fungicide Application (Azoxystrobin or Hexaconazole) Start->Spray1 Interval1 10 Day Interval Spray1->Interval1 Spray2 Second Fungicide Application Interval1->Spray2 Interval2 10 Day Interval Spray2->Interval2 Spray3 Third Fungicide Application Interval2->Spray3 Assess Disease Incidence Assessment & Yield Measurement at Harvest Spray3->Assess

Fig. 2: Experimental workflow for late blight control in potato.
Protocol 2: Evaluation of Azoxystrobin against Rice Sheath Blight

  • Objective: To determine the optimal rate and timing for a single application of Azoxystrobin to control rice sheath blight.

  • Experimental Design: Inoculated field plots.

  • Treatments (Rates): Azoxystrobin applied at 0.11, 0.17, and 0.22 kg a.i./ha.[10]

  • Treatments (Timing): Applications were made at different rice growth stages: 7 days after panicle differentiation (PD+7), boot (B), and heading (H).[10]

  • Data Collection: Sheath blight severity (on a 0 to 9 scale) and incidence (percentage of infected tillers) were assessed 1 to 2 weeks before harvest.[10] Grain yield and milling yield were also measured.

  • Outcome: A single application between the PD+7 and H stages significantly reduced disease severity and increased yields compared to unsprayed plots.[10] There were no significant differences among the tested application rates at these timings.[10]

Comparative Analysis: Strobilurins vs. Triazoles

Azoxystrobin (a strobilurin) and triazoles (e.g., tebuconazole, propiconazole) represent two different classes of systemic fungicides with distinct modes of action and properties.

  • Strobilurins (QoI - Group 11):

    • Mode of Action: Inhibit mitochondrial respiration.[1]

    • Activity: Primarily preventive, inhibiting spore germination.[2] They possess some curative and translaminar activity.[1][2]

    • Systemicity: Azoxystrobin is xylem-mobile and moves systemically within the plant.[2][24]

    • Resistance Risk: High risk of resistance development due to a single-site mode of action.[25]

  • Triazoles (DMI - Group 3):

    • Mode of Action: Inhibit sterol biosynthesis in the fungal cell membrane.[25]

    • Activity: Provide rapid systemic and curative activity, capable of killing the fungus after infection.[25]

    • Systemicity: Rapidly absorbed and systemic.[25]

    • Resistance Risk: Resistance is favored if reduced rates are used.[25]

Due to these differences, tank-mixing or alternating between these two classes is a common and highly effective strategy for broad-spectrum disease control and resistance management.[24][25]

Fungicide Fungicide Selection Strobilurin Strobilurin (e.g., Azoxystrobin) FRAC Group 11 Fungicide->Strobilurin Triazole Triazole (e.g., Tebuconazole) FRAC Group 3 Fungicide->Triazole Strobilurin_Prop Properties: - Preventive (inhibits spore germination) - Xylem-systemic - High resistance risk Strobilurin->Strobilurin_Prop Mixture Combination Strategy: Azoxystrobin + Triazole Strobilurin->Mixture Triazole_Prop Properties: - Curative (post-infection activity) - Rapidly systemic - Medium resistance risk Triazole->Triazole_Prop Triazole->Mixture Mixture_Adv Advantages: - Broader disease spectrum - Dual mode of action - Enhanced efficacy - Resistance management Mixture->Mixture_Adv

Fig. 3: Logical relationship and benefits of combining Strobilurin and Triazole fungicides.

Conclusion

This compound is a highly effective fungicide with a broad spectrum of activity against major fungal diseases in a multitude of crop systems, including soybeans, rice, wheat, and various horticultural crops. Its primary strength lies in its preventive action and systemic properties.[2] Experimental data consistently demonstrates significant reductions in disease severity and corresponding increases in crop yield when Azoxystrobin is applied correctly.[4][8][14] For enhanced efficacy and as a crucial resistance management strategy, it is often recommended to use Azoxystrobin in a program that includes rotation or tank-mixing with fungicides from different FRAC groups, particularly triazoles.[24][25]

References

Safety Operating Guide

Proper Disposal of (Z)-Azoxystrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Azoxystrobin is a broad-spectrum fungicide widely used in agriculture. As with any laboratory chemical, its disposal requires strict adherence to safety protocols to mitigate environmental and health risks. This guide provides essential information for the safe and compliant disposal of this compound waste.

This compound is classified as toxic if inhaled and very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, improper disposal can lead to significant environmental contamination and potential harm to human health. Adherence to the following procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.

Core Principles of this compound Disposal

The fundamental principle of this compound disposal is the prevention of environmental contamination, particularly of water sources[4]. Do not contaminate streams, rivers, waterways, or ground water with the chemical or its container[1][4]. It is imperative that this substance is not disposed of with household garbage or allowed to enter sewage systems[1].

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on the nature of the waste. The following table summarizes the recommended actions for different types of waste.

Waste TypeRecommended Disposal ActionKey Precautions
Excess this compound Dispose of at an approved waste disposal facility or contact a chemical recycling facility[4][5]. On-site disposal may be possible if used as intended according to label directions[4][5].Do not dispose of with household garbage[1]. Consult your State Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance[5].
Empty Containers Triple rinse the container and add the residue to the spray tank[4]. Puncture and dispose of the container at an approved facility or return it to an Agrecovery collection point[4].Do not burn or reuse the container for any other purpose[4].
Spilled Material For small spills, absorb with an inert, non-combustible material (e.g., sand, attapulgite), collect in a sealed and labeled container for disposal[4]. For large spills, dike the area to contain the spillage before absorbing[5].Minimize the use of water to prevent runoff into sewers or open water bodies[5]. Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE) during cleanup[1][2].
Contaminated Clothing Immediately remove any clothing that has been contaminated with this compound[1]. Wash contaminated clothing before reuse.

Experimental Workflow for Spill Decontamination

In the event of a this compound spill in a laboratory setting, the following step-by-step protocol should be followed:

  • Ensure Personnel Safety: Evacuate all non-essential personnel from the spill area. The responding personnel must wear appropriate PPE, including eye/face protection, a Type A (Organic-Vapour) respirator with a P2 particulate filter, and chemical-resistant gloves[4].

  • Ventilate the Area: If the spill occurs in a poorly ventilated space, ensure the area is well-ventilated before beginning cleanup[1][2].

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, clay, or vermiculite to prevent it from spreading[5].

  • Absorb the Material: Cover and absorb the spilled this compound with the inert material[4]. Allow the absorbed material to solidify[5].

  • Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, sealable, and properly labeled container for disposal[2][4].

  • Clean the Spill Area: Wash the contaminated area with water and absorb the wash water with additional inert material[4]. Be cautious to minimize the amount of water used to prevent environmental contamination[5].

  • Dispose of Contaminated Materials: Place all contaminated materials, including absorbents and cleaning materials, into the labeled waste container.

  • Final Disposal: Dispose of the sealed container as hazardous waste through an approved waste disposal facility[2][3]. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Azoxystrobin_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type excess_product Excess Product / Unused Chemical waste_type->excess_product Excess empty_container Empty Container waste_type->empty_container Container spill_material Spill Material / Contaminated Debris waste_type->spill_material Spill approved_facility Dispose at Approved Hazardous Waste Facility excess_product->approved_facility triple_rinse Triple Rinse Container empty_container->triple_rinse contain_absorb Contain and Absorb with Inert Material spill_material->contain_absorb puncture_dispose Puncture and Dispose at Approved Facility or Return triple_rinse->puncture_dispose collect_seal Collect in Sealed, Labeled Container contain_absorb->collect_seal collect_seal->approved_facility

Caption: Decision workflow for the proper disposal of different types of this compound waste.

References

Essential Safety and Operational Protocols for Handling (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of (Z)-Azoxystrobin, a widely used fungicide. Adherence to these protocols is critical to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber). Unlined, minimum thickness of 14 mils is recommended.Prevents dermal absorption, which is a primary route of exposure. Avoid using latex, cotton, or leather gloves as they can absorb the chemical.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquid formulations or contact with dust/powder.
Body Protection Long-sleeved shirt and long pants, or a laboratory coat.Minimizes skin contact with the chemical.
Respiratory Protection A NIOSH-approved air-purifying respirator is necessary when handling in enclosed environments where vapors or mists may exceed acceptable levels. For powdered formulations, a respirator with a particulate filter (N, R, or P series) is recommended. For liquid formulations with organic solvents, an organic vapor (OV) cartridge combined with a P100 particulate filter is advised.Protects against inhalation of airborne particles or vapors. A user seal check must be performed each time the respirator is worn.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for safety and efficiency. The following workflow outlines the key stages of operation.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal risk_assessment 1. Risk Assessment (Review SDS) ppe_selection 2. PPE Selection risk_assessment->ppe_selection workspace_prep 3. Workspace Preparation (Well-ventilated area) ppe_selection->workspace_prep donning 4. Don PPE workspace_prep->donning handling 5. Chemical Handling (Weighing, mixing, etc.) donning->handling decontamination 6. Decontaminate Workspace & Equipment handling->decontamination doffing 7. Doff PPE decontamination->doffing waste_segregation 8. Waste Segregation (Contaminated PPE, excess chemical) doffing->waste_segregation disposal 9. Dispose of Waste (Follow institutional guidelines) waste_segregation->disposal

Operational workflow for handling this compound.

Experimental Protocols

Donning and Doffing of PPE

Donning (Putting On) Sequence:

  • Protective Clothing: Put on a long-sleeved shirt and long pants or a lab coat.

  • Footwear: Wear closed-toe shoes and socks.

  • Respirator: If required, perform a user seal check before entering the handling area.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the sleeves of your shirt or lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Wash the outside of the gloves with soap and water before removing them. Remove gloves by peeling them off from the cuff, turning them inside out.

  • Eye Protection: Remove safety glasses or goggles from the back of your head.

  • Protective Clothing: Remove your lab coat or outer layer, rolling it away from your body.

  • Respirator: If worn, remove it from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Respirator User Seal Check

A user seal check must be performed each time a tight-fitting respirator is worn to ensure a proper seal.[1][2]

Negative Pressure Check:

  • Cover the inlet of the cartridges or filters with the palms of your hands.[3]

  • Inhale gently. The facepiece should collapse slightly.[3]

  • Hold your breath for ten seconds.

  • If the facepiece remains collapsed and you do not detect any inward leakage of air, the seal is considered satisfactory.

Positive Pressure Check:

  • Cover the exhalation valve with the palm of your hand.[3]

  • Exhale gently into the facepiece.[3]

  • The facepiece should bulge slightly.[3]

  • If you do not feel any air leaking out between your face and the respirator, the seal is good.

If you cannot achieve a proper seal, do not enter the contaminated area. Re-adjust the respirator and repeat the check. If a seal still cannot be achieved, you may need a different size or model of respirator.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Excess this compound: Unused or excess this compound should be collected as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be considered contaminated waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.

Disposal Procedures:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated waste should be placed in clearly labeled, sealed containers.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.